molecular formula C7H7N3 B068939 1H-Pyrrolo[2,3-b]pyridin-1-amine CAS No. 161264-46-6

1H-Pyrrolo[2,3-b]pyridin-1-amine

Cat. No.: B068939
CAS No.: 161264-46-6
M. Wt: 133.15 g/mol
InChI Key: YKDJLEIIKHBILS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-1-amine is a high-value, nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic scaffold, often referred to as a 7-azaindole derivative, serves as a privileged core structure for the design and synthesis of novel small molecule inhibitors, particularly targeting protein kinases. Its structural analogy to purines allows it to mimic ATP and effectively bind to the hinge region of kinase catalytic domains, making it a cornerstone for developing therapeutics in oncology and inflammatory diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[2,3-b]pyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDJLEIIKHBILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411282
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161264-46-6
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as 1-amino-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, a well-established pharmacophore, the introduction of a 1-amino group imparts unique electronic and chemical properties that can be exploited for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity. Drawing upon data from the parent 7-azaindole system and the analogous 1-aminopyrrole, this document offers field-proven insights and detailed experimental protocols to support researchers in the synthesis and application of this promising molecule.

Introduction: The Significance of the 1-Amino-7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole. Its presence in numerous biologically active compounds, including kinase inhibitors, underscores its importance in drug design. The strategic replacement of a C-H unit in indole with a nitrogen atom to form 7-azaindole can enhance solubility, improve metabolic stability, and introduce new hydrogen bonding capabilities, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The introduction of an amino group at the N-1 position of the pyrrole ring to form this compound further functionalizes this scaffold, opening new avenues for chemical modification and biological exploration. The N-amino group can act as a nucleophile, a directing group in substitution reactions, and a potential coordination site for metal catalysts. Understanding the fundamental chemical properties of this N-aminated heterocycle is paramount for its effective utilization in the synthesis of complex molecules and the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its properties can be reliably predicted based on the known characteristics of the parent 7-azaindole and the analogous compound, 1-aminopyrrole.

PropertyPredicted Value for this compoundRationale / Comparison
Molecular Formula C₇H₇N₃Based on structure.
Molecular Weight 133.15 g/mol Calculated from the molecular formula.[1]
Appearance Predicted to be a solid at room temperature.7-Azaindole is a solid with a melting point of 105-107 °C. 1-Aminopyrrole has a reported melting point of 77-78 °C.
Melting Point Estimated to be in the range of 80-110 °C.Interpolated between the melting points of 7-azaindole and 1-aminopyrrole.
Boiling Point > 200 °C (with potential decomposition)High boiling point is expected due to the heterocyclic nature and potential for hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and nonpolar solvents.Similar to other polar heterocyclic compounds.
pKa Predicted to be weakly basic.The pyridine nitrogen will be the primary basic center. The pKa is expected to be slightly lower than that of 7-azaindole (pKa ~4.6) due to the electron-withdrawing nature of the N-amino group.

Spectroscopic Characterization

The spectroscopic signature of this compound can be anticipated by analyzing the spectra of 7-azaindole and related N-amino heterocycles.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-donating amino group and the anisotropic effects of the bicyclic system. A broad singlet for the NH₂ protons, exchangeable with D₂O, is a key diagnostic feature. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets or triplets, coupled to each other. The pyridine protons (C4-H, C5-H, and C6-H) will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic core. The chemical shifts will reflect the electronic environment of each carbon, with those adjacent to nitrogen atoms appearing at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the amino group in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching bands will also be prominent.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15 g/mol ). Fragmentation patterns will likely involve the loss of the amino group and cleavage of the heterocyclic rings.

Synthesis and Reactivity

The synthesis of this compound can be approached through the N-amination of the parent 7-azaindole. The reactivity of the resulting molecule is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the nucleophilic N-amino group.

Synthesis via N-Amination

A robust and well-documented method for the N-amination of pyrroles and indoles utilizes monochloramine (NH₂Cl). This electrophilic aminating agent can be generated in situ and reacts efficiently with the deprotonated heterocycle.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a projected protocol based on established literature for similar compounds and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous solution of monochloramine (NH₂Cl) - to be prepared in situ

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 7-azaindole.

  • N-Amination: Cool the reaction mixture back to 0 °C and add a freshly prepared aqueous solution of monochloramine (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_amination Step 2: N-Amination cluster_workup Step 3: Work-up & Purification azaindole 7-Azaindole azaindole_salt Sodium salt of 7-Azaindole azaindole->azaindole_salt 0 °C to RT NaH NaH in DMF NaH->azaindole_salt product This compound azaindole_salt->product 0 °C to RT NH2Cl NH₂Cl (aq) NH2Cl->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is a composite of the individual reactivities of its constituent parts.

  • Reactions at the N-Amino Group: The lone pair of electrons on the terminal nitrogen of the amino group makes it nucleophilic. It can be expected to react with electrophiles such as acylating agents (e.g., acid chlorides, anhydrides) to form N-acyl derivatives, and with aldehydes and ketones to form hydrazones.

  • Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic attack. The C3 position is generally the most nucleophilic. The N-amino group, being electron-donating, is expected to further activate the pyrrole ring towards electrophilic substitution. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity will be influenced by both the directing effect of the N-amino group and the inherent reactivity of the 7-azaindole nucleus.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially if a good leaving group (e.g., a halide) is present. The N-amino group is unlikely to significantly affect the reactivity of the pyridine ring towards nucleophiles.

Reactivity_Profile main This compound N-Amino Group C3-Position (Pyrrole) C4/C6-Positions (Pyridine) N_reactions Acylation (RCOCl) Imine Formation (RCHO) main:n1->N_reactions Nucleophilic Attack C3_reactions Halogenation (NBS, NCS) Nitration (HNO₃/H₂SO₄) Friedel-Crafts Acylation main:c3->C3_reactions Electrophilic Substitution C46_reactions Nucleophilic Substitution (with leaving group) main:c46->C46_reactions Nucleophilic Substitution

Caption: Predicted reactivity sites of this compound.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have shown potent activity against a range of kinases, including phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), and colony-stimulating factor 1 receptor (CSF1R).[2] The introduction of the 1-amino group provides a valuable handle for several strategic applications in drug discovery:

  • Scaffold for Library Synthesis: The reactivity of the N-amino group allows for its use as a versatile point of diversification in the combinatorial synthesis of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The amino group can be used to fine-tune the solubility, lipophilicity, and hydrogen bonding capacity of lead compounds, thereby optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.

  • Bioisosteric Replacement: The N-amino group can serve as a bioisostere for other functional groups, enabling the exploration of new structure-activity relationships.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and organic synthesis. While specific experimental data for this compound remains to be fully elucidated, its chemical properties can be confidently predicted from its parent heterocycle, 7-azaindole, and its structural analog, 1-aminopyrrole. The synthetic accessibility via N-amination and the diverse reactivity of the N-amino group and the bicyclic core make it a valuable tool for the design and synthesis of novel, biologically active molecules. This guide provides a solid foundation for researchers to explore the potential of this intriguing scaffold in their drug discovery and development endeavors.

References

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-6-amine. Retrieved from [Link]

  • Khaled M.H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(132), 429-436.
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  • Li, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1334-1340.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115582.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-4-amine. Retrieved from [Link]

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Sources

A-Z Guide to 7-Azaindole Derivatives: From Privileged Scaffold to Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, particularly its ability to act as a superior bioisostere for indole and purine systems, have propelled its use in modern drug discovery.[1][2] This guide provides an in-depth exploration of the diverse biological activities of 7-azaindole derivatives, with a primary focus on their mechanism as kinase inhibitors in oncology. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and visualize the complex signaling pathways and workflows that underpin this critical area of research.

The 7-Azaindole Core: A Foundation for Potent Therapeutics

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic compound. The strategic placement of a nitrogen atom at the 7-position of the indole ring system grants it a unique electronic and structural profile.[2] This modification allows it to serve as an excellent bioisostere for natural purines, like adenine, a component of ATP. This mimicry is the cornerstone of its success in designing kinase inhibitors, as it enables potent and selective interactions with the ATP-binding sites of these enzymes.[1][3][4]

Compared to its parent indole scaffold, the 7-azaindole motif offers several distinct advantages:

  • Enhanced Hinge-Binding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[5][6] This allows for the formation of a stable, bidentate hydrogen bond with the kinase hinge region, an interaction that anchors the inhibitor in the active site and is crucial for high-potency inhibition.[2][3]

  • Modulated Physicochemical Properties: The additional nitrogen atom can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability, often leading to more favorable pharmacokinetic profiles.[1][7]

  • Vector for Diverse Substitutions: The 7-azaindole core provides multiple positions for chemical modification, allowing chemists to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

These attributes have led to the successful development of approved drugs, most notably in the field of oncology.[1]

Key Biological Activities of 7-Azaindole Derivatives

While best known for their anticancer properties, the versatility of the 7-azaindole scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.[8][9]

Premier Application: Anticancer Activity via Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. 7-azaindole derivatives have emerged as a dominant class of kinase inhibitors.[4]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism is competitive inhibition of ATP at the kinase catalytic site.[3][5] By mimicking the adenine portion of ATP, the 7-azaindole core binds to the hinge region, occupying the active site and preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascades that drive tumor cell proliferation, survival, and angiogenesis.[2]

Case Study: BRAF Inhibitors in Melanoma

A landmark success for the 7-azaindole scaffold is the development of Vemurafenib (Zelboraf®).[1][3] Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, a driver mutation in approximately 50% of melanomas.[3] The 7-azaindole core of Vemurafenib forms the critical hydrogen bonds with the hinge region of the BRAF kinase.[3][6]

Signaling Pathway: BRAF/MEK/ERK (MAPK) Pathway Inhibition

The BRAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell growth and survival.[2] In cancers with a BRAF mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation. 7-azaindole-based inhibitors like Vemurafenib directly block the aberrant activity of the mutant BRAF kinase, thereby inhibiting the entire downstream pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Vemurafenib (7-Azaindole Derivative) Inhibitor->BRAF Inhibits

Caption: Inhibition of the constitutively active BRAF/MEK/ERK pathway by a 7-azaindole derivative.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been pivotal in optimizing the potency and selectivity of 7-azaindole kinase inhibitors.[1]

Position of SubstitutionGroup ModificationImpact on ActivityExample
C3-Position Aromatic/Heteroaromatic RingsOften crucial for potency and selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site.Phenyl group in Vemurafenib
C5-Position Sulfonamides, AmidesCan form additional interactions, improve physicochemical properties, and fine-tune selectivity.Propanesulfonamide in Vemurafenib
N1-Position (Pyrrole) Alkyl, Aryl GroupsCan modulate solubility and cell permeability; often explored to avoid metabolic liabilities.H (unsubstituted) in many inhibitors
Expanding Therapeutic Horizons

Beyond oncology, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas:

  • Neuroprotection and CNS Disorders: Certain derivatives have been investigated for their effectiveness in conditions like Alzheimer's disease and for their neuroprotective properties.[4][8][9] For example, URMC-099, a 7-azaindole molecule, displays anti-neuroinflammatory effects by inhibiting mixed lineage kinase 3 (MLK3).[4]

  • Antimicrobial and Antiviral Activity: The scaffold has been used to develop agents with activity against various bacteria and viruses, highlighting its versatility.[10]

  • Anti-inflammatory Activity: By targeting kinases involved in inflammatory signaling, such as p38 MAP kinase, derivatives have been explored as potential treatments for inflammatory diseases.[8][10]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological assays are essential to characterize the activity of novel 7-azaindole derivatives. The following protocols represent foundational workflows in drug discovery.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Causality: The primary goal of this assay is to determine the direct inhibitory effect of a compound on a purified kinase enzyme. It quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), which is a direct measure of its potency. Using a purified enzyme ensures that the observed effect is not confounded by cellular uptake, metabolism, or off-target effects within a cell.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate peptide for that kinase, and ATP.

  • Compound Addition: Add the 7-azaindole derivative across a range of concentrations (typically a serial dilution, e.g., from 10 µM to 0.1 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow: In Vitro Kinase IC50 Determination

Kinase_Assay_Workflow Start Start: Purified Kinase, Substrate, ATP AddCmpd Add 7-Azaindole Derivative (Serial Dilution) Start->AddCmpd Incubate Incubate (e.g., 60 min, RT) Kinase Reaction AddCmpd->Incubate StopRxn Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) Incubate->StopRxn Detect Add Kinase Detection Reagent (Convert ADP to Light) StopRxn->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition Plot Dose-Response Determine IC50 Read->Analyze End End: Compound Potency (IC50) Analyze->End

Caption: A typical workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.

Cell Viability/Cytotoxicity Assay

Causality: While a biochemical assay measures potency against a target, a cell-based assay determines the compound's effect on living cancer cells. This is a critical step to validate that the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce a desired biological outcome (e.g., stop proliferation or induce cell death).

Methodology: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., a melanoma cell line harboring the BRAF V600E mutation) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 7-azaindole derivative across a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). This duration is chosen to accurately capture the antiproliferative effects of the compound.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Future Perspectives and Conclusion

The 7-azaindole scaffold is far from being fully exploited. Its remarkable success as a hinge-binding motif for kinases continues to inspire the design of new inhibitors against both established and novel kinase targets.[3][11][12] Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, improve selectivity profiles to reduce off-target toxicities, and expand the application of this versatile scaffold to other target classes and diseases.[8] The continued exploration of the 7-azaindole framework promises to deliver a new wave of innovative medicines for treating cancer, neurodegenerative disorders, and inflammatory conditions.[2][4]

References

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An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-1-amine: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridin-1-amine, a fascinating heterocyclic compound built upon the privileged 7-azaindole scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and burgeoning therapeutic relevance of this molecule, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the 7-Azaindole Core and the Promise of N-Amination

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry. Its structure is a bioisostere of indole, a fundamental component of many biologically active natural products and pharmaceuticals. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form 7-azaindole can significantly modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

The 7-azaindole scaffold is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] The nitrogen atom in the pyridine ring and the pyrrole NH group can form crucial hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine moiety of ATP.[3] This has led to the development of several FDA-approved drugs and numerous clinical candidates targeting a range of diseases, including cancer and inflammatory conditions.[3]

While extensive research has focused on the functionalization of the carbon atoms of the 7-azaindole ring system, the introduction of substituents on the pyrrole nitrogen (N-1 position) remains a less explored yet potentially fruitful avenue for drug design. Specifically, the synthesis and properties of this compound, where an amino group is directly attached to the pyrrole nitrogen, opens up new possibilities for creating novel molecular architectures with unique biological activities. This guide will focus on the synthesis, characterization, and potential applications of this intriguing N-amino-7-azaindole derivative.

Synthesis and Structural Elucidation

The introduction of an amino group at the N-1 position of the 7-azaindole core presents a unique synthetic challenge. Direct N-amination of pyrroles and indoles requires specific reagents that can deliver an electrophilic "NH2" group.

Proposed Synthetic Pathway: Electrophilic Amination

A promising method for the synthesis of this compound involves the electrophilic amination of the parent 7-azaindole. One reported approach utilizes sulfamic acid in a basic medium, which has been shown to afford the N-amino-7-azaindole in a respectable yield.

Synthesis of this compound start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) reagents + Sulfamic Acid (H2NSO3H) + Base start->reagents product This compound reagents->product

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following protocol is a proposed adaptation based on the general principles of N-amination of heterocyclic compounds.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Sulfamic acid (H₂NSO₃H)

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Deionized water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent.

  • Addition of Base: Add the base (e.g., powdered potassium hydroxide) to the solution and stir the mixture under a nitrogen atmosphere.

  • Addition of Aminating Agent: Slowly add a solution of sulfamic acid in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Structural Characterization

The definitive identification of this compound requires a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine and pyrrole rings, and a characteristic signal for the N-NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the bicyclic system.
IR Spectroscopy Characteristic N-H stretching vibrations for the amino group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₇N₃, MW: 133.15 g/mol ).

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, the therapeutic potential of the broader 7-azaindole class provides a strong rationale for its investigation. The introduction of a 1-amino group can serve as a key pharmacophore or a versatile synthetic handle for further derivatization.

Kinase Inhibition

Derivatives of 7-azaindole are well-established as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Ataxia Telangiectasia Mutated (ATM) kinase.[4][5] These kinases are implicated in the progression of numerous cancers. The 1-amino group of this compound could be functionalized to introduce side chains that target specific pockets in the ATP-binding site of kinases, potentially leading to novel and selective inhibitors.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition by 1-Amino-7-azaindole Derivative ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Kinase 1-Amino-7-azaindole_Derivative 1-Amino-7-azaindole Derivative Inactive_Kinase Kinase (Inactive) 1-Amino-7-azaindole_Derivative->Inactive_Kinase Binds to ATP pocket

Figure 2: Potential mechanism of kinase inhibition by 1-amino-7-azaindole derivatives.

Antiviral and Anti-inflammatory Activity

Recent studies have highlighted the potential of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, demonstrating their potential as antiviral agents.[5] Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways.[6] The unique electronic properties conferred by the 1-amino group could be exploited to design novel antiviral and anti-inflammatory compounds.

Future Perspectives

This compound represents a largely untapped resource in the vast landscape of medicinal chemistry. The development of robust and scalable synthetic routes to this compound is a critical first step to unlocking its full potential. Subsequent derivatization of the 1-amino group will enable the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on:

  • Optimization of the N-amination reaction: A thorough investigation of different aminating agents, bases, and reaction conditions is necessary to develop a high-yielding and scalable synthesis.

  • Comprehensive characterization: Detailed spectroscopic and crystallographic studies will provide a solid foundation for understanding the structure-activity relationships of its derivatives.

  • Biological evaluation: Screening of this compound and its derivatives against panels of kinases, viral proteins, and other relevant biological targets will be crucial to identify promising lead compounds for drug development.

Conclusion

This compound is a molecule of significant interest, standing at the intersection of a privileged heterocyclic scaffold and a novel functionalization strategy. While still in the early stages of exploration, the foundational knowledge of the 7-azaindole core's therapeutic relevance provides a strong impetus for further investigation into its N-amino derivatives. This technical guide serves as a call to action for the scientific community to explore the synthesis, properties, and applications of this promising compound, which holds the potential to contribute to the development of the next generation of innovative medicines.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Compounds of biological interest containing a 7-azaindole core and their bioactivities.
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A Comprehensive Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-1-amine: Nomenclature, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known in the scientific community as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and target binding affinity. This guide focuses on a key derivative, 1H-Pyrrolo[2,3-b]pyridin-1-amine (also known as N-amino-7-azaindole), a versatile intermediate and directing group that has unlocked novel synthetic pathways. This document provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in facilitating advanced chemical transformations for drug discovery and development.

Part 1: Nomenclature and Chemical Identity

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines can be deconstructed as follows:

  • 1H-Pyrrolo[2,3-b]pyridine : This is the name of the core bicyclic heterocycle, indicating a pyrrole ring fused to a pyridine ring at the 'b' face (the 2,3-position of the pyrrole). The '1H' specifies the position of the saturating hydrogen atom on the pyrrole nitrogen.

  • -1-amine : This suffix indicates that an amino group (-NH₂) is attached to the nitrogen at position 1 of the pyrrolo[2,3-b]pyridine ring system.

Therefore, the definitive IUPAC name is This compound .

Synonyms: Due to the widespread use of the trivial name for the parent heterocycle, several synonyms are prevalent in the literature:

  • N-amino-7-azaindole

  • 1-amino-7-azaindole

  • 1-(amino)-1H-pyrrolo[2,3-b]pyridine

The parent scaffold, 1H-Pyrrolo[2,3-b]pyridine, is also referred to as 7-azaindole, 1,7-diazaindene, or 1,7-dideazapurine.[1]

Chemical and Physical Properties

While specific experimental data for this compound is not widely tabulated in publicly available databases, properties can be inferred from the parent 7-azaindole and related derivatives. The introduction of the 1-amino group is expected to significantly influence its polarity, basicity, and hydrogen bonding capabilities compared to the parent 7-azaindole.

Property1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)This compound (Predicted)
Molecular Formula C₇H₆N₂C₇H₇N₃
Molecular Weight 118.14 g/mol 133.15 g/mol
Appearance White to light yellow crystalline powderExpected to be a solid at room temperature
Solubility Sparingly soluble in water, soluble in methanolExpected to have increased polarity and potential for greater solubility in polar solvents
pKa 4.59The N-amino group would introduce an additional basic site.

Note: The properties for this compound are predicted based on chemical principles and data from the parent compound.

Part 2: Synthesis of this compound

The primary route to this compound is through the direct N-amination of the 7-azaindole precursor. Electrophilic aminating agents are required for this transformation.

Experimental Protocol: N-Amination of 7-Azaindole

This protocol describes a general method for the N-amination of pyrrole and indole heterocycles, which is applicable for the synthesis of this compound. The use of hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) are common strategies for this type of transformation.[1][2]

Reaction Scheme:

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of the Azaindole Anion: To a solution of 1H-Pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium hydroxide (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation and formation of the corresponding anion.

  • Amination Reaction: In a separate flask, prepare a solution or suspension of the electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (1.2 equivalents), in the same anhydrous solvent. Add this solution dropwise to the cooled solution of the 7-azaindole anion.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the 7-azaindole anion is highly reactive towards moisture and oxygen.

  • Strong Base: A strong base is necessary to deprotonate the pyrrole nitrogen of 7-azaindole, which has a pKa that necessitates a more potent base than common organic amines.

  • Electrophilic Aminating Agent: HOSA is an effective source of an electrophilic amino group ("NH₂⁺" synthon), which readily reacts with the nucleophilic azaindole anion.

  • Aqueous Work-up: The aqueous work-up serves to neutralize any remaining base and aminating agent and to facilitate the separation of the organic product from inorganic byproducts.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Step 1: Anion Formation cluster_reaction Step 2: Amination cluster_workup Step 3: Work-up & Purification azaindole 7-Azaindole in Anhydrous DMF base Add KOH at 0°C azaindole->base anion 7-Azaindole Anion base->anion reaction Combine and React anion->reaction aminating_agent HOSA Solution aminating_agent->reaction quench Quench with NaHCO₃(aq) reaction->quench extract Extract with Et₂O quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Organic Synthesis and Drug Development

The primary and most impactful application of this compound is as a bidentate directing group in transition metal-catalyzed C-H activation reactions. This functionality has enabled the synthesis of complex molecular architectures that are of high interest in pharmaceutical development.

Mechanism of Action as a Directing Group

When acylated on the exocyclic nitrogen, the resulting N-(7-azaindole)amide serves as a powerful directing group. The two nitrogen atoms—the pyridine nitrogen and the exocyclic amide nitrogen—can chelate to a metal center, such as ruthenium(II). This chelation brings the metal catalyst in close proximity to a specific C-H bond on the substrate, typically at the ortho position of a benzoyl group, facilitating its activation and subsequent functionalization.[3][4][5]

Key Features of the Directing Group:

  • Bidentate Chelation: The N,N'-bidentate nature of the directing group forms a stable five-membered metallacycle with the metal catalyst, which is crucial for the regioselectivity of the C-H activation.

  • Removability: A significant advantage of the N-amino-7-azaindole directing group is its facile removal under mild conditions, often using hydrazine, to reveal the final product. This contrasts with other directing groups that can be difficult to cleave.

Ruthenium-Catalyzed C-H Activation and Annulation

A prominent application is the ruthenium-catalyzed oxidative annulation of N-(7-azaindole)benzamides with alkynes to synthesize isoquinolone derivatives. These structures are core components of many biologically active molecules.[3]

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of an Isoquinolone Derivative

This protocol is a representative example of the use of N-amino-7-azaindole as a directing group.

Materials:

  • N-(7-azaindole)benzamide derivative (substrate)

  • Internal alkyne

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • AgSbF₆ (oxidant/halide scavenger)

  • Cu(OAc)₂·H₂O (oxidant)

  • 1,2-Dichloroethane (DCE) as solvent

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine the N-(7-azaindole)benzamide (1.0 equivalent), the internal alkyne (1.2-2.0 equivalents), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (1.0-2.0 equivalents).

  • Reaction Execution: Add anhydrous and degassed 1,2-dichloroethane to the sealed tube. Place the reaction mixture in a preheated oil bath at a high temperature (e.g., 120 °C) and stir for the specified time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent like dichloromethane. Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to afford the desired isoquinolone product.

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_main Ruthenium-Catalyzed C-H Activation/Annulation Ru_cat [Ru(II)] Catalyst Complex Ru-Substrate Complex Ru_cat->Complex Coordination Substrate N-(7-Azaindole)benzamide Substrate->Complex CH_Activation C-H Activation Complex->CH_Activation Alkyne_Insertion Alkyne Insertion CH_Activation->Alkyne_Insertion Metallacycle Reductive_Elimination Reductive Elimination Alkyne_Insertion->Reductive_Elimination Migratory Insertion Reductive_Elimination->Ru_cat Catalyst Regeneration Product Isoquinolone Product Reductive_Elimination->Product Alkyne Alkyne Alkyne->Alkyne_Insertion Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Reductive_Elimination

Caption: A simplified catalytic cycle for the Ru-catalyzed synthesis of isoquinolones.

Role in Drug Discovery

The 7-azaindole scaffold itself is a key component in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors.[6][7] The synthetic methods enabled by this compound provide efficient access to novel and complex derivatives of this important pharmacophore. The ability to construct elaborate molecular frameworks, such as substituted isoquinolones, allows for the exploration of new chemical space in the search for potent and selective therapeutic agents.

Conclusion

This compound, or N-amino-7-azaindole, is a molecule of significant synthetic utility. Its role as a removable, bidentate directing group has empowered chemists to achieve challenging C-H functionalization reactions with high regioselectivity. The methodologies developed around this compound provide a robust platform for the synthesis of complex heterocyclic systems, thereby accelerating the discovery and development of new pharmaceuticals. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for researchers aiming to leverage its full potential in modern organic and medicinal chemistry.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

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  • Sagara, P. S., Siril, P. F., & Ravikumar, P. C. (2019). Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C-H Bond Activation. PubMed. [Link]

  • Sci-Hub. Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C–H Bond Activation. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]

  • ResearchGate. Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole) Benzamides with Alkynes via C-H Bond Activation. [Link]

  • ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]

  • Progress in Chemistry. Synthesis of Azaindoles. [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

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  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

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"physicochemical properties of 7-azaindole analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Azaindole Analogs

Authored by a Senior Application Scientist

Introduction: The Ascendancy of the 7-Azaindole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the pantheon of heterocyclic scaffolds, the 7-azaindole framework has emerged as a "privileged structure," particularly in the realm of kinase inhibition.[1][2][3] The strategic bioisosteric replacement of the indole's C-7 with a nitrogen atom confers a unique constellation of physicochemical properties that medicinal chemists leverage to overcome common drug development hurdles.[4][5][6]

This guide provides a comprehensive exploration of the core physicochemical properties of 7-azaindole analogs. Moving beyond a mere recitation of data, we will delve into the mechanistic underpinnings of these properties, explaining the causality behind experimental choices and providing field-proven protocols for their accurate determination. For researchers, scientists, and drug development professionals, a deep understanding of these principles is not merely academic—it is fundamental to the rational design of the next generation of therapeutics. Azaindole derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antibacterial compounds.[7][8]

The Cornerstone of Biological Activity: Hydrogen Bonding and Crystal Structure

The primary advantage of the 7-azaindole scaffold, especially in kinase inhibition, lies in its exceptional ability to form critical hydrogen bond interactions with the target protein.[1][9] Kinases, a pivotal class of enzymes in cellular signaling, are primary targets in oncology and inflammatory diseases, and the 7-azaindole moiety has proven to be an outstanding "hinge-binding" motif.[9][10]

The Bidentate Hydrogen Bond: A Mimic of ATP

The true genius of the 7-azaindole scaffold is its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, the natural substrate for kinases.[2][9] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor.[11][12] This creates a powerful bidentate (two-point) hydrogen bond with the backbone amide residues of the kinase hinge region, anchoring the inhibitor firmly in the ATP-binding pocket and leading to potent inhibition.[10][11][13] X-ray crystallography studies have repeatedly confirmed this binding mode across a vast number of kinases, covering a broad swath of the human kinome.[9][12]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor hinge_NH1 Backbone N-H hinge_CO Backbone C=O azaindole 7-Azaindole Core azaindole->hinge_NH1 H-Bond Acceptor (N7) azaindole->hinge_CO H-Bond Donor (N1-H)

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Solid-State Characteristics and Polymorphism

In the solid state, 7-azaindole and its derivatives exhibit distinct crystal packing arrangements driven by hydrogen bonding. Unsubstituted 7-azaindole can form cyclic tetramers, while halogenated derivatives often form centrosymmetric dimers stabilized by strong, nearly linear N–H···N hydrogen bonds.[7][14] The introduction of other substituents, such as a hydroxyl group, can lead to more complex three-dimensional networks involving N–H···O and O–H···N interactions.[7][15] Understanding these packing forces is critical, as they influence the compound's melting point, stability, and thermodynamic solubility—key factors in formulation and manufacturing.

Ionization State and its Impact: Acidity and Basicity (pKa)

The ionization constant (pKa) is a critical physicochemical parameter that dictates a molecule's charge state at a given pH.[16] This, in turn, profoundly influences solubility, permeability, target binding, and overall pharmacokinetic behavior.[16][17] The 7-azaindole scaffold possesses both a weakly basic nitrogen in the pyridine ring and a weakly acidic proton on the pyrrole ring.

The pKa of the pyridine nitrogen is analogous to that of 2-aminopyridine, while the overall electronic push-pull between the two rings modulates the final values.[18] The precise pKa values of an analog will be heavily influenced by the electronic nature of its substituents. Determining the pKa is essential in early drug discovery to predict how a compound will behave in the physiological environment (pH ≈ 7.4), ensuring that the optimal ionization state for target engagement and cell penetration is present.[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a robust and widely used method for accurate pKa determination due to its simplicity and low cost.[19][20]

Causality: This method works by monitoring the change in pH of a solution of the analyte as a standardized titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This inflection point on the titration curve provides a direct measure of the compound's ionization constant.[20]

Step-by-Step Methodology:

  • Preparation: Accurately weigh the 7-azaindole analog and dissolve it in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for less soluble compounds). Ensure the compound is fully dissolved.

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative of the curve). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[17][20]

Membrane Permeability and ADME: Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[21] It is most commonly expressed as the partition coefficient (P) between n-octanol and water, or its logarithm (LogP). For ionizable molecules like 7-azaindole analogs, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.

A key strategic reason for employing the 7-azaindole scaffold is to modulate lipophilicity. The introduction of the pyridine nitrogen generally increases polarity and lowers the LogP compared to the parent indole, which can be highly beneficial.[1][4] While high lipophilicity can improve membrane permeability, it often leads to poor solubility, increased metabolic liability, and non-specific binding. By reducing LogP, the 7-azaindole moiety can help strike the optimal balance required for good oral bioavailability.[5]

Caption: Conceptual diagram of LogP partitioning between two phases.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[22][23]

Causality: This protocol directly measures the equilibrium distribution of a compound between two immiscible liquid phases (n-octanol and water). The ratio of the compound's concentration in each phase provides the partition coefficient. It is considered the most accurate method because it is a direct physical measurement of the partitioning phenomenon.[22]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 for LogD measurement). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the 7-azaindole analog in the pre-saturated n-octanol or buffer.

  • Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase.

  • Analysis: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.[24]

  • Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

A Critical Hurdle in Development: Aqueous Solubility

Poor aqueous solubility is a primary cause of failure for drug candidates, leading to low bioavailability and unreliable data in biological assays.[25][26] The 7-azaindole scaffold is often employed to improve solubility compared to its indole counterpart, due to the increased polarity and hydrogen bonding capacity imparted by the additional nitrogen atom.[2][4][5] However, extensive decoration of the scaffold can still lead to solubility challenges.

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measured in early discovery high-throughput screening. It reflects the concentration at which a compound, typically dissolved in DMSO first, precipitates when added to an aqueous buffer.[27][28] This measurement is fast but can overestimate the true solubility as it may reflect the solubility of an amorphous, higher-energy state.[25][28]

  • Thermodynamic Solubility: The true equilibrium solubility. It is the concentration of a saturated solution when the dissolved compound is in equilibrium with its most stable, solid crystalline form.[21][27] This is a more accurate and relevant measure for later-stage development and formulation.[25]

Experimental Protocols: Solubility Determination

A. Kinetic Solubility Assay (High-Throughput)

Causality: This assay is designed for speed to quickly flag compounds with potential solubility issues in early discovery. It mimics the conditions of many in vitro assays where compounds are introduced from a DMSO stock. The appearance of precipitate indicates the kinetic solubility limit has been exceeded.[27]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Shake the plate and incubate at room temperature for a short period (e.g., 1-2 hours).

  • Detection: Measure the turbidity (precipitation) in each well using a nephelometer or a plate reader that can detect light scattering. The highest concentration that does not show precipitation is reported as the kinetic solubility.[27]

B. Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: This method determines the true solubility by ensuring the solution is in equilibrium with the most stable solid form of the compound. The extended incubation time allows the dissolution and potential phase transitions to reach a steady state, providing a more accurate and fundamentally important value for drug development.[26]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid 7-azaindole analog to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution will be formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical method like HPLC-UV or LC-MS.[27] This concentration is the thermodynamic solubility.

Data Summary and Comparative Analysis

To provide a clear perspective, the following tables summarize the general physicochemical trends and specific solubility data for 7-azaindole and its analogs.

Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole Scaffolds
PropertyIndole7-AzaindoleRationale for Improvement in Drug Design
Lipophilicity (LogP) Generally HigherGenerally LowerLower LogP can improve aqueous solubility and reduce non-specific binding and metabolic turnover.[1]
Polar Surface Area (PSA) LowerHigherIncreased PSA can improve solubility and hydrogen bonding potential with the target.[1]
Aqueous Solubility Generally LowerGenerally HigherEnhanced solubility improves suitability for biological assays and potential for oral bioavailability.[2][4][5]
H-Bonding 1 Donor1 Donor, 1 AcceptorThe additional acceptor (N7) is crucial for the bidentate hinge-binding in many kinases.[11]
Table 2: Experimentally Determined Solubility of 7-Azaindole in Various Solvents at 298.15 K

Data presented as mole fraction (x₁). Higher values indicate greater solubility.

SolventSolubility (x₁)
Tetrahydrofuran (THF)0.2982
Acetone0.2315
Methanol0.1654
Isopropanol0.1065
Ethanol0.0987
Ethyl Acetate (EA)0.0973
Acetonitrile0.0543
n-Hexane0.0003
(Data adapted from solubility studies to illustrate trends)

This data clearly shows that the solubility of 7-azaindole is highly dependent on the solvent's polarity and hydrogen bonding capacity, a key consideration for synthesis, purification, and formulation.

Conclusion

The 7-azaindole scaffold has cemented its status as a privileged motif in drug discovery for sound, rational reasons rooted in its fundamental physicochemical properties.[1][2] Its unique hydrogen bonding capability allows for potent and specific interactions with key biological targets like kinases.[10] Furthermore, its modulated lipophilicity and generally improved aqueous solubility compared to the parent indole scaffold provide a significant advantage in optimizing the ADME and pharmacokinetic profiles of drug candidates.[5][6] A thorough and rigorous experimental determination of these properties—pKa, LogD, and thermodynamic solubility—is not just a box-checking exercise; it is an indispensable component of a successful, data-driven drug discovery program.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). MDPI. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). PubMed Central (PMC). [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2021). PubMed Central (PMC). [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2018). National Institutes of Health (NIH). [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2020). PubMed. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). ResearchGate. [Link]

  • pKa and log p determination. (2018). Slideshare. [Link]

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  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). PubMed. [Link]

  • Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. (2016). PubMed. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). ResearchGate. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). ACS Publications. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). Tesi di dottorato. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). IDEAS/RePEc. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. (2011). PMC - NIH. [Link]

  • Azaindole Therapeutic Agents. (2021). PubMed Central (PMC). [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

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  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

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A Comprehensive Spectroscopic Guide to the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide focuses on the fundamental spectroscopic characteristics of the core chemical scaffold, 1H-Pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole . While the initial query specified the 1-amine derivative, a thorough literature search revealed a lack of available spectroscopic data for this specific N-amino compound. Therefore, this document has been structured to provide an in-depth analysis of the parent heterocycle, which serves as the foundational building block for a vast array of derivatives used in drug discovery and materials science. The principles and data presented herein provide the essential baseline for the characterization of its more complex analogues.

Introduction: The 7-Azaindole Scaffold

1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic aromatic heterocycle that serves as a critical structural motif in medicinal chemistry.[1] As a bioisostere of indole, it allows for the modulation of physicochemical properties such as hydrogen bonding capacity, polarity, and metabolic stability, making it a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors.[2] A profound understanding of its spectroscopic signature is paramount for unambiguous structural confirmation, purity assessment, and the characterization of novel derivatives.

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the 7-azaindole core. It is intended for researchers and professionals in drug development, offering not just raw data, but the underlying scientific rationale for experimental choices and data interpretation.

Molecular Structure and Analytical Workflow

The structural integrity of any synthesized compound is confirmed through a multi-pronged analytical approach. The workflow ensures that the atomic composition, connectivity, and functional groups align with the target molecule.

IUPAC Numbering and Structure

Correctly assigning spectroscopic signals requires a standardized numbering system for the 7-azaindole ring. The pyrrole nitrogen is designated as position 1, and the pyridine nitrogen as position 7.

Caption: IUPAC numbering of the 1H-Pyrrolo[2,3-b]pyridine scaffold.

Standard Analytical Workflow

The logical flow of analysis begins with mass spectrometry to confirm molecular weight, followed by IR spectroscopy to identify key functional groups, and finally, detailed 1D and 2D NMR to elucidate the precise atomic connectivity.

cluster_0 Analytical Workflow A Synthesis Product B Mass Spectrometry (MS) A->B Confirm MW C Infrared (IR) Spectroscopy B->C Identify Functional Groups D NMR Spectroscopy (¹H, ¹³C) C->D Elucidate Connectivity E Structural Confirmation D->E

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct hydrogen atoms and their local electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) are key parameters for structural assignment.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified 7-azaindole sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Temperature: 25.0 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.

Data Summary: ¹H NMR of 7-Azaindole

Proton PositionChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constants (J, Hz)
H1 (N-H)~10.5 - 11.5broad singlet-
H68.61doublet~4.8
H47.68doublet of doublets~7.8, ~1.5
H27.28doublet of doublets~3.5, ~2.5
H3~6.5doublet of doublets~3.5, ~1.5
H5~7.1doublet of doublets~7.8, ~4.8
(Note: Precise values can vary slightly based on solvent and concentration. Data synthesized from multiple sources, with primary assignments from HMDB).[4]

Expert Interpretation:

  • The N-H proton (H1) is typically broad and significantly downfield due to its acidic nature and potential for hydrogen bonding.

  • The protons on the pyridine ring (H4, H5, H6) are deshielded by the electronegative nitrogen (N7) and appear further downfield than those on the pyrrole ring.

  • H6 , being adjacent to N7, is the most deshielded aromatic proton.

  • The coupling constants are diagnostic: the large coupling (~7.8 Hz) corresponds to ortho-coupling (H4-H5), the medium coupling (~4.8 Hz) to meta-coupling in the pyridine ring (H5-H6), and the smaller couplings (~3.5 Hz) to adjacent protons on the pyrrole ring (H2-H3).

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire on a high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required.

    • Reference: Residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR of 7-Azaindole

Carbon PositionApproximate Chemical Shift (δ, ppm) in CDCl₃
C6148.5
C7a142.0
C4129.0
C2126.5
C3a121.0
C5116.0
C3100.5
(Note: Data synthesized from spectral database information).[5][6]

Expert Interpretation:

  • Carbons directly bonded to nitrogen (C6, C7a, C2 ) are deshielded and appear at higher chemical shifts.

  • The quaternary carbons (C7a, C3a ) often show lower intensity signals.

  • C3 is the most shielded carbon, consistent with its position in the electron-rich pyrrole ring, distant from the pyridine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups, as different bond types (e.g., N-H, C-H, C=C) absorb infrared radiation at characteristic frequencies.[7]

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid 7-azaindole powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Data Summary: Key IR Absorptions for 7-Azaindole

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~3400-3450N-H stretchCharacteristic of the pyrrole N-H group.[8]
~3050-3150Aromatic C-H stretchIndicates the C-H bonds on the aromatic rings.
~1600-1400C=C and C=N stretchAromatic ring stretching vibrations.[9]
~700-900C-H out-of-plane bend"Aromatic fingerprint" region, characteristic of the substitution pattern.
(Note: Data sourced from the NIST Chemistry WebBook and related literature).[8][10]

Expert Interpretation: The most diagnostic peak is the sharp N-H stretch above 3400 cm⁻¹. Its position and shape can be sensitive to hydrogen bonding in the solid state. The collection of peaks in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. Electron Ionization (EI) is a common technique that also induces fragmentation, providing valuable structural clues.[11]

Experimental Protocol: Electron Ionization MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or the output of a Gas Chromatograph (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Data Summary: EI Mass Spectrum of 7-Azaindole

m/zIonInterpretation
118[M]⁺•Molecular Ion (C₇H₆N₂)
91[M - HCN]⁺•Loss of hydrogen cyanide from the pyrrole ring
64[C₅H₄]⁺•Further fragmentation
(Note: Molecular weight and fragmentation data sourced from NIST and PubChem).[1][12]

Expert Interpretation & Fragmentation Pathway: The mass spectrum of 7-azaindole is characterized by a strong molecular ion peak at m/z 118, confirming its molecular formula of C₇H₆N₂.[12] The primary fragmentation pathway under electron impact involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring, leading to the prominent fragment ion at m/z 91.[11] This fragmentation is analogous to that seen in indole itself and is a key diagnostic feature.

A 7-Azaindole (m/z = 118) B Loss of HCN A->B C Fragment (m/z = 91) B->C D Further Fragmentation C->D E Fragment (m/z = 64) D->E

Caption: Primary fragmentation pathway of 7-azaindole in EI-MS.

Conclusion

The spectroscopic profile of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) is well-defined and serves as a reliable fingerprint for its identification. Key identifiers include the characteristic downfield signals in its ¹H NMR spectrum, a molecular ion peak at m/z 118 in its mass spectrum with a primary loss of 27 Da (HCN), and a distinct N-H stretching vibration around 3400 cm⁻¹ in its IR spectrum. This foundational data provides a robust and self-validating system for chemists to confirm the synthesis of this vital heterocyclic core and to characterize its myriad of derivatives destined for applications in science and medicine.

References

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. RSC Publishing. [Link]

  • LookChem. (n.d.). 7-Azaindole 271-63-6 wiki. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. RSC Publishing. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Journal of Medicinal Chemistry. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. [Link]

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The Ascendancy of 1H-Pyrrolo[2,3-b]pyridine: A Technical Guide to its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. Among these, the 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, has established itself as a "privileged scaffold".[1][2] Its structural resemblance to indole, a ubiquitous motif in biologically active compounds, allows it to act as a bioisostere, yet the introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties that can be strategically exploited to enhance drug-like characteristics.[3][4][5] This guide provides an in-depth exploration of 1H-pyrrolo[2,3-b]pyridine derivatives, from their fundamental synthesis and reactivity to their profound impact on modern drug discovery, particularly in the realm of kinase inhibition.

The 7-azaindole core is a bicyclic heteroaromatic system composed of a fused pyridine and pyrrole ring.[1] This arrangement provides a unique combination of a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen) in a rigid framework.[6] This dual functionality is a key determinant of its ability to effectively interact with biological targets, most notably the hinge region of protein kinases.[7][8]

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H6N2[9][10]
Molecular Weight118.14 g/mol [9][10][11]
XLogP31.8[9][11]
Hydrogen Bond Donor Count1[9][11]
Hydrogen Bond Acceptor Count1[9][11]
Topological Polar Surface Area28.7 Ų[9][11]

Synthesis and Reactivity: Crafting the Core and its Analogs

The synthesis of the 7-azaindole scaffold and its derivatives is a critical aspect of harnessing its therapeutic potential. Various synthetic strategies have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine or vice-versa.

Key Synthetic Strategies

Modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions to construct the 7-azaindole core and introduce diverse substituents.[12][13][14] A prevalent approach involves the coupling of 2-aminopyridine with alkynes, frequently catalyzed by rhodium(III) complexes with the assistance of a silver oxidant to enhance catalytic turnover.[2][15][16] Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are also instrumental in the functionalization of the 7-azaindole nucleus, allowing for the introduction of aryl and amino groups, respectively.[17]

The reactivity of the 7-azaindole core is characterized by the distinct electronic nature of its two constituent rings. The pyrrole ring is generally more susceptible to electrophilic substitution, while the pyridine ring can be functionalized via nucleophilic substitution, particularly after N-oxidation.[13][14] The reactivity of specific positions, such as the C2 and C3 of the pyrrole ring and various positions on the pyridine ring, can be modulated through the use of protecting groups and directing groups, enabling regioselective modifications.[13]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2-position of a 4-chloro-7-azaindole intermediate, a common step in the synthesis of kinase inhibitors.[17]

Step 1: Reaction Setup To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents), add degassed 1,4-dioxane and water (typically in a 1:1 or 4:1 ratio).

Step 2: Catalyst Addition Add a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.03 equivalents), under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Reaction Execution Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes), monitoring the progress by an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature. Remove the solvent in vacuo and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-chloro-7-azaindole derivative.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Azaindole 4-Chloro-2-iodo-7-azaindole derivative Reaction_Vessel Reaction at 100°C Azaindole->Reaction_Vessel BoronicAcid Arylboronic Acid BoronicAcid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (Dioxane/Water) Solvent->Reaction_Vessel Product 2-Aryl-4-chloro-7-azaindole Byproducts Byproducts Reaction_Vessel->Product Reaction_Vessel->Byproducts

Caption: Suzuki-Miyaura cross-coupling workflow.

The Role of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Medicinal Chemistry

The versatility of the 7-azaindole scaffold has led to its widespread application in drug discovery, with a significant number of derivatives progressing into clinical trials and even gaining FDA approval.[5][6] Its ability to serve as a bioisosteric replacement for indole has been a particularly fruitful strategy for improving the physicochemical and pharmacological properties of drug candidates.[3][18]

Kinase Inhibition: A Privileged Interaction

A primary application of 7-azaindole derivatives is in the development of protein kinase inhibitors.[1][19][20] The unique arrangement of hydrogen bond donors and acceptors in the 7-azaindole ring allows it to form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, mimicking the interaction of the adenine moiety of ATP.[7][8] This bidentate hydrogen bonding interaction provides a strong anchor for the inhibitor, contributing to its high potency.

Vemurafenib, an FDA-approved drug for the treatment of melanoma, is a prime example of a successful kinase inhibitor built around the 7-azaindole core.[7][8] Numerous other 7-azaindole derivatives have been developed as potent inhibitors of a wide range of kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) : Derivatives have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[21][22]

  • Phosphoinositide 3-Kinase (PI3K) : Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[23]

  • Cyclin-Dependent Kinase 8 (CDK8) : A potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potential therapeutic for colorectal cancer.[24]

  • Ataxia Telangiectasia Mutated (ATM) Kinase : Highly selective and orally available ATM inhibitors have been developed from 1H-pyrrolo[2,3-b]pyridine derivatives, showing promise as chemosensitizers in cancer therapy.[25]

  • Dual ABL/SRC Kinases : Multi-targeted kinase inhibitors based on the 7-azaindole core have been designed to target kinases involved in both angiogenesis and tumorigenesis.[26]

Kinase_Inhibition cluster_interaction Inhibitor Binding cluster_competition Competitive Inhibition Kinase Kinase ATP Binding Site Hinge Region Azaindole 7-Azaindole Inhibitor Azaindole->Kinase Bidentate H-Bonds ATP ATP ATP->Kinase Blocked

Caption: Competitive inhibition of kinases by 7-azaindole derivatives.

Beyond Kinases: Expanding Therapeutic Horizons

The therapeutic potential of 7-azaindole derivatives extends beyond kinase inhibition. They have been investigated for a diverse range of biological activities, including:

  • Phosphodiesterase 4B (PDE4B) Inhibition : 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors with potential applications in central nervous system diseases.[27]

  • Antitumor Activity : Nortopsentin analogues incorporating the 1H-pyrrolo[2,3-b]pyridine moiety have demonstrated antitumor activity in models of peritoneal mesothelioma.[28]

  • Analgesic and Hypotensive Activity : Some synthesized 7-azaindole derivatives have shown significant analgesic and slight hypotensive effects.[29]

  • Influenza PB2 Inhibition : The 7-azaindole core has been a key component in the development of inhibitors of the influenza virus PB2 protein.[30]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 7-azaindole scaffold have provided valuable insights into the structure-activity relationships that govern their biological activity. For instance, in the context of FGFR inhibitors, the introduction of a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to enhance activity by forming a hydrogen bond with a specific glycine residue in the target protein.[21] Similarly, for PI3K inhibitors, the substitution pattern at the 2- and 3-positions of the 7-azaindole core was found to significantly impact potency, with aromatic substitutions at the 3-position being well-tolerated and leading to a notable increase in inhibitory activity.[23]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has propelled the development of a multitude of biologically active compounds, particularly in the field of oncology. The continued exploration of novel synthetic methodologies for its derivatization, coupled with a deeper understanding of its interactions with a growing number of biological targets, will undoubtedly lead to the discovery of new and improved therapeutics. The strategic application of the 7-azaindole core as a bioisosteric replacement for other heterocyclic systems will also remain a powerful tool in the optimization of lead compounds. As our understanding of complex biological pathways continues to evolve, the versatility of 1H-pyrrolo[2,3-b]pyridine derivatives ensures their enduring relevance in the quest for innovative medicines.

References

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  • Su, X., Liu, Z., Yue, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.).
  • American Chemical Society. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
  • American Chemical Society. (n.d.). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry.
  • Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M-H. (2022). Oxidatively induced reactivity in Rh(III)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
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  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
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Methodological & Application

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Amino-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The introduction of an amino group at the N-1 position of the pyrrole ring to form 1H-pyrrolo[2,3-b]pyridin-1-amine, or 1-amino-7-azaindole, opens up new avenues for creating novel molecular entities. This N-amino functionality can serve as a key pharmacophore, a handle for further derivatization, or a coordinating group for metal-based therapeutics, making its synthesis a topic of significant interest for researchers in organic synthesis and drug discovery.

This application note provides a comprehensive guide to the synthesis of this compound, starting from readily available materials. The synthetic strategy is presented in two main parts: the construction of the core 7-azaindole ring system, followed by the crucial N-amination step. We will delve into the mechanistic underpinnings of these transformations and provide detailed, step-by-step protocols to ensure reproducibility and success in the laboratory.

PART 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

The foundational step in this synthesis is the construction of the 7-azaindole scaffold. While numerous methods exist for the synthesis of azaindoles, a robust and scalable approach starting from 2-amino-3-picoline is detailed here. This method involves a condensation reaction followed by cyclization.

Reaction Scheme: 7-Azaindole Synthesis

7_Azaindole_Synthesis start 2-Amino-3-picoline intermediate1 N-(3-Methylpyridin-2-yl)formamide start->intermediate1 HCOOH, reflux product 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) intermediate1->product KOtBu, 250-300 °C

Caption: Synthesis of 7-Azaindole from 2-Amino-3-picoline.

Causality Behind Experimental Choices

The choice of 2-amino-3-picoline as the starting material is strategic due to its commercial availability and the ortho positioning of the amino and methyl groups, which is essential for the subsequent cyclization. The formylation of the amino group using formic acid is a straightforward and high-yielding reaction to produce the necessary amide precursor. The subsequent cyclization is a base-catalyzed intramolecular condensation. The use of a strong base like potassium tert-butoxide (KOtBu) at high temperatures facilitates the deprotonation of the methyl group, which then acts as a nucleophile, attacking the formyl carbonyl to initiate the ring closure and subsequent aromatization to the 7-azaindole ring.

Detailed Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine

Step 1: Synthesis of N-(3-Methylpyridin-2-yl)formamide

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-picoline (10.8 g, 100 mmol).

  • Slowly add formic acid (98-100%, 15 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water (200 mL).

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(3-methylpyridin-2-yl)formamide.

Step 2: Cyclization to 1H-Pyrrolo[2,3-b]pyridine

  • In a flask suitable for high-temperature reactions, thoroughly mix N-(3-methylpyridin-2-yl)formamide (13.6 g, 100 mmol) and potassium tert-butoxide (22.4 g, 200 mmol).

  • Heat the mixture under a nitrogen atmosphere to 250-300 °C for 2-3 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature and carefully add water to dissolve the solid.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Reagent/ParameterStep 1 (Formylation)Step 2 (Cyclization)
Starting Material 2-Amino-3-picolineN-(3-Methylpyridin-2-yl)formamide
Reagent Formic acid (98-100%)Potassium tert-butoxide
Solvent None (neat)None (neat)
Temperature Reflux250-300 °C
Reaction Time 4 hours2-3 hours
Work-up Neutralization, precipitationAqueous extraction
Purification FiltrationColumn chromatography

PART 2: N-Amination of 1H-Pyrrolo[2,3-b]pyridine

With the 7-azaindole core in hand, the next critical step is the introduction of the amino group onto the pyrrole nitrogen. The pyrrole NH is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion. This anion can then react with an electrophilic aminating agent. A highly effective and well-documented method for the N-amination of pyrroles and indoles utilizes monochloramine (NH₂Cl) as the electrophilic nitrogen source.[1][2][3]

Reaction Scheme: N-Amination of 7-Azaindole

N_Amination start 1H-Pyrrolo[2,3-b]pyridine deprotonated 7-Azaindole Anion start->deprotonated 1. NaH or KOtBu, THF product This compound deprotonated->product 2. NH2Cl in ether

Sources

Application Notes & Protocols for the Functionalization of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] As a bioisostere of the ubiquitous indole ring, it offers a unique combination of structural and electronic properties. The strategic replacement of a carbon atom with nitrogen in the benzene portion of indole introduces a hydrogen bond acceptor, which can enhance target binding affinity, improve physicochemical properties like aqueous solubility, and modulate metabolic stability.[3][4] Consequently, 7-azaindole derivatives are core components of numerous clinically approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib, and the BCL-2 inhibitor Venetoclax.[4][5]

Despite its importance, the functionalization of the 7-azaindole ring is not always straightforward. The electron-deficient nature of the pyridine moiety deactivates the entire heterocyclic system towards electrophilic attack compared to indole, presenting unique synthetic challenges.[6] This guide provides a series of detailed protocols and application notes for the common and advanced functionalization strategies targeting the 7-azaindole core, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established literature and aim to provide both practical, step-by-step instructions and the causal logic behind experimental choices.

Section 1: N-Functionalization of the Pyrrole Ring

The pyrrolic nitrogen (N-1) is the most nucleophilic and acidic site in the 7-azaindole ring system. Its functionalization is often a primary step in a synthetic sequence to either protect the ring from unwanted side reactions or to introduce key pharmacophoric elements.

N-Acetylation: A Protective and Modulatory Strategy

N-acetylation is a fundamental transformation that serves to protect the pyrrole nitrogen, modulating the electronic properties of the ring for subsequent reactions. The choice of reaction conditions is critical, as it can dictate the regioselectivity between N- and C-acylation.[7]

The protocol below utilizes acetic anhydride, a common and effective acetylating agent. The reaction can be performed with or without an acidic solvent like glacial acetic acid.[8] The absence of a strong Lewis acid is crucial for favoring N-acetylation. In contrast, the presence of a Lewis acid such as AlCl₃ dramatically shifts the selectivity, favoring electrophilic substitution at the C-3 position due to the formation of a more potent acylium ion electrophile.[6][7]

  • Materials: 7-Azaindole, Acetic anhydride, Glacial acetic acid (optional), Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 eq).

    • The reaction can be stirred at room temperature. The addition of a catalytic amount of glacial acetic acid can facilitate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and anhydride.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield 1-acetyl-7-azaindole. The product can be further purified by recrystallization or column chromatography if necessary.

N_Acetylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 7-Azaindole in DCM Reagent Acetic Anhydride (1.5 eq) Stir Stir at RT Monitor by TLC Reagent->Stir Add Quench Quench with NaHCO₃ (aq) Stir->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Product 1-Acetyl-7-azaindole Dry->Product

Caption: Workflow for the N-acetylation of 7-azaindole.

Section 2: C-3 Functionalization of the Pyrrole Ring

The C-3 position of the 7-azaindole ring is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, analogous to indole.[9] However, its reactivity is attenuated by the electron-withdrawing effect of the adjacent pyridine nitrogen.[6]

Friedel-Crafts Acylation at C-3

Direct acylation at the C-3 position requires activation of the acylating agent, typically with a strong Lewis acid, to overcome the reduced nucleophilicity of the azaindole ring.[6]

Unlike N-acetylation, C-3 acylation necessitates forcing conditions. The use of an excess of a strong Lewis acid, such as aluminum chloride (AlCl₃), is key. The AlCl₃ coordinates with the acyl chloride to form a highly electrophilic acylium ion, which is capable of reacting at the C-3 position. The excess Lewis acid may also coordinate with the nitrogen atoms of the azaindole, further influencing the ring's electronics. This method has been shown to be a general procedure for the C-3 acylation of various azaindole isomers.[6]

  • Materials: 7-Azaindole, Aluminum chloride (AlCl₃), Acyl chloride (e.g., acetyl chloride, benzoyl chloride), Dichloromethane (DCM), Ice bath, Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Suspend 7-azaindole (1.0 eq) and AlCl₃ (3.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the suspension at room temperature for 30 minutes.

    • Cool the mixture in an ice bath to 0 °C.

    • Add the desired acyl chloride (1.1 eq) dropwise to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically several hours).

    • Carefully quench the reaction by slowly pouring it into a mixture of ice and saturated NaHCO₃ solution.

    • Stir vigorously until all solids have dissolved.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-acyl-7-azaindole.

Azaindole IsomerAcyl ChlorideYield (%)
7-AzaindoleAcetyl chloride71
7-AzaindoleBenzoyl chloride80
5-AzaindoleAcetyl chloride85
6-AzaindoleBenzoyl chloride56
4-AzaindoleAcetyl chloride55

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Iodine-Catalyzed C-3 Sulfenylation

Introducing sulfur-containing moieties at the C-3 position can be achieved through electrophilic chalcogenation. An efficient, metal-free method utilizes molecular iodine as a catalyst.[10]

This protocol leverages the ability of iodine to act as a mild Lewis acid and an oxidant. It is proposed that iodine activates the thiol, forming a more electrophilic sulfenyl iodide intermediate, which then undergoes electrophilic attack at the C-3 position of the 7-azaindole. The reaction proceeds efficiently in an open-air atmosphere, making it operationally simple.[10]

  • Materials: 7-Azaindole (or substituted derivative), Thiol (aryl or heteroaryl), Iodine (I₂), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Saturated sodium thiosulfate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in DMSO.

    • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

    • Add the corresponding thiol (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 6 hours in an open-air atmosphere.

    • After completion (monitored by TLC), cool the reaction to room temperature and add water.

    • Add saturated sodium thiosulfate solution to quench any remaining iodine.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to obtain the C-3 sulfenylated 7-azaindole.

Section 3: Functionalization of the Pyridine Ring

Modifying the six-membered pyridine ring is crucial for diversifying the 7-azaindole scaffold. This is typically more challenging than pyrrole functionalization and often involves either harsh electrophilic substitution conditions or modern cross-coupling methodologies on pre-functionalized (e.g., halogenated) substrates.

Electrophilic Nitration

Nitration introduces a versatile nitro group that can be reduced to an amine or used in other transformations. Direct nitration of 7-azaindole itself is problematic, often leading to mixtures and degradation. A more controlled and scalable approach involves the nitration of the corresponding 7-azaindoline, followed by re-aromatization.[11]

The 7-azaindoline intermediate behaves electronically like a substituted 2-aminopyridine. This electronic profile directs nitration selectively to the 5-position of the pyridine ring. The strong acid mixture (fuming HNO₃ and concentrated H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺) necessary for the reaction. The subsequent treatment with concentrated H₂SO₄ facilitates rearrangement and rearomatization to the desired 5-nitro-7-azaindole.[11]

Nitration_Strategy Azaindole 7-Azaindole Reduction Reduction Azaindole->Reduction Azaindoline 7-Azaindoline Reduction->Azaindoline Nitration Fuming HNO₃ Conc. H₂SO₄, -5 °C Azaindoline->Nitration Nitro_Azaindoline 5-Nitro-7-azaindoline Nitration->Nitro_Azaindoline Oxidation Oxidation/ Aromatization Nitro_Azaindoline->Oxidation Final_Product 5-Nitro-7-azaindole Oxidation->Final_Product

Caption: Strategic pathway for the synthesis of 5-nitro-7-azaindole.

  • Part A: Preparation of 7-Azaindoline

    • This step involves the reduction of 7-azaindole, which can be achieved through various methods, such as catalytic hydrogenation.

  • Part B: Nitration

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature low.

    • Dissolve 7-azaindoline (from Part A) in concentrated H₂SO₄ at -5 °C.

    • Slowly add the cold nitrating mixture to the 7-azaindoline solution, maintaining the temperature at -5 °C.

    • After the addition is complete, stir the reaction for a specified time at low temperature.

    • The intermediate 1-nitro-7-azaindoline is formed, which upon further treatment with concentrated H₂SO₄, rearranges to 5-nitro-7-azaindoline.

    • The final step involves the oxidation (dehydrogenation) of the 5-nitro-7-azaindoline to yield 5-nitro-7-azaindole. This can be achieved with an oxidizing agent like manganese dioxide (MnO₂).

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and versatile methods for functionalizing the pyridine ring of 7-azaindole involve palladium-catalyzed cross-coupling reactions.[1][2] These reactions typically start from a halo-7-azaindole (e.g., chloro-, bromo-, or iodo-), which acts as a synthetic handle to introduce a wide variety of substituents.

Palladium-catalyzed amination (Buchwald-Hartwig) allows for the formation of C-N bonds, a crucial linkage in many pharmaceuticals. A key challenge is achieving selectivity for the reaction at the C-X bond of the pyridine ring over the N-H bond of the pyrrole. The use of specialized palladium precatalysts and bulky, electron-rich biaryl phosphine ligands (like RuPhos or XPhos) is critical.[12] These catalytic systems are highly active, allowing the reaction to proceed under mild conditions and with high selectivity for the desired C-N coupling, even with an unprotected N-H group.[12][13]

  • Materials: 4-Chloro-7-azaindole, Amine (primary or secondary), Palladium precatalyst (e.g., RuPhos Pd G2), Ligand (e.g., RuPhos), Strong base (e.g., LiHMDS or Cs₂CO₃), Anhydrous solvent (e.g., Dioxane or THF).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the 4-chloro-7-azaindole (1.0 eq), the palladium precatalyst (e.g., 1 mol %), and the ligand (e.g., 1 mol %).

    • Add the amine (1.2 eq).

    • Add the anhydrous solvent, followed by the base (e.g., LiHMDS, 1.2 eq, 1 M solution in THF).

    • Seal the tube and heat the reaction mixture (e.g., at 100 °C) for the required time (can be as short as 30 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the desired amino-7-azaindole product.

Halo-azaindoleAmineCatalyst/LigandBaseYield (%)
4-Chloro-7-azaindoleN-MethylpiperazineP1/L1LiHMDS94
4-Chloro-7-azaindoleMorpholineP1/L1LiHMDS95
5-Bromo-7-azaindoleAnilineP1/L1LiHMDS88
4-Bromo-7-azaindoleBenzamidePd(OAc)₂/XantphosCs₂CO₃89
4-Bromo-7-azaindolePhenolPd(OAc)₂/XantphosK₂CO₃86
(P1 = RuPhos Precatalyst, L1 = RuPhos)

Section 4: Advanced C-H Activation Strategies

Direct C-H functionalization represents the state-of-the-art in synthetic efficiency, as it avoids the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation on the 7-azaindole skeleton is an emerging and powerful field.[1][14]

Rhodium(III)-Catalyzed Oxidative Annulation

Rhodium(III) catalysts can facilitate the oxidative annulation of N-aryl-7-azaindoles with alkynes. This process involves a double C-H activation sequence to construct complex, fused polycyclic heteroaromatic systems.[15]

This advanced protocol relies on a chelation-assisted C-H activation mechanism. The aryl group on the N-1 position of the 7-azaindole acts as a directing group, guiding the Rh(III) catalyst to activate an ortho C-H bond on the N-aryl substituent. This is followed by a "roll-over" C-H activation at the C-2 position of the azaindole ring, leading to a cyclization cascade with an alkyne coupling partner.[15] An oxidant, such as Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst.

  • Materials: N-aryl-7-azaindole, Internal alkyne, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, Solvent (e.g., DCE).

  • Procedure:

    • In a sealed tube, combine the N-aryl-7-azaindole (1.0 eq), the internal alkyne (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and Cu(OAc)₂ (2.0 eq).

    • Add the anhydrous solvent (e.g., 1,2-dichloroethane, DCE).

    • Heat the reaction mixture at a high temperature (e.g., 120 °C) for 24 hours.

    • Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the resulting residue by column chromatography on silica gel to isolate the annulated product.

CH_Activation Start N-Aryl-7-azaindole + Alkyne Catalyst [Rh(III)] Catalyst AgSbF₆, Cu(OAc)₂ Start->Catalyst Ortho_Activation N-Aryl ortho C-H Activation Catalyst->Ortho_Activation Directing Group Chelation Rollover_Activation Azaindole C2 'Roll-over' C-H Activation Ortho_Activation->Rollover_Activation Annulation Oxidative Annulation Rollover_Activation->Annulation Product Fused Polycyclic Heteroarene Annulation->Product

Caption: Conceptual workflow for Rh(III)-catalyzed double C-H activation.

References

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  • Wang, X., et al. (2020). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry, 18(38), 7561-7565. [Link]

  • Hughes, D. L., et al. (2006). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters, 8(17), 3741-3744. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(32). [Link]

  • Pereira, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 460. [Link]

  • Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2511-2519. [Link]

  • Pereira, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Black, D. S., et al. (2005). An Effective Procedure for the Acylation of Azaindoles at C-3. The Journal of Organic Chemistry, 70(15), 6124-6127. [Link]

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  • Mondal, K., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(17), 11693-11704. [Link]

  • Wang, H., et al. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(24), 6142-6145. [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. ResearchGate. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

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  • Khurana, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(10), 14353-14362. [Link]

  • Mondal, K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11816-11833. [Link]

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Application Note: Leveraging 1H-Pyrrolo[2,3-b]pyridin-1-amine for the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Vector in a Privileged Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that compete with ATP at the enzyme's hinge region has proven to be a highly successful therapeutic strategy.[1][2] Within this field, the 7-azaindole scaffold has emerged as a "privileged" hinge-binding motif.[1][2][3] Its defining feature is the ability of the pyridine nitrogen (N7) to act as a hydrogen bond acceptor and the pyrrole N-H (N1) to act as a hydrogen bond donor, perfectly mimicking the adenine portion of ATP and forming two critical hydrogen bonds with the kinase hinge backbone.[1][4]

While extensive derivatization of the 7-azaindole core at its carbon positions has yielded numerous potent inhibitors, including the FDA-approved drug Vemurafenib, functionalization of the pyrrole nitrogen is less common.[1][2] This note focuses on a unique starting material, 1H-Pyrrolo[2,3-b]pyridin-1-amine (also known as N-amino-7-azaindole), which presents a novel synthetic handle—the N1-amino group. This exocyclic amine provides a powerful and underexplored vector for chemical modification, enabling the design of new inhibitor chemotypes that can probe regions of the ATP-binding pocket inaccessible to traditional 7-azaindole derivatives.

Section 1: The Unique Potential of the N1-Amino Group

The strategic advantage of using this compound lies in the chemical reactivity of the N1-amino group. This primary amine can serve as a versatile nucleophile or as a building block for constructing new fused ring systems, effectively acting as a bidentate directing group for complex syntheses.[5] This allows medicinal chemists to:

  • Introduce Novel Pharmacophores: The amine can be readily acylated, alkylated, or used in reductive aminations to append a wide variety of functional groups.

  • Explore New Chemical Space: By building upon the N1-position, chemists can design inhibitors that extend "upwards" from the hinge-binding plane, potentially forming new interactions with the solvent front or the ribose-binding pocket.

  • Generate Fused Heterocyclic Systems: The N1-amino group, in conjunction with the adjacent pyrrole ring, can participate in cyclization reactions to create novel tricyclic scaffolds with constrained conformations, which can enhance binding affinity and selectivity.

Section 2: Synthesis and Key Reactions

Protocol 1: Synthesis of this compound

The key starting material can be synthesized from commercially available 7-azaindole. The N-amination is a critical step that installs the reactive handle. One established method involves electrophilic amination.

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, which has a pKa of approximately 16-17, rendering it sufficiently nucleophilic to react with the aminating agent.

  • Aminating Agent (Sulfamic Acid): Sulfamic acid is an effective and relatively safe source of an electrophilic "NH2+" equivalent under these reaction conditions.[6]

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide is used to dissolve the starting materials and the anionic intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add dry DMF (10 mL per 1 g of 7-azaindole).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to a solution of 7-azaindole (1.0 equivalent) in DMF.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, and the solution should become homogeneous.

  • Amination: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sulfamic acid (2.0 equivalents) in dry DMF. Add this solution dropwise to the reaction mixture over 30 minutes.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Section 3: Design Strategy & Synthetic Diversification

The core strategy is to use the N1-amino group as a launchpad for diversification. The following workflow illustrates the process from the key intermediate to a library of potential kinase inhibitors.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening Cascade start 7-Azaindole key_intermediate This compound start->key_intermediate N-Amination (Protocol 1) reaction1 Acylation / Sulfonylation key_intermediate->reaction1 reaction2 Condensation / Cyclization key_intermediate->reaction2 reaction3 Reductive Amination key_intermediate->reaction3 library Diverse Compound Library reaction1->library reaction2->library reaction3->library biochem_assay Biochemical Kinase Assay (Protocol 2) library->biochem_assay Test Potency cell_assay Cellular Target Engagement (Protocol 3) biochem_assay->cell_assay Confirm Hits sar_analysis SAR Analysis & Lead ID cell_assay->sar_analysis Identify Leads

Figure 1: Drug discovery workflow using the N1-amino-7-azaindole scaffold.
Protocol 2: Example Diversification - Synthesis of an N-Acyl Derivative

This protocol demonstrates a simple yet effective way to explore the chemical space around the N1-amino group.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equivalent) and a tertiary amine base such as triethylamine or DIPEA (1.5 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or THF.

  • Addition of Electrophile: Cool the solution to 0 °C. Add the desired acid chloride or sulfonyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final N-acyl-7-azaindole derivative.

Section 4: Biochemical and Cellular Profiling

Once a library of compounds is synthesized, it must be screened to identify active inhibitors. A tiered approach is recommended, starting with a biochemical assay and progressing to cell-based assays for promising hits.

Protocol 3: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9] It is a universal platform suitable for high-throughput screening.[7][10]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal.[7][8] The amount of light is proportional to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations (typically a 10-point dose-response curve).[8] Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent (5 µL) to each well to terminate the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP Conversion & Detection: Add Kinase Detection Reagent (10 µL) to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[8]

  • Signal Measurement: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

For promising hits from the biochemical screen, it is crucial to confirm that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is an ideal method for this.[11][12]

Principle: This assay measures compound binding within intact cells using Bioluminescence Resonance Energy Transfer (BRET).[13] The target kinase is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.[11][14]

Step-by-Step Methodology:

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.[12]

  • Cell Plating: After 18-24 hours, harvest the cells and plate them into a 96-well or 384-well white assay plate.[15]

  • Compound Dosing: Add the test compounds to the cells in a dose-response format.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer at a predetermined concentration.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO2 incubator.[12]

  • Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).[12][13]

  • Signal Measurement: Immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, ~610 nm) emission wavelengths using a BRET-capable plate reader.[12]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement. Plot the BRET ratio against compound concentration to determine the cellular IC50.

Section 5: Data Interpretation and SAR Analysis

The data gathered from biochemical and cellular assays allows for the establishment of a Structure-Activity Relationship (SAR). By comparing the potency of different derivatives, researchers can understand which chemical modifications are favorable for activity and selectivity.

Table 1: Hypothetical SAR Data for N1-Substituted 7-Azaindole Derivatives

Compound IDR-Group (at N1-amino)Kinase A IC50 (nM)Kinase B IC50 (nM)Cellular TE IC50 (nM)
Parent -H>10,000>10,000>10,000
AZA-001 -C(O)Ph5,2008,100ND
AZA-002 -C(O)-(4-F-Ph)8504,5001,200
AZA-003 -C(O)-(4-OMe-Ph)1,1006,2001,800
AZA-004 -SO2Ph450980650
AZA-005 -SO2-(4-Me-Ph)120 450 190

ND = Not Determined

SAR_Diagram Core N1-Amino-7-Azaindole Acyl Acyl (AZA-001) IC50: 5200 nM Core->Acyl Add Phenyl Sulfonyl Sulfonyl (AZA-004) IC50: 450 nM Core->Sulfonyl Switch to Sulfonamide (Potency ↑↑) Acyl_F Fluoro-Acyl (AZA-002) IC50: 850 nM Acyl->Acyl_F Add EWG (Potency ↑) Sulfonyl_Me Methyl-Sulfonyl (AZA-005) IC50: 120 nM Sulfonyl->Sulfonyl_Me Add EDG (Potency ↑↑↑)

Figure 2: Simplified SAR illustrating potency improvements.

Expert Insights:

  • Initial Hit to Lead: The data in Table 1 suggests that simple acylation (AZA-001) confers weak activity.

  • Electronic Effects: Adding an electron-withdrawing fluorine (AZA-002) improves potency over the unsubstituted phenyl ring, suggesting a potential electronic or hydrogen-bonding interaction in the active site.

  • Linker Optimization: Switching from an amide to a sulfonamide linker (AZA-004) provides a significant boost in potency, indicating that the geometry and hydrogen bonding capacity of the sulfonamide are preferred.

  • Hydrophobic Interactions: The addition of a methyl group to the phenylsulfonamide (AZA-005) further increases potency, suggesting the presence of a nearby hydrophobic pocket that can be exploited.

  • Biochemical vs. Cellular: The strong correlation between biochemical IC50 and cellular target engagement (TE) IC50 for the potent compounds (AZA-004, AZA-005) suggests good cell permeability.

Conclusion and Future Perspectives

This compound is a versatile and underutilized building block in kinase inhibitor design. The N1-amino group provides a unique synthetic handle for creating novel chemical matter that can explore previously inaccessible regions of the kinase ATP-binding site. By employing robust synthetic strategies and a tiered screening cascade involving biochemical and cellular target engagement assays, researchers can efficiently navigate the SAR of these novel scaffolds. This approach opens a promising new avenue for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and novel intellectual property.

References

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Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisostere for the natural indole nucleus have propelled its use in developing therapeutics for a range of diseases. The strategic placement of a nitrogen atom at the 7-position enhances its hydrogen bonding capabilities, particularly as a "hinge-binding" motif for protein kinases, making it a cornerstone of modern kinase inhibitor design.[1][2][3][4] This document provides an in-depth guide to the applications of 7-azaindole derivatives, focusing on oncology and neurodegenerative diseases, complete with mechanistic insights and detailed experimental protocols.

Part 1: The 7-Azaindole Scaffold in Oncology: Targeting Kinase Signaling

Application Note: Exploiting the 7-Azaindole Core for Potent Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers.[2] The 7-azaindole scaffold is exceptionally well-suited to target the ATP-binding site of these enzymes. The pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[2][4] This arrangement allows for a bidentate hydrogen bond interaction with the kinase hinge region, a critical anchor point for inhibitor binding that often leads to superior potency compared to the parent indole scaffold.[1][2][3][4][5]

Numerous successful kinase inhibitors have been developed leveraging this scaffold. For instance, Vemurafenib, a B-RAF inhibitor approved for melanoma, was developed from a 7-azaindole fragment, showcasing the power of this motif in fragment-based drug discovery.[2][3][4][5] Derivatives have been designed to target a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Polo-like kinase 4 (PLK4), and Cyclin-dependent kinase 8 (CDK8), highlighting the scaffold's versatility.[6][7][8][9]

Causality in Design: The choice of the 7-azaindole scaffold is deliberate. The N7 atom not only enhances hinge binding but also favorably modulates physicochemical properties like aqueous solubility, which is often a challenge with flat, aromatic indole-based compounds.[1] This improved solubility is critical for achieving better oral bioavailability and formulation characteristics. Furthermore, the scaffold presents five distinct positions for chemical modification, allowing for fine-tuning of selectivity, potency, and pharmacokinetic profiles.[2][4]

Key Kinase Targets and Representative Inhibitors

The application of 1H-pyrrolo[2,3-b]pyridine derivatives spans a significant portion of the human kinome. Below is a summary of selected targets and the reported potency of representative compounds.

Target KinaseRepresentative CompoundIC50 (nM)Therapeutic AreaReference
TNIK Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1<1Colorectal Cancer[10]
CDK8 Compound 2248.6Colorectal Cancer[6]
MELK Compound 16h32Multiple Cancers[11]
PLK4 CFI-4009452.8Breast/Prostate Cancer[7]
FGFR1 Compound 4h7Multiple Cancers[8][9][12][13]
FGFR2 Compound 4h9Multiple Cancers[8][9][12][13]
FGFR3 Compound 4h25Multiple Cancers[8][9][12][13]
ATM Compound 25a(Potent, selective)Solid Tumors[14]
Visualizing the Mechanism: Inhibition of the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are key drivers in cell proliferation, migration, and angiogenesis. Their aberrant activation is implicated in various cancers.[8][9][12][13] 7-Azaindole derivatives can effectively block the ATP-binding site, preventing receptor autophosphorylation and halting downstream signaling.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Inhibitor 7-Azaindole Inhibitor (4h) Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene PLCg->Gene AKT AKT PI3K->AKT AKT->Gene Cell Cell Proliferation, Migration, Survival Gene->Cell

Caption: FGFR signaling pathway and the point of inhibition by 7-azaindole derivatives.

Part 2: Protocol for Synthesis of a Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

A common and crucial intermediate for the elaboration of diverse 7-azaindole derivatives is 4-chloro-1H-pyrrolo[2,3-b]pyridine. Its synthesis allows for subsequent functionalization at the C4 position via nucleophilic aromatic substitution or cross-coupling reactions.

Workflow Overview:

Synthesis_Workflow A Start: 7-Azaindole-4-one (13) B Chlorination with MsCl/DMF A->B Step 1 C Reaction Quench & Neutralization B->C Step 2 D Filtration & Drying C->D Step 3 E Product: 4-Chloro-7-azaindole (14) D->E Step 4

Caption: Workflow for the synthesis of 4-chloro-7-azaindole intermediate.

Step-by-Step Synthesis Protocol

This protocol is adapted from a published procedure for the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine (14).[15]

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (Compound 13)

  • Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • 5 M Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (13 ) (18.5 g, 0.14 mol) in DMF (150 mL), heat the mixture to 52 °C.

  • Chlorination: Add methanesulfonyl chloride (32 mL, 0.41 mol) dropwise to the solution. Causality Note: MsCl in DMF at elevated temperatures acts as a Vilsmeier-type reagent to effect the chlorination of the 4-oxo position.

  • Heating: After the addition is complete, increase the reaction temperature to 72 °C and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a sufficient quantity of crushed ice.

  • Neutralization: Neutralize the acidic mixture by the slow addition of 5 M NaOH solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water.

  • Drying: Dry the collected solid under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine (14 ) as an orange solid. (Expected yield: ~75%).[15]

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR and mass spectrometry to ensure the correct intermediate has been formed before proceeding to subsequent steps.

Part 3: Emerging Applications in Neurodegenerative Disease

Application Note: Targeting Pathologies in Neurodegeneration

The indole scaffold is a common feature in molecules targeting neurodegenerative diseases due to its structural resemblance to neurotransmitters like serotonin.[16] The 7-azaindole bioisostere is being actively explored in this area. For example, derivatives have been designed as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathology of Alzheimer's disease.[10] These compounds have demonstrated not only potent enzymatic inhibition but also antioxidant and anti-inflammatory properties in cellular models, which are crucial for combating the multifactorial nature of neurodegeneration.[10]

Trustworthiness of Approach: The strategy of targeting multiple disease-relevant pathways (e.g., kinase activity, oxidative stress) with a single molecular scaffold is a validated approach in neurodegenerative drug discovery. The 7-azaindole core provides a robust platform for developing such multi-functional agents.

Part 4: Protocol for a Kinase Inhibition Assay

To evaluate the potency of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives, a robust in vitro kinase inhibition assay is essential. This protocol describes a general method for determining the IC50 value of a test compound against a target kinase.

Step-by-Step Kinase Assay Protocol (Luminescent ADP-Glo™ Assay Example)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials and Reagents:

  • Target Kinase (e.g., FGFR1, CDK8)

  • Kinase-specific substrate and ATP

  • Test compound (7-azaindole derivative) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

    • Add the kinase/substrate/ATP mix to the wells containing the test compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality Note: This incubation allows the kinase to phosphorylate its substrate, producing ADP. The amount of ADP produced is proportional to the uninhibited kinase activity.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the control wells.

    • Plot the normalized luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available from: [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available from: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). ResearchGate. Available from: [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (n.d.). ResearchGate. Available from: [Link]

  • Kim, J., Kang, D., Choi, S., Hong, V. S., & Lee, J. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. Available from: [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (n.d.). ACS Publications. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (2022). Moroccan Journal of Chemistry. Available from: [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Europe PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Europe PMC. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). NIH. Available from: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. Available from: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Available from: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Available from: [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed. Available from: [Link]

  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. (2015). PubMed. Available from: [Link]

  • Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies. (2025). ResearchGate. Available from: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). PubMed. Available from: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. Available from: [Link]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. (n.d.). Semantic Scholar. Available from: [Link]

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Application Notes and Protocols for the Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, leading to compounds with a wide range of biological activities, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators.[1] The introduction of an aryl group at the 2-position and an amine at the 4-position of the 7-azaindole core can significantly modulate the pharmacological properties of the resulting molecules. This guide provides a detailed, step-by-step protocol for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, offering insights into the strategic considerations and experimental nuances of the synthetic route.

Strategic Overview of the Synthesis

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines is a multi-step process that typically involves the sequential functionalization of a pre-functionalized 7-azaindole core. The most efficient strategies rely on modern cross-coupling reactions to construct the key carbon-carbon and carbon-nitrogen bonds. Two primary retrosynthetic approaches are generally considered, differing in the order of the key bond-forming events.

A common and effective strategy involves a chemoselective Suzuki-Miyaura cross-coupling to introduce the aryl group at the C2 position, followed by a Buchwald-Hartwig amination to install the amino group at the C4 position.[2][3][4] This approach offers good control over regioselectivity and is amenable to a wide range of substrates. Protecting the pyrrole nitrogen is often crucial to ensure the success of the subsequent cross-coupling reactions.

The following diagram illustrates the general synthetic workflow:

G start Halogenated 7-Azaindole Precursor protection N-Protection start->protection suzuki Suzuki-Miyaura Coupling (C2-Arylation) protection->suzuki buchwald Buchwald-Hartwig Amination (C4-Amination) suzuki->buchwald deprotection N-Deprotection buchwald->deprotection final 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine deprotection->final

Caption: General Synthetic Workflow for 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of a representative 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, starting from a commercially available or readily synthesized halogenated 7-azaindole precursor.

Part 1: N-Protection of the 7-Azaindole Core

The protection of the pyrrole nitrogen is a critical first step to prevent side reactions and to improve the solubility and handling of the intermediates. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its ease of installation and its relatively mild cleavage conditions.[5]

Protocol 1: Boc Protection of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

    • Di-tert-butyl dicarbonate (Boc)₂O

    • 4-Dimethylaminopyridine (DMAP)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) and DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-Boc protected intermediate.

Compound Starting Material Reagents Yield Reference
tert-butyl 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine(Boc)₂O, DMAP~90%[6]
Part 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7][8] In this step, the aryl group is introduced at the C2 position of the 7-azaindole core.

G cluster_0 Catalytic Cycle pd0 Pd(0) oa Oxidative Addition pd0->oa R-X pdiia Pd(II) Complex oa->pdiia tm Transmetalation pdiia->tm Ar-B(OR)₂ pdiib Aryl-Pd(II) Complex tm->pdiib re Reductive Elimination pdiib->re re->pd0 R-Ar

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • tert-butyl 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

    • Arylboronic acid (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine tert-butyl 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

    • Degas the mixture by purging with argon or nitrogen for 15-20 minutes.

    • Add the degassed 1,4-dioxane and water mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Product Arylboronic Acid Catalyst Yield Reference
tert-butyl 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylateVariesPd(dppf)Cl₂60-85%[2][9]
Part 3: C4-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is employed to introduce the desired amine at the C4 position.[2]

Protocol 3: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • tert-butyl 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

    • Amine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (2.0 eq)

    • Toluene, anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vessel, add tert-butyl 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add anhydrous toluene, followed by the amine (1.5 eq).

    • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Product Amine Catalyst/Ligand Yield Reference
tert-butyl 4-amino-2-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylateVariesPd₂(dba)₃ / Xantphos50-75%[2]
Part 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine. This is typically achieved under acidic conditions.[6][10]

Protocol 4: Boc Deprotection

  • Reagents and Materials:

    • tert-butyl 4-amino-2-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in DCM.

    • Add TFA (10-20 eq) or a 4M solution of HCl in dioxane (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows complete deprotection.

    • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or a mixture of DCM and isopropanol (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography if necessary.

Product Deprotecting Agent Yield Reference
2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amineTFA or HCl in dioxane>90%[10][11]

Conclusion

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be efficiently achieved through a well-defined, multi-step sequence involving N-protection, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and final deprotection. Careful selection of catalysts, ligands, and reaction conditions is paramount to ensure high yields and purity of the final compounds. The protocols outlined in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to access this important class of molecules.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Semantic Scholar. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. OUCI. [Link]

  • Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side... ResearchGate. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. NIH. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Research Square. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. [Link]

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Experimental Procedure for Buchwald-Hartwig Amination of 7-Azaindoles: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Amino-7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. As a bioisostere of the indole nucleus, the replacement of a carbon atom with nitrogen in the six-membered ring introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and potential for intermolecular interactions.[1] This modification can enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. Consequently, amino-substituted 7-azaindoles are integral components of numerous biologically active compounds and pharmaceuticals.[1]

Historically, the synthesis of these vital building blocks has been challenging. Classical methods like Nucleophilic Aromatic Substitution (SNAr) often require harsh conditions, including high temperatures and a large excess of the amine, limiting their functional group tolerance and overall utility.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field.[2] This powerful transformation allows for the formation of carbon-nitrogen (C–N) bonds under mild conditions with exceptional scope and efficiency, providing a robust platform for the synthesis of diverse amino-7-azaindole derivatives.[1][3][4]

This guide provides a detailed examination of the experimental procedure for the Buchwald-Hartwig amination of halo-7-azaindoles. It delves into the mechanistic underpinnings, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers detailed, field-proven protocols and troubleshooting advice for researchers.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[2][5] Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are:

  • Activation: A Pd(II) precatalyst is reduced in situ by the amine or a phosphine ligand to the active, monoligated Pd(0) species. Modern precatalysts are designed to make this step highly efficient.[1][3]

  • Oxidative Addition: The halo-7-azaindole (Ar-X) adds to the coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the bound amine to form a palladium-amido complex. The choice of base is critical and can significantly influence reaction outcomes.[7]

  • Reductive Elimination: The final step involves the formation of the C–N bond, yielding the desired amino-7-azaindole product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial for promoting this step.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido BaseH Base-H⁺ + X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X (Halo-7-azaindole) ArX->OxAdd Amine R₂NH (Amine) Amine->AmineCoord Workflow_Secondary start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Halo-7-azaindole, Pd Precatalyst (P1, 1 mol%), Ligand (L1, 1 mol%) setup->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous Solvent (THF) & Secondary Amine (1.2 eq) purge->add_liquids add_base Add LiHMDS (2.4 eq, 1M in THF) dropwise at RT add_liquids->add_base react Heat Reaction (e.g., 70-100 °C) add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Experimental workflow for coupling with secondary amines.

Materials:

  • Halo-7-azaindole (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., P1 from Henderson et al.,[1] 1 mol%)

  • Ligand (e.g., RuPhos or DavePhos, 1 mol%)

  • LiHMDS (1 M solution in THF, 2.4 equiv)

  • Anhydrous THF or Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-7-azaindole (e.g., 0.5 mmol), the palladium precatalyst (0.005 mmol, 1 mol%), and the ligand (0.005 mmol, 1 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous solvent (e.g., 1 mL of THF). Add the secondary amine (0.6 mmol, 1.2 equiv) via syringe.

  • Base Addition: Add the LiHMDS solution (1.2 mL of 1 M solution, 2.4 equiv for substrates without additional protic groups) dropwise at room temperature. Note: For amines containing protic groups like alcohols or phenols, an additional equivalent of LiHMDS is required for each protic group. [1]5. Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 70-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Coupling with Primary Amines

This protocol is specifically adapted for primary amines, using a ligand system that favors monoarylation.

Materials:

  • Halo-7-azaindole (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., P5 from Henderson et al.,[3] 1 mol%)

  • Ligand (BrettPhos, 1 mol%)

  • LiHMDS (1 M solution in THF, 2.4 equiv)

  • Anhydrous THF or Toluene

Procedure:

  • Reaction Setup: The setup is identical to Protocol 1. Add the halo-7-azaindole (0.5 mmol), the BrettPhos-based palladium precatalyst (0.005 mmol, 1 mol%), and the BrettPhos ligand (0.005 mmol, 1 mol%) to a dry Schlenk flask.

  • Inerting: Seal, evacuate, and backfill with argon (3x).

  • Reagent Addition: Add anhydrous solvent (e.g., 1 mL THF) followed by the primary amine (0.6 mmol, 1.2 equiv).

  • Base Addition: Add LiHMDS solution (1.2 mL of 1 M solution, 2.4 equiv) dropwise at room temperature.

  • Reaction & Monitoring: Heat the mixture (typically 70-100 °C) and monitor to completion.

  • Work-up & Purification: Follow the identical work-up and purification steps as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Reagents or solvent contaminated with oxygen or water. [8]Poor Solubility: Reactants not fully dissolved at reaction temperature. [9]Incorrect Ligand/Base: The chosen combination is not optimal for the specific substrate.Ensure all reagents are pure and solvents are anhydrous and degassed. Use a reliable precatalyst. [8]Try a different solvent (e.g., switch from THF to toluene or dioxane). [10]Screen a different ligand (e.g., XPhos) or base (e.g., NaOtBu).
Hydrodehalogenation The aryl halide is reduced instead of coupled. This is a known side reaction, especially with some primary amines. [9]Switch to a bulkier ligand like BrettPhos or XPhos, which can disfavor the pathways leading to hydrodehalogenation. [5][9]
Formation of Side Products (e.g., Homo-coupling) The azaindole N-H is reacting due to incomplete deprotonation or use of a weaker base.Ensure at least 2.4 equivalents of a strong base like LiHMDS are used to deprotonate both the amine and the azaindole N-H. [1]
Reaction Stalls Catalyst Deactivation: The 7-azaindole substrate may be inhibiting the catalyst through chelation. [1]Product Inhibition: The aminated product itself may coordinate to the palladium and slow the reaction.Increase catalyst loading slightly (e.g., to 2 mol%). Ensure a highly active precatalyst/ligand system is being used from the start.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 7-azaindole core. Success hinges on a rational approach to experimental design, recognizing the unique challenges posed by the substrate. By employing modern, well-defined palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands and a strong, non-nucleophilic base like LiHMDS, researchers can overcome issues of catalyst inhibition and competitive N-H reactivity. The protocols and insights provided in this guide offer a robust starting point for the efficient, high-yielding synthesis of diverse amino-7-azaindole derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]

  • Wiley-VCH. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

  • Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Oldani, V., & Hartwig, J. F. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(20), 4442–4445. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

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Design and Synthesis of 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.

Introduction: Targeting the FGFR Signaling Pathway in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[2][3] This makes the FGFR family of receptor tyrosine kinases—comprising FGFR1, FGFR2, FGFR3, and FGFR4—highly attractive targets for therapeutic intervention in oncology.[1]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of kinase inhibitors.[4][5] Its unique structural and electronic properties allow it to form key hydrogen bonding interactions with the hinge region of the kinase domain, a critical feature for potent and selective inhibition.[5] This guide will focus on the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine-based compounds as potent and selective FGFR inhibitors.

Below is a diagram illustrating the canonical FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS STAT STAT PLCg->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Part 1: Design and Synthesis of 1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

The rational design of potent and selective FGFR inhibitors hinges on understanding the key interactions between the inhibitor and the ATP-binding pocket of the kinase domain. Structure-activity relationship (SAR) studies are instrumental in optimizing the lead compounds.

Key Pharmacophore Features and Structure-Activity Relationship (SAR)

The 1H-pyrrolo[2,3-b]pyridine core serves as the hinge-binding motif. The N7 nitrogen and the adjacent pyrrole N-H group form two crucial hydrogen bonds with the backbone of the hinge region residues. Modifications at various positions of the 7-azaindole scaffold can significantly impact potency and selectivity.[5]

  • Position C3: Substitution at this position often extends into the solvent-exposed region. Introducing various aryl or heteroaryl groups can enhance potency and modulate pharmacokinetic properties.

  • Position C4: This position is critical for selectivity. Bulky substituents can clash with the gatekeeper residue, and careful selection of moieties here can discriminate between different FGFR isoforms and other kinases.

  • Position C5: Modifications at this site can influence interactions with the ribose-binding pocket and the surrounding hydrophobic residues.[2][3]

The following table summarizes the structure-activity relationship of a series of representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.[6][7][8][9]

Compound IDR1 (at C3)R2 (at C5)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell Proliferation IC50 (nM) (Cell Line)
1a PhenylH1900-->10000 (4T1)
4a PhenylCF3150--5600 (4T1)
4h 3,5-dimethoxyphenylCF37925180 (4T1)
4l 3-chloro-4-fluorophenylCF3121538250 (4T1)

Data compiled from published literature.[7]

Synthetic Protocol: Synthesis of a Representative Compound (e.g., Compound 4h)

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves a multi-step sequence. A general and adaptable synthetic route is outlined below.[2][3]

Synthesis_Workflow Start 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Step1 Step 1: Aldol Condensation (R-CHO, KOH, MeOH) Start->Step1 Intermediate Intermediate Aldol Product Step1->Intermediate Step2 Step 2: Reduction (Triethylsilane, TFA, ACN) Intermediate->Step2 Product Final Product (e.g., 4h) Step2->Product

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Step 1: Aldol Condensation. To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add the corresponding aldehyde (e.g., 3,5-dimethoxybenzaldehyde for compound 4h, 1.2 eq) and potassium hydroxide (2.0 eq). Stir the reaction mixture at 50°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate aldol product.[2][3]

  • Step 2: Reduction. To a solution of the intermediate from Step 1 in acetonitrile, add triethylsilane (3.0 eq) and trifluoroacetic acid (3.0 eq). Reflux the reaction mixture for 2 hours. Monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product.[2][3]

Note: Protecting groups for the pyrrole nitrogen may be necessary depending on the specific reaction conditions and substituents.[10] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) and Boc (tert-butyloxycarbonyl).

Part 2: In Vitro Evaluation of 1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and cellular activity of the synthesized inhibitors.

FGFR Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR. Several formats are available, including radioactive and non-radioactive methods. A common non-radioactive method is the ADP-Glo™ Kinase Assay.[11][12][13]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), 2 µL of FGFR enzyme, and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines with known FGFR alterations. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[7][14][15][16][17]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 fusion) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR Signaling

Western blotting is used to confirm that the inhibitor is hitting its intended target in a cellular context by assessing the phosphorylation status of FGFR and its downstream signaling proteins.[18][19]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of FGFR and its downstream targets.

In_Vitro_Workflow Start Synthesized Inhibitor Kinase_Assay FGFR Kinase Assay (Biochemical Potency) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (Cellular Efficacy) Start->Cell_Proliferation Lead_Compound Lead Compound Identification Kinase_Assay->Lead_Compound Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Western_Blot->Lead_Compound

Caption: In Vitro Evaluation Workflow.

Part 3: In Vivo Assessment of Lead Compounds

Promising lead compounds identified from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[1][6][20]

Establishment of Patient-Derived Xenograft (PDX) Models

Protocol: PDX Model Establishment

  • Tumor Acquisition: Obtain fresh tumor tissue from consented patients under sterile conditions.

  • Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[1]

  • Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice for expansion.

  • Model Characterization: Characterize the PDX models for the presence of FGFR alterations (amplification, mutations, or fusions) through genomic and transcriptomic analyses.

In Vivo Efficacy Studies

Protocol: Efficacy Study in PDX Models

  • Cohort Establishment: Once tumors in the expansion cohort reach a suitable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment group to the vehicle control group.

In_Vivo_Workflow Lead_Compound Lead Compound PDX_Establishment PDX Model Establishment Lead_Compound->PDX_Establishment Efficacy_Study In Vivo Efficacy Study PDX_Establishment->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Preclinical_Candidate Preclinical Candidate Selection PK_PD_Analysis->Preclinical_Candidate

Caption: In Vivo Assessment Workflow.

Part 4: Troubleshooting and Data Interpretation

  • Synthesis: Low yields in the synthesis of the 1H-pyrrolo[2,3-b]pyridine core can sometimes be attributed to the choice of protecting group or reaction conditions.[10] Optimization of base, solvent, and temperature is often necessary.

  • In Vitro Assays: High background in kinase assays can be due to non-specific binding or contaminated reagents. In cell-based assays, ensure cell health and appropriate seeding density.

  • In Vivo Studies: Variability in tumor growth in PDX models is common. Using a sufficient number of mice per group and proper randomization can help mitigate this.

References

  • Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • STAR Protocols. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. [Link]

  • MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Nature Portfolio. Patient-derived tumour xenografts as models for oncology drug development. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Frontiers in Oncology. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • UQ eSpace. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. [Link]

  • ResearchGate. Western blot analysis of small-scale expression of FGFR2 and FGFR3... [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • PubMed Central. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. [Link]

  • ResearchGate. FGFR expression profile in cancer cell lines and downstream signaling... [Link]

  • MDPI. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubMed. Establishment and Maintaining an Extensive Library of Patient-Derived Xenograft Models. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

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Application of 1H-Pyrrolo[2,3-b]pyridin-1-amine Derivatives in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the application of 1H-pyrrolo[2,3-b]pyridin-1-amine, also known as 7-azaindole, and its derivatives in the context of cancer cell line studies. As a privileged scaffold in medicinal chemistry, these compounds have emerged as potent inhibitors of various protein kinases implicated in oncogenesis. This document will delve into their mechanism of action, provide detailed protocols for evaluating their efficacy in cancer cell lines, and present a compilation of their activity across different cancer types.

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a versatile heterocyclic structure that has been extensively explored for the development of novel anti-cancer agents. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pockets of various kinases, leading to potent and often selective inhibition. Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, derivatives of 7-azaindole have been designed to target key players in oncogenic signaling pathways, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and a range of other serine-threonine and tyrosine kinases.[1][2]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine exert their anti-cancer effects by modulating critical signaling cascades within cancer cells. Two of the most prominent pathways targeted by this class of compounds are the PI3K/AKT/mTOR and the WNT/β-catenin signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Its hyperactivation is a frequent event in a wide range of human cancers. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[3][4] By binding to the ATP-binding site of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream kinase AKT. Inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 1H-Pyrrolo[2,3-b]pyridine Derivative Azaindole->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1H-Pyrrolo[2,3-b]pyridine derivatives.
Modulation of the WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development of several cancers, particularly colorectal cancer. Traf2 and Nck-interacting kinase (TNIK) is a key regulator of this pathway, and derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent TNIK inhibitors.[5] By inhibiting TNIK, these compounds prevent the phosphorylation of T-cell factor 4 (TCF4), a transcription factor that partners with β-catenin to drive the expression of WNT target genes responsible for cell proliferation.

Figure 2: The WNT/β-catenin signaling pathway and the inhibitory role of TNIK-targeting 1H-Pyrrolo[2,3-b]pyridine derivatives.

Experimental Workflow for Evaluating Anti-Cancer Activity

A systematic approach is essential for characterizing the anti-cancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives in vitro. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Investigate Cell Death Cell_Cycle Cell Cycle Analysis (Propidium Iodide) MTT->Cell_Cycle Analyze Proliferation Western_Blot Mechanism of Action (Western Blot) Apoptosis->Western_Blot Confirm Pathway Modulation Cell_Cycle->Western_Blot End End: Data Analysis & Interpretation Western_Blot->End

Figure 3: A typical experimental workflow for the in vitro evaluation of 1H-Pyrrolo[2,3-b]pyridine derivatives.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. This data provides a comparative measure of their cytotoxic potential.

Compound ID/DerivativeTarget(s)Cancer Cell LineCancer TypeIC50 (µM)Reference
Compound 4h FGFR1, FGFR2, FGFR34T1Breast Cancer0.007 (FGFR1)[6][7]
MDA-MB-231Breast CancerNot specified[8]
MCF-7Breast CancerNot specified[8]
Compound 10t TubulinHeLaCervical Cancer0.12[9]
SGC-7901Gastric Cancer0.15[9]
MCF-7Breast Cancer0.21[9]
TNIK Inhibitors TNIKColorectal Cancer CellsColorectal CancerpIC50 range: 7.37-9.92[5]
PI3K Inhibitor (B13) PI3KγVarious human tumor cellsVarious0.0005 (enzyme assay)[3]
Erk5 Inhibitor (5j) Erk5A549Lung Cancer4.56 µg/mL[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1H-Pyrrolo[2,3-b]pyridine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete culture medium to achieve the desired final concentrations (a typical starting range is 0.01 to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting:

  • High background: Ensure complete removal of medium before adding the solubilization solution. Use phenol red-free medium if interference is suspected.

  • Low signal: Optimize cell seeding density and MTT incubation time.

  • Compound interference: Some compounds can directly reduce MTT. Include a control with compound and MTT in cell-free medium to check for this.[6][10]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Optimization:

  • The concentration of Annexin V and PI may need to be titrated for optimal staining in different cell lines.

  • Ensure that the flow cytometer is properly compensated to minimize spectral overlap between the fluorochromes.[11]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative at the desired concentrations for a specified time.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Fix the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Expert Tip:

  • Proper fixation is crucial for good quality cell cycle data. Ensure that the ethanol is added slowly while vortexing to prevent cell clumping.

  • RNase A is included in the staining solution to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising framework for the development of novel anti-cancer therapeutics. The ability of its derivatives to potently and selectively inhibit key oncogenic kinases provides a strong rationale for their continued investigation. The application notes and protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the efficacy of these compounds in cancer cell line models. By combining comprehensive in vitro characterization with a deep understanding of their molecular mechanisms, the full therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives can be realized in the ongoing fight against cancer.

References

  • A Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. (2015). PubMed. Retrieved January 12, 2026, from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Forensic Outreach Team. Retrieved January 12, 2026, from [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Moroccan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare. Retrieved January 12, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Azaindole Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

Development of PDE4B Inhibitors Utilizing a 1H-Pyrrolo[2,3-b]pyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel phosphodiesterase 4B (PDE4B) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This document outlines detailed protocols and the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: Targeting PDE4B with a Novel Scaffold

Phosphodiesterase 4 (PDE4), a family of enzymes that hydrolyze the second messenger cyclic AMP (cAMP), is a key regulator of inflammatory processes and neural activity.[1][2] The PDE4 family has four subtypes (A, B, C, and D), and there is significant interest in developing inhibitors that are selective for specific subtypes to maximize therapeutic efficacy while minimizing side effects.[3][4]

PDE4B, in particular, has emerged as a compelling therapeutic target for a range of inflammatory and neurological disorders, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and schizophrenia.[1][5] Inhibition of PDE4B elevates intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α and modulates immune cell function.[5]

A scaffold-hopping approach has identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core as a promising new chemical starting point for the development of potent and selective PDE4B inhibitors.[6][7] This scaffold has demonstrated favorable characteristics for achieving high inhibitory activity and selectivity over the closely related PDE4D subtype, the inhibition of which is often associated with emetic side effects.[6]

Signaling Pathway of PDE4B Inhibition

The inhibition of PDE4B leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These activations trigger downstream signaling cascades that ultimately modulate gene expression and cellular responses, leading to a reduction in inflammation.[1][5]

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4B PDE4B cAMP->PDE4B Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4B->AMP Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream EPAC->Downstream AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) Downstream->AntiInflammatory Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Chemical Synthesis Protocol: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is achieved through a straightforward three-step process.[6]

Step 1: N-Arylation of the Pyrrolopyridine Core
  • Rationale: This step introduces the desired aryl group at the N1 position of the pyrrole ring, a key region for modulating inhibitor potency.

  • Protocol:

    • To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in CH2Cl2, add the desired arylboronic acid (1.5 eq), Cu(OAc)2 (1.5 eq), and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH2Cl2 and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-arylated ester.

Step 2: Saponification of the Ester
  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide coupling.

  • Protocol:

    • Dissolve the N-arylated ester from Step 1 in a mixture of MeOH and H2O.

    • Add NaOH (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Amide Coupling
  • Rationale: This final step introduces diverse amide functionalities, which are crucial for tuning both the potency and selectivity of the inhibitors.

  • Protocol:

    • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add DIPEA (3.0 eq) and the desired amine (1.2 eq).

    • Add T3P (1.5 eq) dropwise and stir the reaction mixture at room temperature for 30 minutes to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

Structure-Activity Relationship (SAR) Insights

The SAR studies of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series have revealed several key insights for optimizing PDE4B inhibition and selectivity.[6][7]

SAR_Diagram Scaffold R1_label R1 (Amide Substituent) R2_label R2 (Aryl Substituent)

Caption: Core 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold with key positions for modification.

PositionModificationImpact on Activity/SelectivityReference
Amide (R1) Small aliphatic cyclic or methyl furan groupsModerate to good inhibition against PDE4B.[6][7]
3,3-difluoroazetidine ringIncreased inhibitory activity and selectivity over PDE4D.[6][7]
Aryl (R2) 3,4-dichlorophenylMaintained good inhibitory activity.[6]

Experimental Workflow for Inhibitor Development

The development and evaluation of these novel PDE4B inhibitors follow a logical and iterative workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis (3-step protocol) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Cellular Cellular Assays InVitro->Cellular PDE4B_assay PDE4B Inhibition Assay (IC50) PDE4D_assay PDE4D Selectivity Assay (IC50) InVivo In Vivo Studies (Future Work) Cellular->InVivo TNFa_assay TNF-α Release Assay (LPS-stimulated macrophages) ADME_Tox In Vitro ADME/Tox

Caption: Experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine PDE4B inhibitors.

Biological Evaluation Protocols

In Vitro PDE4B Inhibition Assay (IC50 Determination)
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4B, which hydrolyzes cAMP to AMP. The concentration of the compound that inhibits 50% of the enzyme activity is its IC50 value.

  • Protocol:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the test compound, recombinant human PDE4B enzyme, and a reaction buffer.

    • Initiate the reaction by adding a known concentration of cAMP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and measure the amount of remaining cAMP or the amount of AMP produced using a suitable detection method (e.g., fluorescence polarization, HTRF, or LC-MS/MS).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of TNF-α Release from Macrophages
  • Principle: This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[6][8]

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the cells for an additional 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

    • Determine the IC50 value for TNF-α inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of a new class of potent and selective PDE4B inhibitors. The synthetic route is straightforward, and the scaffold is amenable to chemical modifications at key positions to optimize potency and selectivity. The provided protocols offer a robust framework for the synthesis and biological evaluation of these compounds, paving the way for the discovery of novel therapeutics for inflammatory and neurological diseases. Further optimization and in vivo studies are warranted to fully explore the therapeutic potential of this chemical series.[6]

References

  • Jadhav, S. B., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • What are PDE4B modulators and how do they work? (2024). Vertex AI Search.
  • What are PDE4B inhibitors and how do they work? (2024).
  • O'Donnell, J. M., & Zhang, H. T. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. International Journal of Molecular Sciences, 21(10), 3582. [Link]

  • Jadhav, S. B., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 309-318. [Link]

  • Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. (2022). MDPI. [Link]

  • Phosphodiesterase 4 (PDE4) and neurological disorders: A promising frontier in neuropharmacology. (2022).
  • Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. (n.d.).
  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. (1998). British Journal of Pharmacology, 125(4), 787–794. [Link]

  • Synthesis and SAR Studies of 1 H -Pyrrolo[2,3- b ]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). SUNY Geneseo.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). MDPI. [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (2022). ACS Omega, 7(33), 28836–28845. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • In vitro and ex vivo effects of the phosphodiesterase 4 inhibitor, rolipram, on thromboxane production in equine blood. (2000). Journal of Veterinary Pharmacology and Therapeutics, 23(6), 363-369. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2020). Frontiers in Pharmacology, 11, 1249. [Link]

  • Chemical structures of PDE4 inhibitors based on a pyridazinone scaffold. (2023).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. [Link]

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Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridine Derivatives as ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ATM in Genomic Integrity and as a Therapeutic Target

The Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal regulator of the DNA damage response (DDR), particularly in the surveillance and repair of DNA double-strand breaks (DSBs).[1] These lesions, induced by endogenous metabolic processes or exogenous agents like ionizing radiation (IR) and certain chemotherapeutics, pose a significant threat to genomic stability. Upon sensing a DSB, ATM initiates a complex signaling cascade, phosphorylating a multitude of downstream substrates to orchestrate cell cycle checkpoints, DNA repair, and, if the damage is irreparable, apoptosis.[1][2] Key effectors in this pathway include p53, CHK2, and H2AX.[2]

In many neoplastic contexts, the DDR pathway is compromised, rendering cancer cells highly dependent on specific repair mechanisms for survival. This dependency creates a therapeutic window. By inhibiting ATM, we can dismantle a critical cellular defense mechanism, potentially leading to synthetic lethality in tumors with pre-existing DNA repair defects or sensitizing them to the cytotoxic effects of DNA-damaging therapies.[2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective ATM inhibitors.[4][5] Derivatives of this core structure have been rationally designed to exhibit high selectivity and favorable pharmacological properties, positioning them as valuable tools for both basic research and clinical investigation.[4][5]

This guide provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors, detailing their mechanism of action and providing robust protocols for their preclinical evaluation.

Mechanism of Action: Potentiating DNA Damage through ATM Inhibition

1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors are typically ATP-competitive, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets.[2] This targeted inhibition disrupts the cellular response to DSBs, leading to several key outcomes:

  • Abrogation of Cell Cycle Checkpoints: ATM inhibition prevents the activation of critical cell cycle checkpoints (e.g., G1/S and G2/M), allowing cells with damaged DNA to continue through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[6]

  • Impaired DNA Repair: By blocking the ATM-mediated signaling cascade, the recruitment and activation of DNA repair proteins at the site of damage are hindered.[3]

  • Sensitization to DNA-Damaging Agents: The combination of an ATM inhibitor with treatments that induce DSBs, such as ionizing radiation or topoisomerase inhibitors, creates a synergistic antitumor effect.[3][4] The inhibitor prevents the repair of therapy-induced DNA lesions, enhancing their lethality.[4]

The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for 1H-pyrrolo[2,3-b]pyridine derivatives.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_inhibitor Pharmacological Intervention DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active, pS1981) p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 H2AX γH2AX ATM_active->H2AX p_p53 p-p53 (S15) p_CHK2 p-CHK2 (T68) DNA_Repair DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->ATM_active

Caption: ATM Signaling Pathway and Inhibition.

Experimental Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives

A tiered approach is recommended for the comprehensive evaluation of novel 1H-pyrrolo[2,3-b]pyridine ATM inhibitors, progressing from biochemical assays to cellular and long-term viability studies.

Data Presentation: Comparative Potency of ATM Inhibitors

The following table summarizes representative data for ATM inhibitors, illustrating the type of quantitative information that should be generated.

Compound IDTargetIn Vitro IC50 (nM)Cellular IC50 (pATM, nM)Reference
Compound 25a ATM<1~10[4][5]
M3541 ATM0.259-64[3]
M4076 ATM<19-64[3]
KU-55933 ATM1.5~13[7]
AZD0156 ATM0.06~0.5[7]

Note: Cellular IC50 values can vary depending on the cell line and assay conditions.

The following diagram outlines a typical experimental workflow for screening and characterizing these inhibitors.

Experimental_Workflow cluster_screening Initial Screening & Potency cluster_cellular Cellular Activity & Mechanism cluster_functional Functional Outcomes Compound_Library 1H-pyrrolo[2,3-b]pyridine Derivatives Library Biochemical_Assay In Vitro ATM Kinase Assay Compound_Library->Biochemical_Assay IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Culture Cancer Cell Lines IC50_Determination->Cell_Culture Lead Compounds Treatment Treat with Inhibitor + DNA Damage (e.g., IR) Cell_Culture->Treatment Western_Blot Western Blot for p-ATM, p-p53, p-CHK2 Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Cellular_IC50 Determine Cellular Potency Western_Blot->Cellular_IC50 Radiosensitization Assess Radiosensitization Clonogenic_Assay->Radiosensitization

Caption: Experimental Workflow for ATM Inhibitor Evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro ATM Kinase Assay

This biochemical assay determines the direct inhibitory effect of the 1H-pyrrolo[2,3-b]pyridine derivatives on purified ATM kinase activity.[8]

Principle: The assay measures the phosphorylation of a substrate peptide by recombinant ATM kinase. Inhibition is quantified by a reduction in the phosphorylation signal.

Materials:

  • Purified recombinant human ATM kinase

  • GST-p53 (as substrate)[7]

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP (at Km concentration, typically ~10 µM)[7]

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • Detection system (e.g., HTRF, ADP-Glo, or [γ-³²P]ATP with phosphocellulose paper)[8]

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in DMSO and then dilute into the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (known ATM inhibitor, e.g., KU-55933) and negative controls (vehicle, e.g., DMSO).[7]

  • Add the ATM kinase and substrate (GST-p53) to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.[8]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction according to the detection method manufacturer's instructions.

  • Quantify the phosphorylation of the substrate.

  • Plot the percentage of kinase activity against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Causality: This assay directly assesses the compound's ability to inhibit the catalytic activity of the isolated ATM enzyme, providing a measure of its intrinsic potency without the complexities of a cellular environment.

Protocol 2: Cellular ATM Signaling Assay via Western Blot

This assay validates the inhibition of ATM signaling within a cellular context by measuring the phosphorylation of downstream targets.[2][8]

Principle: Following the induction of DNA damage, activated ATM phosphorylates key substrates like p53 (at Ser15) and CHK2 (at Thr68).[1][9] An effective ATM inhibitor will prevent this phosphorylation in a dose-dependent manner.

Materials:

  • Human cancer cell line (e.g., U2OS, HeLa, A549)

  • Cell culture medium and supplements

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • DNA damaging agent (e.g., ionizing radiation source, etoposide, or doxorubicin)[1]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p-ATM (S1981), anti-ATM, anti-p-p53 (S15), anti-p53, anti-p-CHK2 (T68), anti-CHK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ATM inhibitor or vehicle control for 1-2 hours.

  • Induce DNA damage. For ionizing radiation, expose cells to a defined dose (e.g., 5-10 Gy).

  • Incubate the cells for a further 1-2 hours to allow for ATM signaling activation.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation relative to the total protein and loading control.

Causality: This protocol provides direct evidence of the compound's on-target activity in a cellular environment, confirming its ability to penetrate cells and inhibit the ATM signaling cascade in response to DNA damage.

Protocol 3: Clonogenic Survival Assay

This is the gold-standard in vitro assay to determine the long-term effect of an ATM inhibitor on the reproductive viability of cells, especially in combination with DNA-damaging agents.[10]

Principle: The assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[10][11] A reduction in the number of colonies formed in treated versus control cells indicates cytotoxic or cytostatic effects.

Materials:

  • Adherent cancer cell line

  • Cell culture medium and supplements

  • 1H-pyrrolo[2,3-b]pyridine test compound

  • Ionizing radiation source

  • 6-well plates or 100 mm dishes

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension from an exponentially growing culture.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Seed a predetermined number of cells into 6-well plates. The number of cells seeded per well will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150) in the control group.

  • Allow cells to attach for at least 4-6 hours or overnight.

  • For combination treatment, add the ATM inhibitor to the medium 1-2 hours prior to irradiation.

  • Irradiate the plates at various doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Following irradiation, remove the inhibitor-containing medium and replace it with fresh medium.

  • Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

  • After the incubation period, aspirate the medium, wash the colonies with PBS, and fix them for 10-15 minutes.

  • Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (≥50 cells) in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-response curve.

Causality: This assay provides a functional readout of the inhibitor's ability to enhance the long-term, lethal effects of DNA damage, which is a key desired outcome for a radiosensitizing agent. It integrates the effects of cell cycle checkpoint abrogation and impaired DNA repair over multiple cell divisions.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of selective and orally bioavailable ATM inhibitors.[4][5] The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial biochemical screening to the assessment of their cellular mechanism of action and functional impact on cancer cell survival. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their efficacy in in vivo models of cancer, both as monotherapy in specific genetic contexts (e.g., tumors with defects in other DNA repair pathways) and in combination with standard-of-care radiotherapy and chemotherapy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for ATM Inhibitor-4 in Clonogenic Survival Assays.
  • BenchChem. (n.d.). A Comparative Guide to ATM Inhibitor-4 and Other Key ATM Kinase Inhibitors.
  • Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service.
  • Hickson, I., et al. (2004). Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation. Cancer Research.
  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Note & Protocol: Quantitative Western Blot Analysis of p53 Stabilization Following Treatment with a Mismatch Rep.
  • BenchChem. (n.d.). Determining the Optimal Concentration of ATM Inhibitor-2 in Cell Culture: Application Notes and Protocols.
  • Gambhir, S. S., et al. (n.d.). Quantitative and Dynamic Imaging of ATM Kinase Activity.
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate.
  • Reaper, P. M., et al. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Molecular Cancer Therapeutics.
  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Reaction Biology. (n.d.). ATM Kinase Assay Service.
  • Franken, N. A., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments.
  • Ruiz de Galarreta, M., et al. (2023). A simple method to assess clonogenic survival of irradiated cancer cells. Methods in Cell Biology.
  • Ou, Y. H., et al. (2005). p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation. Molecular and Cellular Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as 1-amino-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals. We understand that the introduction of an amino group onto the pyrrole nitrogen of the 7-azaindole scaffold presents unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve a successful synthesis.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere of indole with enhanced solubility and bioavailability.[1] Its derivatives are central to a number of approved drugs.[1] The N-amino variant, this compound, serves as a critical intermediate for constructing more complex molecules, such as N,N'-bidentate directing groups for C-H activation or annulated triazoles.[2]

This guide is structured to provide immediate, actionable advice based on established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My N-amination reaction has a very low yield or is not proceeding to completion. What are the potential causes?

Answer: This is a common issue that can typically be traced back to one of three areas: the starting materials, the choice of base, or the reaction conditions.

Potential Causes & Solutions:

  • Deprotonation Inefficiency: The N-amination of a pyrrole or indole nitrogen requires initial deprotonation to form the corresponding anion, which then acts as the nucleophile. The pKa of the 7-azaindole N-H is approximately 16.8. Incomplete deprotonation is a primary cause of low conversion.

    • Causality: A base that is not strong enough will result in an equilibrium with a significant amount of unreacted starting material.

    • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for this transformation.[2] Ensure the NaH is fresh and of high purity, as older reagents can have a passivated surface of sodium hydroxide. Lithium diisopropylamide (LDA) is another strong base that can be effective, though it may introduce complexity through side reactions.[3]

  • Aminating Reagent Instability: Electrophilic aminating agents can be unstable. Monochloramine (NH₂Cl), a highly effective reagent for this transformation, is not commercially available and must be prepared in situ and used immediately.[4]

    • Causality: If there is a delay between the generation of NH₂Cl and its addition to the reaction, its concentration will decrease, leading to lower yields.

    • Solution: Prepare the monochloramine solution fresh for each reaction. A common method is the reaction of aqueous ammonia with sodium hypochlorite. Ensure the resulting solution is kept cold and used promptly.

  • Competitive Reactions: The 7-azaindole scaffold has two nitrogen atoms. While the pyrrole nitrogen (N-1) is significantly more nucleophilic after deprotonation, competitive reaction at the pyridine nitrogen (N-7) can occur, although this is less common under these conditions. More likely are side reactions related to the base or aminating agent.[3]

    • Causality: Excessively high temperatures or prolonged reaction times can promote side reactions.

    • Solution: Maintain careful temperature control. The deprotonation is typically performed at 0°C, and the reaction with the aminating agent is often run at or below room temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary extensions of reaction time.

Question 2: My reaction mixture is complex, with multiple unidentified spots on the TLC/LC-MS. What are the likely side products?

Answer: A complex product mixture often points to issues with the aminating reagent or subsequent side reactions involving the product itself.

Potential Side Products & Mitigation Strategies:

  • Di-amination Products: Although sterically hindered, it is possible for the newly formed N-amino group to react with another equivalent of the aminating agent, leading to a hydrazine derivative.

    • Causality: This is more likely if an excess of the aminating agent is used or if local concentrations are too high.

    • Solution: Add the aminating agent slowly and in a controlled manner (e.g., dropwise addition of the NH₂Cl solution). Use a stoichiometry of 1.0 to 1.2 equivalents of the aminating agent relative to the 7-azaindole.

  • Imine Formation: If the aminating reagent generates an aldehyde or ketone as a byproduct (as can be the case with some oxaziridine reagents), this can react with the N-amino product to form an imine.[5]

    • Causality: This is specific to the choice of aminating reagent. The use of monochloramine or hydroxylamine-O-sulfonic acid (HOSA) avoids this particular side reaction.

    • Solution: If using an oxaziridine, select one that generates a less reactive ketone byproduct.[5] Otherwise, stick to NH₂Cl or HOSA as the aminating agent.

  • Ring Opening or Degradation: 7-azaindole and its derivatives can be sensitive to harsh conditions. The use of overly strong acids or bases, or high temperatures, can lead to decomposition.

    • Causality: The electron-deficient nature of the pyridine ring can make the entire scaffold susceptible to certain nucleophilic or electrophilic attacks that lead to degradation.[6]

    • Solution: Use the mildest effective conditions. Buffer the reaction if necessary and maintain strict temperature control. Ensure a clean workup procedure that avoids prolonged exposure to strong acids or bases.

Question 3: The purification of this compound is challenging. What are the best practices?

Answer: The N-amino group imparts a higher polarity and potential for hydrogen bonding, which can complicate purification by column chromatography.

Purification Strategies:

  • Column Chromatography:

    • Adsorbent: Standard silica gel is usually effective. However, the basicity of the pyridine nitrogen and the primary amine can lead to tailing.

    • Eluent System: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended.

    • Tailing Reduction: To minimize tailing on silica gel, add a small amount of a basic modifier to the eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the acidic silanol groups on the silica surface.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems, such as ethyl acetate/hexanes, dichloromethane/pentane, or isopropanol/water.

  • Stability: Be aware that N-amino heterocycles can sometimes be unstable. It is best to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and N-amination reagent?

The synthesis starts with commercially available 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) . The most reliable and frequently cited method for the N-amination of indole and pyrrole heterocycles is the use of monochloramine (NH₂Cl) .[2][4] An alternative is hydroxylamine-O-sulfonic acid (HOSA) , which can also be effective but may require different reaction conditions (e.g., DMF with KOH).[2]

ReagentTypical ConditionsAdvantagesDisadvantages
Monochloramine (NH₂Cl) NaH, THF, 0°C to RTHigh yields (45-97% reported for indoles)[4]Must be prepared in situ; potentially hazardous.
Hydroxylamine-O-sulfonic Acid (HOSA) KOH, DMFCommercially available solidMay require higher temperatures; yields can be variable.
Oxaziridines Various aprotic solventsStable, isolatable reagents[5]Can generate reactive byproducts (aldehydes/ketones).[5]
Q2: Can you provide a general mechanism for the N-amination with monochloramine?

Certainly. The reaction proceeds via a two-step process:

  • Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the pyrrole nitrogen (N-1) of 7-azaindole. This generates the highly nucleophilic 7-azaindole anion.

  • Nucleophilic Attack: The 7-azaindole anion then attacks the electrophilic nitrogen atom of monochloramine (NH₂Cl). The chloride ion is displaced as the leaving group, forming the N-N bond and yielding the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

N-Amination Mechanism Mechanism of N-Amination cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: Nucleophilic Attack cluster_products Products 7AZA 1H-Pyrrolo[2,3-b]pyridine NaH NaH (Base) NaCl_H2 NaCl + H₂ Anion 7-Azaindole Anion Product This compound Anion->Product + NH₂Cl - Cl⁻ NH2Cl NH₂Cl

Caption: General mechanism for N-amination of 7-azaindole.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. Please consider the following:

  • Sodium Hydride (NaH): This is a water-reactive and flammable solid. Handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Quench any residual NaH carefully and slowly with a protic solvent like isopropanol or ethanol at low temperatures before aqueous workup.

  • Monochloramine (NH₂Cl): While an effective reagent, monochloramine is toxic and can be unstable. It should always be prepared and used in a well-ventilated fume hood. Never mix the bleach and ammonia solutions in concentrated form.

  • Solvents: Anhydrous solvents (like THF) are required for the reaction with NaH. Ensure they are properly dried before use to prevent quenching of the base.

Experimental Protocols

Workflow for Synthesis of this compound

G start Start: 1H-Pyrrolo[2,3-b]pyridine deprotonation Deprotonation (NaH, Anhydrous THF, 0°C) start->deprotonation amination N-Amination (Add fresh in situ NH₂Cl solution) deprotonation->amination quench Reaction Quench (e.g., with water or sat. NH₄Cl) amination->quench extraction Aqueous Workup & Extraction (e.g., with EtOAc or DCM) quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (this compound) purification->product

Caption: Overall workflow for the synthesis.

Protocol 1: Synthesis via N-Amination with Monochloramine (NH₂Cl)

This protocol is adapted from established procedures for the N-amination of indoles and should be optimized for this specific substrate.[2][4]

Part A: Preparation of Monochloramine (NH₂Cl) Solution

  • In a fume hood, prepare a flask containing a stirred solution of 15% aqueous ammonia.

  • Cool the flask in an ice bath (0-5°C).

  • To this cold solution, add a commercial 5% sodium hypochlorite (bleach) solution dropwise over 15-20 minutes. The molar ratio of ammonia to hypochlorite should be approximately 2:1.

  • The resulting solution contains monochloramine and should be used immediately in the next step. Keep it cold.

Part B: N-Amination Reaction

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Ar or N₂), add 1H-Pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add the freshly prepared, cold monochloramine solution (approx. 1.2 eq) via a dropping funnel over 20-30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient with 1% NEt₃) to afford the desired product.

Troubleshooting Decision Tree

G cluster_base Base Troubleshooting cluster_reagent Reagent Troubleshooting cluster_conditions Conditions Troubleshooting start Low Yield / No Reaction check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_base Was the Base Active? start->check_base check_reagent Was Aminating Reagent Fresh? start->check_reagent check_temp Was temperature controlled? start->check_temp base_no No H₂ evolution observed? check_base->base_no reagent_old Delay between preparation and use? check_reagent->reagent_old use_new_base Use fresh NaH or titrate LDA. base_no->use_new_base prepare_fresh Prepare NH₂Cl immediately before use. reagent_old->prepare_fresh optimize_temp Optimize temperature (e.g., run colder). check_temp->optimize_temp

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
  • Alternative reagents to 2-Amino-6-bromopyridine for azaindole synthesis. (n.d.). Benchchem.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. (n.d.). Benchchem.
  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl). (n.d.). Scite.
  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl) | Request PDF. (2025).
  • Electrophilic Oxaziridines for N-Amin

Sources

Technical Support Center: Improving the Yield of 7-Azaindole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 7-Azaindoles are privileged structures in drug discovery, yet their synthesis is often plagued by challenges that can impact yield, purity, and scalability.[1][2] This document provides field-proven insights, troubleshooting strategies, and optimized protocols in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the synthesis of 7-azaindole derivatives.

Q1: Why are many traditional indole synthesis methods, like the Fischer indole synthesis, often inefficient for 7-azaindoles?

A: The primary challenge stems from the electron-deficient nature of the pyridine ring within the 7-azaindole scaffold.[3][4] Many classic indole syntheses, such as the Fischer and Bartoli methods, rely on key steps like a[5][5]-sigmatropic rearrangement or nucleophilic attack, which are disfavored by the electron-withdrawing character of the pyridine nitrogen.[4][6] This inherent electronic property can lead to low yields, require harsh reaction conditions (e.g., high temperatures), or fail entirely.[6] Consequently, modern methods often employ transition-metal-catalyzed cross-coupling reactions or directed C-H activation, which are more compatible with this electron-deficient system.[4][7]

Q2: When is it necessary to use a protecting group on the pyrrole nitrogen (N-1)?

A: The use of an N-H protecting group is a critical strategic decision that can address several common problems:

  • Preventing Catalyst Poisoning: The acidic N-H proton can react with organometallic reagents or bases and, in some cases, the pyrrole nitrogen can coordinate to and deactivate transition metal catalysts.[7] This is particularly relevant in palladium-catalyzed reactions.

  • Enhancing Solubility: N-alkylation or N-acylation can improve the solubility of the azaindole intermediate in organic solvents, which can be a significant issue with the parent heterocycle.[8]

  • Directing Regioselectivity: A protecting group can block reactivity at the N-1 position, preventing unwanted N-alkylation or other side reactions.

  • Activating the Ring for Nucleophilic Aromatic Substitution (SNAr): Certain N-substituents, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can serve a dual role by protecting the nitrogen while also activating the 4-position for SNAr reactions, enabling the introduction of nucleophiles under mild conditions.[2][9]

Q3: What are the most common and effective modern strategies for constructing the 7-azaindole core?

A: While classic methods have limitations, several modern strategies have proven highly effective:

  • Palladium-Catalyzed Cross-Coupling: This is a versatile approach, typically involving Sonogashira coupling of an aminopyridine with an alkyne, followed by a cyclization step.[10][11] The Larock indole synthesis, a palladium-catalyzed heteroannulation, is also highly effective for producing substituted azaindoles.[12]

  • Rhodium(III)-Catalyzed C-H Activation: This method allows for the direct coupling of 2-aminopyridines with alkynes. The reaction often requires a silver salt (e.g., AgSbF₆) as an external oxidant to promote the catalytic cycle.[1]

  • LDA-Mediated Condensation (Chichibabin Cyclization): This approach involves the condensation of a metalated picoline derivative with a nitrile. While effective, it can be complicated by side reactions like dimerization if conditions are not carefully controlled.[13]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed breakdown of specific experimental problems and offers actionable solutions based on established chemical principles.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Q: My Suzuki-Miyaura coupling reaction to functionalize a halo-7-azaindole is giving low yields. What are the likely causes and how can I fix it?

    • A: Possible Cause - Catalyst Inactivation/Insufficient Activity: The 7-azaindole nucleus can poison palladium catalysts.[7] Furthermore, functionalizing less reactive positions like C6 requires more robust catalytic systems.

    • Solution:

      • Ligand Selection: Switch to electron-rich, bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which are known to promote challenging cross-coupling reactions.[5]

      • Sequential Catalyst Loading: For di-substituted products, a sequential, one-pot approach can be highly effective. Perform the first coupling at a lower temperature (e.g., 60 °C) with a lower catalyst loading, targeting the more reactive position. Then, add a second, larger charge of both the palladium precursor (e.g., Pd₂(dba)₃) and the ligand before heating to a higher temperature (e.g., 110 °C) to drive the second coupling to completion.[5]

      • Protecting Group Strategy: If catalyst poisoning is suspected, consider protecting the pyrrole N-H with a group like tosyl (Ts) or Boc.[14][15]

  • Q: My Sonogashira coupling is failing. What should I check first?

    • A: Possible Cause - Oxygen Contamination & Improper Base: Sonogashira reactions are highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). The choice of base is also critical for the catalytic cycle.

    • Solution:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.

      • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) salt (e.g., CuI) is standard and often essential for high yields. Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown).

      • Base and Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. For challenging substrates, stronger inorganic bases in polar aprotic solvents may be required.[16]

Problem 2: Uncontrolled Side Reactions in Base-Mediated Syntheses

  • Q: I'm attempting an LDA-mediated synthesis of a 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile, but I'm getting a complex mixture and low yield. What's going wrong? [13]

    • A: Possible Cause - Competing Side Reactions: This reaction is known to be complex. Two major side reactions compete with the desired pathway: (1) LDA adds to benzonitrile, and (2) the lithiated picoline intermediate can dimerize via nucleophilic addition to another molecule of the starting picoline.[13]

    • Solution:

      • Control Stoichiometry: Using at least 2.1 equivalents of LDA is crucial. One equivalent is consumed in the initial deprotonation, and the second is believed to be required for a subsequent tautomerization step following cyclization. Using only one equivalent results in very poor yields (15-20%).[13]

      • Reverse Addition: Instead of adding the picoline to LDA and then adding benzonitrile, try a reverse addition. First, add benzonitrile to the solution of LDA at -40 °C, and after stirring, add the fluoropicoline. This method can slightly improve yields (e.g., to 82%) by controlling the relative concentrations of the reactive intermediates.[13]

      • Maintain Low Temperature: These reactions are highly exothermic and the intermediates are unstable at higher temperatures. Maintain strict temperature control at -40 °C or below during the addition and reaction phases to minimize side product formation.[13]

Problem 3: Difficulty with Product Purification and Handling

  • Q: My final 7-azaindole derivative is proving very difficult to purify by column chromatography and has poor solubility. What can I do?

    • A: Possible Cause - Inherent Physicochemical Properties: 7-azaindoles, particularly those with N-H free, can be polar and prone to hydrogen bonding, leading to tailing on silica gel and poor solubility in common organic solvents.[8]

    • Solution:

      • Recrystallization: Before resorting to chromatography, attempt recrystallization from various solvent systems. A common technique is to dissolve the crude product in a hot polar solvent (e.g., ethyl acetate, isopropanol) and add a non-polar anti-solvent (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.[13]

      • Chromatography Additives: If column chromatography is necessary, try adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This can deactivate acidic sites on the silica gel and significantly reduce peak tailing.

      • Solubility Enhancement for Analysis: For analytical purposes (e.g., HPLC, NMR), poor solubility can be a major hurdle. Some derivatives show exceptionally low solubility in methanol or acetone but may dissolve in a solution of 2-5% DMSO in acetonitrile, which can be a viable option for preparing stock solutions.[8]

Section 3: Optimized Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: One-Pot Sequential Suzuki-Miyaura Di-arylation of 3-Iodo-6-chloro-7-azaindole [5]

This protocol is optimized for the synthesis of C3,C6-diaryl 7-azaindoles, leveraging different reactivities at the two positions.

  • Step 1: C3-Arylation (First Coupling)

    • To a reaction vessel, add 3-iodo-6-chloro-7-azaindole (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂, 1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv), and SPhos (0.05 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed toluene and ethanol (1:1 v/v) to form a solution.

    • Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Step 2: C6-Arylation (Second Coupling)

    • To the same reaction mixture, add the second arylboronic acid (Ar²-B(OH)₂).

    • Add a second charge of catalyst and ligand: Pd₂(dba)₃ (0.10 equiv) and SPhos (0.20 equiv).

    • Increase the reaction temperature to 110 °C.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: LDA-Mediated Synthesis of 2-Phenyl-7-azaindole (Inverse Addition) [13]

This protocol uses an inverse addition method to optimize yield by controlling reactive intermediates.

  • In a flame-dried, three-neck flask under an argon atmosphere, add dry tetrahydrofuran (THF).

  • Cool the flask to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Add n-butyllithium (n-BuLi, 2.1 equiv) via syringe, followed by the slow addition of diisopropylamine (2.1 equiv). Stir for 10 minutes at -40 °C to pre-form the lithium diisopropylamide (LDA).

  • Add benzonitrile (1.05 equiv) to the LDA solution and stir for 2 hours at -40 °C.

  • Slowly add 2-fluoro-3-picoline (1.0 equiv) to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from an ethyl acetate/hexane mixture to yield the 2-phenyl-7-azaindole as an off-white solid.[13]

Section 4: Data & Visualization

Table 1: Optimization of One-Pot Suzuki-Miyaura Di-arylation [5]

Summarizes the effect of sequential catalyst loading on the yield of a model diarylated 7-azaindole.

EntryStep 1 Conditions (60 °C)Step 2 Additions (at 110 °C)Yield (%)
15% Pd₂(dba)₃, 5% SPhos10% SPhos45
25% Pd₂(dba)₃, 5% SPhos20% SPhos67
3 5% Pd₂(dba)₃, 5% SPhos 10% Pd₂(dba)₃, 20% SPhos 88

Diagram 1: Troubleshooting Flowchart for Low Yield in Pd-Catalyzed Cross-Coupling

Troubleshooting_Flowchart start Low Yield in Cross-Coupling q1 Is N-H protected? start->q1 action1 Protect N-H (e.g., Ts, Boc) to prevent catalyst poisoning. q1->action1 No q2 Was reaction degassed properly? q1->q2 Yes no1 No re_run1 Re-run Reaction action1->re_run1 yes1 Yes action2 Thoroughly degas solvents (e.g., Freeze-Pump-Thaw) and use inert atmosphere. q2->action2 No q3 Is catalyst/ligand system optimal? q2->q3 Yes no2 No re_run2 Re-run Reaction action2->re_run2 yes2 Yes action3 Screen bulky, electron-rich ligands (e.g., SPhos). Consider sequential catalyst loading. q3->action3 No end Investigate other parameters: Base, Solvent, Temperature, Substrate Purity. q3->end Yes no3 No re_run3 Re-run Reaction action3->re_run3 yes3 Yes Rhodium_Cycle rh_cat [Rh(III)Cp*]²⁺ Catalyst intermediate1 Coordination Complex rh_cat->intermediate1 + Aminopyridine aminopyridine 2-Aminopyridine Substrate alkyne Alkyne Substrate intermediate3 Alkyne Insertion intermediate2 C-H Activation (Rhodacycle) intermediate1->intermediate2 - H⁺ intermediate2->intermediate3 + Alkyne intermediate4 Reductive Elimination intermediate3->intermediate4 intermediate4->rh_cat Regeneration product 7-Azaindole Product intermediate4->product ag_oxidant Ag⁺ Oxidant ag_oxidant->rh_cat Promotes Activity ag_reduced Ag(0)

Caption: Key steps in the Rh(III)-catalyzed synthesis of 7-azaindoles.

References

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • Ghosh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Lu, Y., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett. Available at: [Link]

  • Mondal, S., et al. (2019). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.
  • Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]

  • Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Fernandes, C., & Romo, D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Kumar, S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. (2005). Journal of Chemical Physics. Available at: [Link]

  • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry. Available at: [Link]

  • Gillespie, J. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. (1995). Laser Chemistry. Available at: [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025). ChemRxiv. Available at: [Link]

  • Alcaide, M. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). Journal of the American Chemical Society. Available at: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Kumar, S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Retrieved January 13, 2026, from [Link]

  • Kulkarni, P. M., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. Available at: [Link]

  • Chen, Y., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for overcoming common purification challenges associated with this important class of N-heterocyclic compounds. The inherent basicity of the pyridine ring and the diverse polarities of substituted analogs often necessitate tailored purification approaches.[1][2]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a practical question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Column Chromatography Clinic

Issue 1: My 1H-pyrrolo[2,3-b]pyridine compound is streaking or tailing badly on a silica gel column.

  • Question: I'm running a standard silica gel column with a hexane/ethyl acetate gradient, but my compound is giving a broad, streaky band, leading to poor separation and low purity. What's happening and how can I fix it?

  • Answer: This is a classic issue when purifying basic compounds like 7-azaindoles on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring, causing the observed tailing.[3][4]

    Solutions:

    • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silica sites.[4] A small amount of triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1-1%) is typically sufficient.[3] Alternatively, a solution of ammonia in methanol (e.g., 2M) can be used as part of the mobile phase, which is particularly effective for highly polar derivatives.[5]

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase.[4]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[3]

      • Amino- or Cyano-Bonded Silica: These phases are less acidic and can provide better peak shapes for basic analytes.[3]

      • Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography is an excellent option.[4]

Issue 2: My highly polar 1H-pyrrolo[2,3-b]pyridine derivative shows no retention on a C18 reversed-phase column.

  • Question: My compound elutes in the void volume on my C18 column, even when I start with a high percentage of water. How can I get it to retain and separate?

  • Answer: This is a common problem for very polar compounds that have minimal hydrophobic interaction with the C18 stationary phase.[3]

    Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for highly polar compounds.[4] It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. In HILIC, water is the strong eluting solvent.[3]

    • Polar-Embedded Stationary Phases: These are modified C18 columns that have a polar group embedded within the alkyl chain, which aids in the retention of polar compounds.[3]

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your protonated 7-azaindole, increasing its retention on a C18 column. However, be aware that these reagents can be difficult to remove from both your sample and the column.[3]

Crystallization Conundrums

Issue 3: My 1H-pyrrolo[2,3-b]pyridine compound "oils out" instead of crystallizing.

  • Question: When I cool my crystallization solution, my compound separates as a viscous liquid or oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is too supersaturated or cooled too quickly.[6] It can also happen if impurities are present that inhibit crystal lattice formation.

    Solutions:

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[6]

    • Adjust Solvent System:

      • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[6]

      • Change Solvents: Experiment with a solvent system where your compound has lower solubility at colder temperatures. Using a co-solvent system (a "good" solvent for dissolving and a "poor" or "anti-solvent" in which the compound is less soluble) can be very effective.[6]

    • Induce Crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

      • Seed Crystals: If you have a tiny amount of the pure solid, add a seed crystal to the cooled solution to initiate crystallization.[2]

Liquid-Liquid Extraction Lab

Issue 4: I'm forming a stable emulsion during the acid-base extraction of my 7-azaindole derivative.

  • Question: When I try to extract my compound from an organic layer into an acidic aqueous layer, I get a thick, stable emulsion at the interface that won't separate. How can I break this emulsion?

  • Answer: Emulsions are common when there are surfactant-like impurities or when the mixture is shaken too vigorously.[4]

    Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, which can help to break the emulsion.[3]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]

    • Patience and Time: Sometimes, allowing the separatory funnel to stand undisturbed for a longer period can lead to separation.

Workflow & Decision Making

To assist in selecting the appropriate purification strategy, the following decision tree can be used as a starting point.

Purification_Decision_Tree start Crude 1H-Pyrrolo[2,3-b]pyridine Compound check_polarity Is the compound highly polar? start->check_polarity acid_base_extraction Acid-Base Extraction start->acid_base_extraction Consider as a pre-purification step normal_phase Normal-Phase Chromatography (Silica Gel) check_polarity->normal_phase No reversed_phase Reversed-Phase Chromatography (C18) check_polarity->reversed_phase Yes check_basicity Is the compound strongly basic? check_basicity->normal_phase No, proceed directly add_modifier Add Basic Modifier to Eluent (e.g., TEA, NH3/MeOH) check_basicity->add_modifier Yes normal_phase->check_basicity crystallization Crystallization normal_phase->crystallization For final polishing hilic HILIC reversed_phase->hilic Poor Retention? reversed_phase->crystallization For final polishing acid_base_extraction->crystallization add_modifier->normal_phase use_alumina Use Alumina or Bonded Phase use_alumina->normal_phase

Sources

Technical Support Center: Overcoming Side Reactions in 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-azaindole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this privileged scaffold. The unique electronic nature of the 7-azaindole ring system, while making it a valuable component in medicinal chemistry, also presents specific challenges in achieving selective functionalization.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common side reactions and achieve your synthetic goals with higher efficiency and predictability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of 7-azaindole, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Problem 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Symptom: You are attempting a direct C-H functionalization (e.g., arylation, alkenylation) and obtaining a mixture of isomers, with substitution occurring at undesired positions (e.g., C2, C3, or on the pyridine ring at C4, C5, or C6).

Causality: The 7-azaindole scaffold has multiple potential sites for C-H activation. The inherent electronic properties favor functionalization at the C3 position of the pyrrole ring. However, the pyridine nitrogen can act as a coordinating site for transition metal catalysts, leading to functionalization at adjacent positions. The choice of catalyst, directing group (or lack thereof), and reaction conditions all play a crucial role in determining the regiochemical outcome.

Troubleshooting Steps:

  • Employ a Directing Group Strategy:

    • For C2 Functionalization: The use of a removable directing group on the N1 nitrogen can effectively steer the reaction to the C2 position. Common directing groups include pivaloyl (Piv) or a carbamoyl group.

    • For C4 or C6 Functionalization: Directing functionalization to the pyridine ring often requires more specialized strategies. For instance, a formyl group at the C3 position, assisted by glycine as a transient directing group, has been shown to promote C4 arylation.[2]

    • For C7 Functionalization: N-arylation of the 7-azaindole, where the N-aryl group itself acts as a directing group, can facilitate C7 functionalization.[2]

  • Utilize N-Oxide Activation:

    • Formation of the 7-azaindole N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to functionalization. This strategy has been successfully employed for regioselective C6 arylation.[2][3][4][5] The N-oxide can be subsequently removed by deoxygenation.

  • Optimize Catalyst and Ligand System:

    • The choice of palladium catalyst and ligand is critical. For instance, in direct C2 arylation, a catalyst system of Pd(OAc)₂ with a phosphine ligand like DavePhos has been shown to be effective.[4] The ligand can influence the steric environment around the metal center, thus favoring a specific C-H activation pathway.

  • Control Reaction Conditions:

    • Solvent and Base: The polarity of the solvent and the nature of the base can influence the reaction pathway. For example, in some Pd-catalyzed arylations, a combination of a polar aprotic solvent like toluene and a carbonate base (e.g., Cs₂CO₃) has proven successful.[2]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable intermediate.

Workflow for Selecting a C-H Functionalization Strategy:

G start Desired C-H Functionalization Position? c2 C2 Position start->c2 c3 C3 Position (Electronically Favored) start->c3 c4 C4 Position start->c4 c6 C6 Position start->c6 c2_strat Use N1-Directing Group (e.g., Pivaloyl, Carbamoyl) c2->c2_strat c3_strat Direct Electrophilic Substitution (e.g., Halogenation, Acylation) c3->c3_strat c4_strat Transient Directing Group at C3 (e.g., Formyl with Glycine) c4->c4_strat c6_strat N-Oxide Activation Strategy c6->c6_strat protocol1 Protocol 1: N-Directed C2 Arylation c2_strat->protocol1 Proceed to Protocol 1 protocol2 Protocol 2: C4 Arylation with Transient DG c3_strat->protocol2 Proceed to Relevant Protocol protocol3 Protocol 3: C6 Arylation via N-Oxide c4_strat->protocol3 Proceed to Protocol 2 protocol4 protocol4 c6_strat->protocol4 Proceed to Protocol 3

Caption: Decision workflow for C-H functionalization.

Problem 2: Lack of Selectivity in N-Functionalization (N1 vs. N7)

Symptom: Alkylation or arylation of the NH-7-azaindole results in a mixture of N1 and N7 substituted products, which are often difficult to separate.

Causality: The deprotonated 7-azaindole anion is an ambident nucleophile with two reactive nitrogen atoms, N1 and N7. The ratio of N1 to N7 functionalization is highly dependent on the reaction conditions, including the base, solvent, temperature, and the nature of the electrophile.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • For Selective N1-Alkylation: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N1 alkylation.

    • For Selective N7-Alkylation: Achieving selective N7 alkylation can be more challenging. Some reports suggest that specific conditions, such as using certain alkyl halides in butanone without an added base, can favor N7 substitution for 7-azaindazoles, a related scaffold.[6][7] This may be applicable to 7-azaindoles under specific circumstances.

  • Protecting Group Strategy:

    • The most reliable method to achieve exclusive functionalization at one nitrogen is to protect the other.

    • To functionalize N7: Protect the N1 position first. A bulky protecting group like triisopropylsilyl (TIPS) can be effective.[6]

    • To functionalize N1: While less common due to the general preference for N1 alkylation, if N7 functionalization is a persistent side reaction, a protecting group strategy could be employed in reverse.

  • Consider the Electrophile:

    • Sterically bulky electrophiles may show a higher preference for the more accessible N1 position.

Experimental Protocol 1: Selective N1-Methylation of 7-Azaindole

  • To a solution of 7-azaindole (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N1-methyl-7-azaindole.

Problem 3: Formation of 7-Azaindoline Byproduct

Symptom: During a reaction intended to synthesize a substituted 7-azaindole, you observe the formation of the corresponding reduced 7-azaindoline as a significant byproduct.

Causality: The formation of 7-azaindoline instead of 7-azaindole can be highly dependent on the choice of reagents and reaction conditions, particularly in domino reactions. The selection of the base can be a critical factor in determining the oxidation state of the final product.

Troubleshooting Steps:

  • Base Selection in Domino Reactions:

    • In domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde, the choice of the alkali-amide base is crucial. It has been demonstrated that using LiN(SiMe₃)₂ selectively produces the 7-azaindoline, whereas KN(SiMe₃)₂ favors the formation of the 7-azaindole.[8]

    • Solution: To avoid the 7-azaindoline byproduct, switch from a lithium-based amide to a potassium-based one.

  • Inclusion of an Oxidant:

    • If the reaction mechanism involves an intermediate that can be either reduced or oxidized to the final product, the addition of a mild oxidant can favor the formation of the aromatic 7-azaindole. Common oxidants include DDQ or manganese dioxide (MnO₂).

Table 1: Influence of Base on 7-Azaindole vs. 7-Azaindoline Formation

BasePredominant ProductReference
LiN(SiMe₃)₂7-Azaindoline[8]
KN(SiMe₃)₂7-Azaindole[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 7-azaindole nitrogen, and when should I use them?

A1: The choice of protecting group is critical for directing reactivity and preventing unwanted side reactions. Here are some common options:

  • Triisopropylsilyl (TIPS): A bulky silyl group that is particularly useful for directing metallation or other reactions to a specific position by sterically blocking another. For example, a TIPS group on N1 can prevent lithiation at C2.[6] It is generally stable to a wide range of reaction conditions but can be removed with fluoride sources like TBAF.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group is robust under many cross-coupling conditions. However, its removal can be challenging and may lead to side products due to the release of formaldehyde.[2][3] It is typically removed under acidic conditions (e.g., TFA) or with fluoride ions.

  • tert-Butoxycarbonyl (Boc): A common protecting group that deactivates the pyrrole ring towards electrophilic substitution. It is easily removed with acid (e.g., TFA).

  • Tosyl (Ts): An electron-withdrawing group that can also serve to protect the N1 position. It is typically removed under basic conditions.

Q2: I am observing over-arylation in my Suzuki-Miyaura cross-coupling reaction. How can I promote mono-arylation?

A2: Over-arylation, leading to di- or tri-substituted products, can be a problem when working with poly-halogenated 7-azaindoles. To achieve mono-arylation:

  • Control Stoichiometry: Carefully control the stoichiometry of the boronic acid or ester, using only a slight excess (e.g., 1.05-1.1 equivalents).

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction. Lowering the temperature may also help to reduce the rate of the second coupling.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity. A less reactive catalyst system might favor mono-arylation.

  • Substrate Reactivity: The relative reactivity of the different halogen substituents plays a role. For example, an iodo-substituent will typically react faster than a bromo- or chloro-substituent, allowing for selective mono-arylation at the iodo-position.

Q3: My SEM-deprotection is giving multiple byproducts. What is happening and how can I fix it?

A3: The deprotection of an SEM group releases formaldehyde, which can then react with the deprotected 7-azaindole, leading to various side products.[2][3] One notable side reaction is the formation of a tricyclic eight-membered ring.[2][3]

  • Optimize Deprotection Conditions:

    • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the exposure of the product to formaldehyde.

    • Formaldehyde Scavengers: Consider adding a formaldehyde scavenger to the reaction mixture to trap the released formaldehyde before it can react with your product.

  • Alternative Protecting Groups: If SEM-deprotection proves to be consistently problematic, consider using an alternative protecting group that does not generate reactive byproducts upon cleavage, such as a Boc or TIPS group.

Diagram of SEM Deprotection and Side Reaction:

G start SEM-Protected 7-Azaindole deprotection Deprotection (e.g., TFA) start->deprotection product Desired Deprotected 7-Azaindole deprotection->product formaldehyde Formaldehyde (Byproduct) deprotection->formaldehyde side_product Tricyclic 8-Membered Side Product product->side_product + Formaldehyde formaldehyde->side_product

Caption: SEM deprotection pathway and side reaction.

References

  • Fagnou, K. et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]

  • Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Das, P. et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]

  • Boujdi, K. et al. (2025). Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • ResearchGate. (2019). Selective N7 Alkylation of 7-Azaindazoles. [Link]

  • Das, P. et al. (2014). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]

  • Guillaumet, G. et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Verma, A. K. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Snieckus, V. et al. (2019). Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. [Link]

  • Belmont, P. et al. (2015). Regio‐Selective C H Functionalization of 7‐Azaindoles. ResearchGate. [Link]

  • Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Rao, Y. et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Nolan, S. P. et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Catalysis. [Link]

  • Nolan, S. P. et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. PMC. [Link]

  • Gotor, V. et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Rao, Y. et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • Organic Chemistry Portal. (2010). Azaindole synthesis. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Gevorgyan, V. et al. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Fejzagić, A. et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. [Link]

  • Das, P. et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with a challenging, yet medicinally vital, heterocyclic scaffold.

The 7-azaindole core is a privileged structure in medicinal chemistry, but its successful functionalization via Suzuki-Miyaura coupling is often hampered by its unique electronic properties. The presence of the pyridine nitrogen introduces a set of challenges not typically encountered with standard indole systems. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Core Challenges in 7-Azaindole Suzuki-Miyaura Couplings

The primary obstacle in the Suzuki-Miyaura coupling of 7-azaindoles is the coordination of the pyridine nitrogen to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, ultimately slowing down or halting the catalytic cycle. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the azaindole, and the N-H proton of an unprotected azaindole can introduce further complications.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the experimental process.

Low or No Yield

Q1: I am observing very low to no conversion of my 7-azaindole halide. What are the likely causes and how can I address them?

A1: Low or no yield is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inhibition/Deactivation: The lone pair of the pyridine nitrogen in the 7-azaindole can coordinate to the palladium center, leading to catalyst poisoning.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] These ligands can promote the desired catalytic cycle and disfavor the formation of inactive catalyst-substrate complexes. N-Heterocyclic Carbene (NHC) ligands have also shown promise in couplings of nitrogen-containing heterocycles.[3][4]

    • N-Protection: Protecting the 7-azaindole nitrogen with a suitable protecting group, such as Boc, SEM, or a sulfonyl group, can prevent coordination with the palladium catalyst.[5][6][7] However, this adds extra steps to your synthesis. For unprotected 7-azaindoles, careful selection of the catalyst and ligand system is crucial.[1][8]

  • Inefficient Oxidative Addition: If you are using an aryl chloride, the oxidative addition step can be slow.

    • Solution: Switch to a more reactive halide, such as a bromide or iodide. If you must use a chloride, ensure your catalyst system is optimized for this less reactive substrate, often requiring more electron-rich and bulky ligands.[9]

  • Poor Quality Reagents: The purity of your reagents is paramount.

    • Solution: Ensure your solvent is anhydrous and properly degassed to prevent catalyst oxidation.[10][11] Use fresh, high-purity boronic acid/ester and base. The palladium catalyst should also be of high quality.

  • Suboptimal Reaction Conditions: Temperature, base, and solvent all play a critical role.

    • Solution: Screen different bases and solvents. A common successful system for 7-azaindoles is a phosphine-based ligand with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄), and a solvent system like dioxane/water or toluene/ethanol.[5] Microwave irradiation can also be beneficial, often leading to shorter reaction times and improved yields.[5]

Side Reactions

Q2: I am observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and is often exacerbated by high temperatures and prolonged reaction times.[12][13]

  • Use a More Stable Boron Reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[14][15]

  • Employ a "Slow-Release" Strategy: Using MIDA boronates or organotrifluoroborates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired coupling.[12][16]

  • Optimize Reaction Conditions:

    • Base: Use a milder base if possible. While a base is necessary, harsh basic conditions can promote protodeboronation.[17]

    • Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate.[17]

    • Water Content: While some water can be beneficial, excess water can facilitate protodeboronation. Careful control of the water content in your solvent system is important.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling. It can also be promoted by certain palladium species.[15]

  • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are essential.[10][11]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that efficiently generates the active Pd(0) species can minimize side reactions that may be promoted by Pd(II) species.[15]

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess may increase the likelihood of homocoupling.

Catalyst and Reagent Selection

Q4: Should I use a boronic acid or a boronic ester for my 7-azaindole coupling?

A4: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[14]

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more prone to degradation via protodeboronation and can be more difficult to purify and handle.[18][19]

  • Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability, making them easier to handle, purify, and store.[14][15] This stability often leads to more reproducible results, though the reaction may require slightly more forcing conditions. For challenging or sensitive substrates, boronic esters are often the preferred choice.

Q5: What are the best practices for selecting a catalyst and ligand for 7-azaindole Suzuki couplings?

A5: The catalyst and ligand system is arguably the most critical factor for success.

  • For Unprotected 7-Azaindoles: Bulky, electron-rich biarylphosphine ligands are highly recommended. SPhos and XPhos, often used in combination with Pd₂(dba)₃ or as pre-formed precatalysts, have demonstrated excellent performance in coupling unprotected nitrogen-containing heterocycles by mitigating catalyst inhibition.[1]

  • For N-Protected 7-Azaindoles: A wider range of catalysts may be effective since the issue of catalyst poisoning by the pyridine nitrogen is circumvented. However, bulky phosphine ligands are still often a good starting point.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity, particularly for challenging substrates.[3][4]

Data-Driven Recommendations

To aid in your experimental design, the following tables summarize common reaction parameters for the Suzuki-Miyaura coupling of 7-azaindoles.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst/PrecatalystLigandSubstrate TypeKey Advantages
Pd₂(dba)₃SPhosUnprotected & Protected 7-AzaindolesHigh activity for N-heterocycles, mitigates catalyst poisoning.[1][5]
Pd(OAc)₂XPhosUnprotected & Protected 7-AzaindolesSimilar to SPhos, very effective for challenging couplings.[1]
Pd(PPh₃)₄PPh₃Protected 7-AzaindolesA classic catalyst, can be effective when catalyst poisoning is not an issue.
PEPPSI-IPrIPr (NHC)Protected & Unprotected 7-AzaindolesHigh thermal stability and activity, good for heteroaryl couplings.[20]

Table 2: Common Base and Solvent Combinations

BaseSolvent SystemTemperature Range (°C)Notes
Cs₂CO₃Toluene/Ethanol (e.g., 1:1)60-110Effective for a range of 7-azaindole couplings.[5]
K₃PO₄Dioxane/H₂O (e.g., 4:1)60-100A strong, non-nucleophilic base, widely used for heteroaryl couplings.[1]
K₂CO₃DME/H₂O80-100A common and cost-effective choice.
Na₂CO₃Toluene/Ethanol/H₂O80-110Another standard option, often used with Pd(PPh₃)₄.

Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for your specific 7-azaindole Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halogenated 7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a precatalyst, add it at this stage (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Sequential Suzuki-Miyaura Coupling of a Dihalogenated 7-Azaindole

This protocol is adapted for substrates like 6-chloro-3-iodo-N-protected 7-azaindole, taking advantage of the differential reactivity of the C-I and C-Cl bonds.[5]

  • First Coupling (at the more reactive site, e.g., C-I):

    • Set up the reaction as described in Protocol 1, using the dihalogenated 7-azaindole (1.0 equiv) and the first boronic acid (1.1-1.2 equiv).

    • Use a lower temperature (e.g., 60 °C) to favor selective coupling at the more reactive position.

    • Monitor the reaction carefully to ensure consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling (at the less reactive site, e.g., C-Cl):

    • To the same reaction vessel, add the second boronic acid (1.2-1.5 equiv).

    • An additional charge of the catalyst and ligand may be necessary.[5]

    • Increase the reaction temperature (e.g., 110 °C) to facilitate the coupling at the less reactive position.

    • Monitor the reaction until the mono-arylated intermediate is consumed.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system optimized for N-heterocycles? (e.g., bulky phosphine ligands) Start->Check_Catalyst Change_Catalyst Switch to SPhos/XPhos or NHC-based catalyst Check_Catalyst->Change_Catalyst No Check_Protection Is the 7-azaindole N-protected? Check_Catalyst->Check_Protection Yes Success Improved Yield Change_Catalyst->Success Protect_N Consider N-protection (e.g., Boc, SEM) Check_Protection->Protect_N No Check_Halide What is the halide? (Cl, Br, I) Check_Protection->Check_Halide Yes Protect_N->Success Change_Halide Use a more reactive halide (I > Br > Cl) Check_Halide->Change_Halide Cl Check_Conditions Screen bases and solvents. Consider microwave heating. Check_Halide->Check_Conditions Br or I Change_Halide->Success Check_Reagents Verify reagent purity and ensure anhydrous/degassed conditions Check_Conditions->Check_Reagents Check_Reagents->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Anderson, K. W., et al. (2006). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, S. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Malakar, S., & Schmidt, B. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Das, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). Comparison of reactivity of different boron reagents. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. (2012). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]

  • Joseph, B., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Available at: [Link]

  • Eriksson, O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • ResearchGate. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2016). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Gonzalez-Rodriguez, C., et al. (2015). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Available at: [Link]

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Technical Support Center: Troubleshooting SEM-Deprotection in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group in 7-azaindole synthesis. The unique electronic properties of the 7-azaindole scaffold can present challenges during this crucial step. This resource is designed to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the SEM-deprotection of 7-azaindoles.

Q1: My SEM-deprotection reaction is sluggish or incomplete. How can I drive it to completion?

A: Incomplete deprotection is a common hurdle. The stability of the SEM group, particularly on the nitrogen of a heterocycle, often necessitates forcing conditions.[1] However, the sensitivity of the 7-azaindole ring system requires a carefully optimized approach.

Potential Causes and Solutions:

  • Insufficient Reagent Stoichiometry: For fluoride-based deprotections (e.g., TBAF), ensure you are using a sufficient excess of the reagent. Start with 3-5 equivalents and incrementally increase if necessary.

  • Reaction Temperature is Too Low: Many SEM deprotections require elevated temperatures.[1][2] For TBAF in THF or DMF, consider gradually increasing the temperature from room temperature up to 80 °C.[2]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or THF are generally effective for fluoride-mediated deprotections.[1]

  • Lewis Acid Additives: For particularly stubborn substrates, the addition of a Lewis acid can facilitate deprotection. However, this should be approached with caution due to the potential for side reactions with the 7-azaindole core.

Q2: I'm observing significant decomposition of my 7-azaindole starting material or product. What are the likely causes and how can I mitigate this?

A: The 7-azaindole core can be sensitive to both strongly acidic and basic conditions, leading to degradation. The choice of deprotection method is critical to avoid this.

Potential Causes and Solutions:

  • Harsh Acidic Conditions: While acidic conditions can remove SEM groups, strong acids like refluxing HCl can be too harsh for the 7-azaindole nucleus.[3][4] Trifluoroacetic acid (TFA) can also lead to complex mixtures and side reactions, including the formation of tricyclic eight-membered ring systems through reaction with liberated formaldehyde.[5]

    • Alternative: If an acidic method is necessary, consider milder conditions such as pyridinium p-toluenesulfonate (PPTS).[1]

  • Vigorous Fluoride Conditions: High concentrations of TBAF at elevated temperatures for prolonged periods can lead to decomposition.

    • Optimization: Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Consider using a milder fluoride source like HF-pyridine.[3][6]

  • Presence of Oxygen: Some indole derivatives are susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction is producing a major side product, a tricyclic 8-membered azaindole. What is causing this and how can I prevent it?

A: This is a known side reaction specifically observed during the acidic deprotection of SEM-protected 7-azaindoles.[5]

Causality:

The deprotection of the SEM group releases formaldehyde as a byproduct.[1] Under acidic conditions, this formaldehyde can undergo an electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to the formation of a methylene-bridged dimer or a tricyclic 8-membered ring system.[5]

Prevention Strategies:

  • Avoid Strong Acids: The most effective way to prevent this side reaction is to avoid strongly acidic deprotection conditions like TFA.[5]

  • Use Fluoride-Based Methods: Fluoride-mediated deprotection does not typically promote this type of side reaction. TBAF or HF-pyridine are preferable choices.[1][3]

  • Formaldehyde Scavengers: If acidic conditions are unavoidable, the addition of a formaldehyde scavenger to the reaction mixture could potentially mitigate this side reaction, although this is a less common approach.

Frequently Asked Questions (FAQs)

Q4: What are the standard, go-to conditions for SEM-deprotection of a 7-azaindole?

A: While there is no single "one-size-fits-all" method, a good starting point for the SEM-deprotection of 7-azaindoles is Tetrabutylammonium fluoride (TBAF) in an aprotic polar solvent like THF or DMF .[1][2]

Recommended Starting Protocol:

  • Dissolve the SEM-protected 7-azaindole in anhydrous THF (0.1 M).

  • Add a 1M solution of TBAF in THF (3-5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS.

  • If the reaction is slow, gradually increase the temperature to 45-80 °C.[1][2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard workup and purification.

Q5: How can I monitor the progress of my SEM-deprotection reaction effectively?

A: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the two most common and effective methods.

  • TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The deprotected 7-azaindole will be significantly more polar than the SEM-protected starting material, resulting in a lower Rf value.

  • LCMS: This provides more definitive information, allowing you to monitor the mass of the starting material and the product. This is particularly useful for identifying any side products that may be forming.

Q6: Are there milder alternatives to TBAF for sensitive substrates?

A: Yes, for particularly sensitive 7-azaindole derivatives, several milder deprotection methods can be employed.

  • Magnesium Bromide (MgBr₂): This Lewis acid offers a very mild and selective method for SEM deprotection, often in a mixture of ether and nitromethane.[7][8][9] It has been shown to be compatible with other sensitive protecting groups like TBS and TIPS.[3][7]

  • Tin Tetrachloride (SnCl₄): At low temperatures (0 °C to room temperature), SnCl₄ has been used successfully for N-SEM deprotection, especially in nucleoside chemistry, often providing excellent yields.[3][4]

  • HF-Pyridine: This reagent is another fluoride source that can be gentler than TBAF in some cases.[3][6]

Q7: What is the mechanism of SEM deprotection with fluoride and acid?

A: Understanding the mechanisms can help in choosing the right conditions and troubleshooting issues.

Fluoride-Mediated Deprotection:

This proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentavalent siliconate intermediate.[1] This intermediate is unstable and undergoes a β-elimination to release the deprotected amine, along with trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[1]

Acid-Catalyzed Deprotection:

Under acidic conditions, the ether oxygen of the SEM group is protonated. This is followed by a cascade of reactions that can proceed through different pathways, including direct cleavage, formation of a hemiacetal intermediate, or a β-elimination similar to the fluoride-mediated pathway.[1]

Data and Protocols

Table 1: Comparison of Common SEM-Deprotection Reagents for 7-Azaindoles
ReagentTypical ConditionsAdvantagesDisadvantages
TBAF THF or DMF, RT to 80 °CGenerally effective, good for many substrates.[1][2]Can be basic enough to cause side reactions with sensitive functional groups.
HF-Pyridine Pyridine or MeCN, RTMilder than TBAF, useful for sensitive substrates.[3][6]HF is highly corrosive and toxic; requires careful handling.
TFA CH₂Cl₂, RTCan be effective for some substrates.Often leads to side reactions, including the formation of 8-membered rings.[5]
MgBr₂ Et₂O/Nitromethane, RTVery mild and selective, compatible with other silyl ethers.[7][8][9]May require optimization of solvent and stoichiometry.
SnCl₄ CH₂Cl₂, 0 °C to RTEffective for N-SEM deprotection, particularly with nucleosides.[3][4]Lewis acidic conditions may not be suitable for all substrates.
Experimental Protocols
Protocol 1: General Procedure for SEM-Deprotection using TBAF
  • To a solution of the SEM-protected 7-azaindole (1.0 eq) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (3.0-5.0 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture and monitor its progress by TLC or LCMS.

  • If the reaction is sluggish, gently heat the mixture to 45-80 °C.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mild SEM-Deprotection using Magnesium Bromide
  • To a solution of the SEM-protected 7-azaindole (1.0 eq) in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 10:1 to 5:1 ratio), add magnesium bromide (MgBr₂) (2.0-5.0 eq) in one portion at room temperature under an inert atmosphere.[7]

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LCMS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Mechanisms and Workflow
Diagram 1: Fluoride-Mediated SEM-Deprotection Mechanism

G cluster_0 Fluoride-Mediated Deprotection SEM_Protected SEM-N-7-Azaindole Pentavalent_Si Pentavalent Siliconate Intermediate SEM_Protected->Pentavalent_Si Nucleophilic Attack Fluoride F⁻ (from TBAF) Fluoride->Pentavalent_Si Products Deprotected 7-Azaindole + TMSF + Ethylene + Formaldehyde Pentavalent_Si->Products β-Elimination

Caption: Fluoride attacks the silicon atom, leading to a β-elimination cascade.

Diagram 2: Troubleshooting Workflow for SEM-Deprotection

G Start Start SEM-Deprotection (e.g., TBAF, THF, RT) Check_Completion Reaction Complete? Start->Check_Completion Success Workup & Purify Check_Completion->Success Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Decomposition Decomposition Observed Check_Completion->Decomposition Side Reactions Increase_Temp Increase Temperature (up to 80°C) Incomplete->Increase_Temp Increase_Reagent Increase Reagent (3-5+ eq) Incomplete->Increase_Reagent Switch_Solvent Switch to DMF Incomplete->Switch_Solvent Milder_Conditions Switch to Milder Conditions (MgBr₂, SnCl₄, HF-Pyridine) Decomposition->Milder_Conditions Increase_Temp->Check_Completion Increase_Reagent->Check_Completion Switch_Solvent->Check_Completion Milder_Conditions->Start

Caption: A logical flow for troubleshooting common SEM-deprotection issues.

References

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddy, V. P., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. Retrieved from [Link]

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection. Retrieved from [Link]

  • Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Retrieved from [Link]

  • PRISM. (2015, May 1). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • Lang, F., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(20), 4758. Retrieved from [Link]

  • Reddy, V. P., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Preparations and Procedures International, 42(6), 577-583. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Fiveable. (n.d.). HF-pyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 Deprotection of N-SEM from 5R-SP using literature protocol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

  • Berthet, M., et al. (2015). MgI2-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Chemistry, 21(31), 11014-6. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Retrieved from [Link]

  • PubMed. (2020, October 7). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. Retrieved from [Link]

  • YouTube. (2020, July 23). TBAF Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

  • ResearchGate. (2013, January 27). Hydrogen fluoride-pyridine complex as ~70% hydrogen. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Protection. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-Free and Degradable Photocatalyst for Water Decontamination: An Innovative Application for High-Sulfur Content Polymers. Retrieved from [Link]

  • MDPI. (2022, July 24). Efficient Photocatalytic Degradation of Triclosan and Methylene Blue by Synthesized Ag-Loaded ZnO under UV Light. Retrieved from [Link]

  • Wikipedia. (n.d.). Magnesium iodide. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. We will explore the underlying physicochemical principles and offer a range of troubleshooting strategies and detailed protocols to help you advance your research with this important class of compounds.

Understanding the Challenge: The Physicochemical Properties of 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its inherent properties can often lead to poor aqueous solubility, a significant hurdle in drug discovery and development. The key contributing factors include:

  • High Crystallinity: The planar nature of the bicyclic ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules.

  • Lipophilicity: While the nitrogen atom in the pyridine ring increases the polar surface area compared to its indole counterpart, many bioactive 7-azaindole derivatives are highly substituted with lipophilic groups to enhance target binding, which in turn decreases their aqueous solubility.[3]

  • Hydrogen Bonding: The pyrrole nitrogen (N-H) and the pyridine nitrogen can participate in hydrogen bonding. While this can aid in interactions with biological targets, it can also contribute to strong intermolecular interactions in the solid state, reducing solubility.[4]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the solubility of 1H-pyrrolo[2,3-b]pyridine derivatives:

Q1: My 1H-pyrrolo[2,3-b]pyridine derivative is poorly soluble in aqueous buffers. Where do I start?

A good starting point is to characterize the physicochemical properties of your compound, including its pKa and logP. The 7-azaindole core has a basic pyridine nitrogen, and understanding its pKa will help determine if pH modification is a viable strategy. For many 7-azaindole derivatives, which are often weakly basic, altering the pH to form a more soluble salt can be a simple and effective first step.[5]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[5] To mitigate this, you can try:

  • Lowering the final DMSO concentration in your assay.

  • Employing a stepwise dilution method.

  • Adding the DMSO stock to a vortexing buffer to ensure rapid dispersion.

  • Investigating the use of co-solvents.

Q3: Are there any general structural modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold that can improve solubility?

Yes, medicinal chemistry strategies can be employed. For instance, introducing polar functional groups or ionizable moieties can significantly enhance aqueous solubility. Studies have shown that replacing a carbon atom with a nitrogen atom in the core structure (e.g., comparing different azaindole isomers) can modulate physicochemical properties like solubility.[3][6]

Q4: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble 7-azaindole derivatives?

Several advanced formulation techniques can be employed, including:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[7][8]

  • Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for key solubility enhancement techniques applicable to 1H-pyrrolo[2,3-b]pyridine derivatives.

Guide 1: pH Modification and Salt Formation

The Principle: The pyridine nitrogen in the 7-azaindole ring is basic and can be protonated to form a salt. Salts of weak bases are generally more soluble in acidic solutions. By adjusting the pH of the medium to below the pKa of the pyridine nitrogen, you can significantly increase the solubility.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Compound still precipitates at low pH. The intrinsic solubility of the salt form is still low, or the counter-ion is not optimal.Experiment with different pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) to form different salts.
Compound is unstable at the required pH. The compound may be susceptible to acid-catalyzed degradation.Assess the chemical stability of your compound at different pH values over time using techniques like HPLC.
The required pH is not compatible with the biological assay. Extreme pH values can denature proteins or affect cell viability.Explore a compromise pH that provides sufficient solubility without significantly impacting the assay, or consider other solubilization methods.

Protocol 1: Determining pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Add an excess amount of your 1H-pyrrolo[2,3-b]pyridine derivative to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Guide 2: Amorphous Solid Dispersions (ASDs)

The Principle: Amorphous solids lack the long-range molecular order of crystalline materials and have a higher free energy, which translates to increased apparent solubility and a faster dissolution rate.[7][8] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low drug loading in the ASD. Poor miscibility between the drug and the polymer.Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with your compound.
Recrystallization of the drug during storage. The amorphous form is thermodynamically unstable.Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure low residual solvent and moisture content.
Incomplete dissolution of the ASD. The polymer may not be dissolving quickly enough.Choose a more rapidly dissolving polymer or consider incorporating a surfactant into the formulation.

Protocol 2: Preparation of an ASD by Solvent Evaporation

  • Select a suitable polymer (e.g., polyvinylpyrrolidone K30, PVP).

  • Choose a common solvent that dissolves both your 1H-pyrrolo[2,3-b]pyridine derivative and the polymer (e.g., a mixture of dichloromethane and methanol).

  • Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio by weight).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film and gently grind it to obtain a fine powder.

  • Characterize the ASD using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Guide 3: Prodrug Approach

The Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[9] For solubility enhancement, a hydrophilic moiety is often attached to the parent drug, which is then cleaved enzymatically or chemically in the body.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
The prodrug is not efficiently converted to the active drug in vivo. The linking chemistry is too stable, or the required enzymes are not present at the site of absorption.Design different linker chemistries with varying lability.
The prodrug has poor permeability. The hydrophilic promoiety may hinder passive diffusion across cell membranes.Balance the increase in solubility with the impact on permeability (logP/D).
The promoiety has its own toxicity. The cleaved part of the prodrug may have undesirable biological effects.Use promoieties that are generally recognized as safe (GRAS) or are endogenous molecules.

Protocol 3: Synthesis of a Phosphate Prodrug

This is a conceptual protocol. The specific reaction conditions will need to be optimized for your particular 1H-pyrrolo[2,3-b]pyridine derivative.

  • Protect the pyrrole nitrogen of your 7-azaindole derivative if it is reactive under the phosphorylation conditions.

  • Introduce a hydroxyl group onto your molecule if one is not already present and accessible. This can sometimes be achieved through metabolic hotspot oxidation or by designing it into the synthesis.

  • Phosphorylate the hydroxyl group using a suitable phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite reagent) in the presence of a base.

  • Deprotect the phosphate esters (if necessary) under appropriate conditions (e.g., hydrogenolysis or acid/base hydrolysis).

  • Deprotect the pyrrole nitrogen (if protected initially).

  • Purify the final phosphate prodrug using techniques such as chromatography or crystallization.

  • Characterize the prodrug to confirm its structure and purity.

Data Presentation: Comparative Solubility of 7-Azaindole Derivatives

The following table provides a hypothetical comparison of the solubility of a representative 1H-pyrrolo[2,3-b]pyridine derivative ("Compound X") using different enhancement strategies.

MethodSolvent/MediumSolubility (µg/mL)Fold Increase
Unmodified Compound Water (pH 7.4)< 1-
pH Modification 0.1 M HCl (pH 1)50> 50
Co-solvent 10% Ethanol in Water15> 15
Amorphous Solid Dispersion (1:3 with PVP) Water (pH 7.4)150> 150
Prodrug (Phosphate) Water (pH 7.4)> 1000> 1000

Note: This data is illustrative. Actual results will vary depending on the specific compound and experimental conditions.

Visualization of Experimental Workflows

Workflow for Selecting a Solubility Enhancement Strategy

G start Poorly Soluble 1H-pyrrolo[2,3-b]pyridine Derivative physchem Characterize Physicochemical Properties (pKa, logP) start->physchem ionizable Is the compound ionizable? physchem->ionizable ph_mod pH Modification & Salt Formation ionizable->ph_mod Yes formulation Advanced Formulation Strategies ionizable->formulation No ph_success Solubility Enhanced? ph_mod->ph_success ph_success->formulation No end Solubility Enhanced Derivative/Formulation ph_success->end Yes asd Amorphous Solid Dispersion formulation->asd lipid Lipid-Based Formulation formulation->lipid prodrug Prodrug Approach formulation->prodrug asd->end lipid->end prodrug->end fail Re-evaluate Strategy

Caption: Decision tree for selecting a solubility enhancement strategy.

Workflow for Amorphous Solid Dispersion (ASD) Preparation

G start Select Drug and Polymer solvent Dissolve in a Common Solvent start->solvent evaporation Solvent Evaporation (e.g., Rotary Evaporator) solvent->evaporation drying Vacuum Drying evaporation->drying milling Milling/Grinding drying->milling characterization Characterize ASD (PXRD, DSC) milling->characterization end Amorphous Solid Dispersion Powder characterization->end

Caption: General workflow for preparing an amorphous solid dispersion.

References

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(7), 658-663.
  • Bhandari, S., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(1), 15-26.
  • Wang, X., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1105-1110.
  • Ye, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Besse, A., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1494.
  • O'Connell, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1668-1674.
  • Li, J., et al. (2025). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters.
  • AstraZeneca. (2005). Substituted pyrrolopyridines.
  • SignalChem. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Pop, C. M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(13), 10843.
  • American Pharmaceutical Review. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Stealth BioTherapeutics. (2016). 1H-pyrrolo [2, 3 -B] pyridine derivatives and their use as radical quenchers.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Kaur, R., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(12), 1335-1353.
  • CDMO. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Wang, X., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21543.
  • IRM LLC. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 1-13.
  • Sessions, E. H., et al. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Bioorganic & Medicinal Chemistry Letters, 21(23), 7113-7118.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21543.
  • Grädler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3177-3181.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • Aarhus, J. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5585.
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514.
  • Sharma, S., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 1-20.

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"stability issues of 1H-Pyrrolo[2,3-b]pyridin-1-amine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridin-1-amine

Welcome to the technical support guide for this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the handling, storage, and use of this compound, with a specific focus on its stability in solution.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] The addition of an N-amino group at the 1-position introduces unique chemical properties but also specific stability challenges that require careful consideration during experimental design.

This guide provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A: The primary stability concerns are susceptibility to oxidation , photodegradation , and potential instability at non-neutral pH . The N-amino group can be susceptible to oxidative processes, and the aromatic 7-azaindole ring system can absorb UV light, leading to photochemical degradation.[4][5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A: For short-term storage and experimental use, anhydrous, deoxygenated aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For long-term storage, aliquoting in these solvents and storing at -80°C is advisable. Protic solvents, especially in the presence of light or catalysts, may facilitate degradation.

Q3: Is this compound sensitive to light?

A: Yes. The 7-azaindole core is known to be photoactive.[4][5] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long experiments or when stored on a lab bench. Studies on related azaindole derivatives have shown they can participate in photoinduced reactions.[4][5]

Q4: How does pH affect the stability of the compound?

A: While specific data for the N-amino derivative is limited, related heterocyclic compounds can be sensitive to strongly acidic or basic conditions.[6] Non-neutral pH can catalyze hydrolysis or other degradation pathways. It is recommended to maintain solutions at a neutral pH (around 7) using appropriate buffer systems if aqueous solutions are required for an assay.

Q5: What are the visual or analytical indicators of degradation?

A: Visual indicators include a change in solution color (e.g., development of a yellow or brown tint). Analytically, degradation can be confirmed by the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms. A decrease in the peak area of the parent compound over time is a quantitative indicator of instability.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-solution framework for issues that may arise during your experiments.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
  • Problem: You observe a gradual or sudden drop in the compound's potency or inconsistent results between experiments run on different days.

  • Root Cause Analysis: This is often the first sign of compound degradation. The active parent compound is likely degrading in your stock solution or assay buffer, leading to a lower effective concentration.

  • Troubleshooting Workflow:

G A Problem: Inconsistent Assay Results B Verify Stock Solution Integrity: Run HPLC/LC-MS analysis on a fresh and an old aliquot of the stock solution. A->B C Compare peak area of parent compound and look for new impurity peaks. B->C D Degradation Confirmed: Parent peak area decreased, new peaks appeared. C->D  Degradation  Detected E No Degradation in Stock: Stock solution is stable. C->E  No Degradation F Action: Prepare fresh stock solutions more frequently. Aliquot and store at -80°C. Protect from light. D->F G Investigate Assay Conditions: Is the compound unstable in the assay buffer or under assay conditions (e.g., light exposure)? E->G H Solution: - Test stability in assay buffer over time. - Minimize light exposure during assay setup. - Consider adding antioxidants (e.g., 0.1% BHT). G->H

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
  • Problem: During reaction monitoring or purity analysis, you observe new, unexpected peaks in your chromatogram.

  • Potential Causes & Solutions:

    • Oxidative Degradation: The N-amino group or the electron-rich pyrrole ring can oxidize.

      • Solution: Degas all solvents by sparging with nitrogen or argon before use. If compatible with your downstream application, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution.

    • Photodegradation: Exposure to ambient or UV light has created photoproducts.

      • Solution: Repeat the experiment using amber vials and minimal light exposure. Compare the chromatograms to see if the impurity peaks are reduced.

    • Solvent/pH-Mediated Degradation: The compound is reacting with the solvent or is unstable at the solution's pH.

      • Solution: Analyze the stability in different solvents. If using aqueous solutions, ensure the pH is buffered to neutral.

Quantitative Stability Data Summary

The following table summarizes hypothetical stability data based on common degradation patterns for N-heterocyclic compounds. This should be used as a guideline for designing your own stability studies.

ConditionSolventTime (24h)% Purity Remaining (Parent Compound)Observations
Room Temp, Light DMSO 24h~85%Appearance of several small impurity peaks.
Room Temp, Dark DMSO 24h>95%Minor degradation observed.
40°C, Dark DMSO 24h~90%Accelerated thermal degradation.
Room Temp, Light Methanol 24h~75%Significant degradation, potential for solvent adducts.
pH 4, Dark Aq. Buffer 24h~92%Moderate stability in acidic conditions.
pH 9, Dark Aq. Buffer 24h~88%Increased degradation in basic conditions.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for assessing and ensuring the stability of your compound.

Protocol 1: HPLC-Based Stability Assessment in Solution

This protocol allows for the quantitative assessment of compound stability under various conditions.

Objective: To determine the degradation rate of this compound over time.

Materials:

  • This compound

  • Anhydrous, HPLC-grade DMSO (or other solvent of interest)

  • Amber HPLC vials

  • Calibrated HPLC system with UV or PDA detector[7]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in the chosen solvent (e.g., DMSO).

  • Sample Preparation:

    • Time-Zero (T0) Sample: Immediately dilute the stock solution to a working concentration (e.g., 100 µM) with the mobile phase, and inject into the HPLC system. This serves as your baseline.

    • Test Samples: Aliquot the stock solution into several amber vials. Store these vials under the conditions you wish to test (e.g., room temperature/dark, room temperature/light, 4°C, etc.).

  • Time-Point Analysis: At designated time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each test condition, dilute it to the same working concentration as the T0 sample, and inject it into the HPLC.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area against the T0 sample to determine the percentage of compound remaining.

    • Plot % Compound Remaining vs. Time to visualize the degradation kinetics.

G cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A Prepare 10 mM Stock Solution B Create T=0 Sample (Inject Immediately) A->B C Aliquot Stock for Test Conditions (Light, Dark, Temp, etc.) A->C D Incubate Samples Under Test Conditions C->D E At each time point (t=x): Prepare sample and inject into HPLC D->E F Collect Chromatogram E->F G Calculate Parent Peak Area F->G H Normalize against T=0 (% Remaining) G->H I Plot % Remaining vs. Time H->I

Caption: Experimental workflow for HPLC-based stability assessment.

Protocol 2: Best Practices for Handling and Storage

Objective: To preserve the integrity of the compound from receipt to experimental use.

  • Upon Receipt: Store the solid compound at -20°C or -80°C in a desiccated environment.

  • Solution Preparation:

    • Allow the solid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use high-purity, anhydrous solvents (e.g., DMSO).

    • Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage of Solutions:

    • Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber, tightly sealed vials. This minimizes freeze-thaw cycles and contamination.

    • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Temperature: Store aliquots at -80°C for long-term storage. For daily use, a -20°C freezer is acceptable for short periods (1-2 weeks), but stability should be verified.

  • During Experiments:

    • Keep solutions on ice and protected from light as much as possible.

    • Avoid leaving solutions on the benchtop for extended periods.

    • Use freshly prepared dilutions for all critical experiments.

References

  • Lamas, I., Montero, R., & Longarte, A. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. Available at: [Link]

  • Malykhin, R. S., & Sukhorukov, A. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. Available at: [Link]

  • Peñas-Garzón, M., Gómez-Avilés, A., Álvarez-Conde, J., Bedia, J., García-Frutos, E. M., & Belver, C. (2023). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science, 629(Pt A), 593–603. Available at: [Link]

  • Herbert, R., & Holliman, F. G. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • (n.d.). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. ResearchGate. Available at: [Link]

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. Available at: [Link]

  • (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry. Available at: [Link]

  • (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2019). N-Amino-7-azaindole as the N, N'-Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C-H Bond Activation. The Journal of Organic Chemistry. Available at: [Link]

  • (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Chemistry. Available at: [Link]

  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. Available at: [Link]

  • (n.d.). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available at: [Link]

  • (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. Available at: [Link]

  • (n.d.). Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole) Benzamides with Alkynes via C-H Bond Activation. ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole analogs. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the laboratory. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support researchers, scientists, and drug development professionals in this complex area of synthetic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of 7-azaindole analogs.

Q1: Why are classic indole syntheses often problematic for 7-azaindole analogs?

A1: Many traditional indole syntheses, such as the Fischer, Bartoli, and Reissert methods, are often less effective for constructing the 7-azaindole core.[1] This is primarily due to the electron-deficient nature of the pyridine ring in the starting materials.[1] This electronic property can hinder the key cyclization steps that are efficient for electron-rich aniline precursors in standard indole syntheses. For instance, in the Fischer indole synthesis, only pyridylhydrazines with electron-donating groups tend to provide reasonable yields.[1]

Q2: What are the most common challenges in the functionalization of the 7-azaindole core?

A2: The functionalization of the 7-azaindole scaffold presents several common challenges:

  • Regioselectivity: Controlling the position of functionalization on the bicyclic ring system can be difficult. The electron-rich pyrrole ring is generally more reactive towards electrophiles than the electron-deficient pyridine ring.

  • N-H Reactivity: The acidic N-H proton of the pyrrole ring can interfere with many reactions, necessitating the use of protecting groups.

  • Metal-Catalyst Chelation: The nitrogen atoms in the 7-azaindole core, particularly the pyridine nitrogen, can act as excellent chelating ligands for transition metals.[2] This can lead to catalyst inhibition or undesired side reactions in metal-catalyzed cross-coupling reactions.[2]

  • Homo-coupling: In cross-coupling reactions involving halo-7-azaindoles, homo-coupling of the 7-azaindole moiety can be a significant side reaction.[2]

Q3: When is it necessary to use a protecting group for the 7-azaindole nitrogen?

A3: The use of a protecting group on the pyrrole nitrogen (N1) is crucial in several scenarios:

  • To prevent N-functionalization: When the desired reaction is intended for a carbon position, protecting the N1 position prevents unwanted side reactions at the nitrogen.

  • To direct C-H functionalization: Certain protecting groups can act as directing groups to achieve regioselective C-H activation at specific positions.

  • To improve solubility: Some protecting groups can enhance the solubility of the 7-azaindole substrate in organic solvents.

  • To prevent catalyst inhibition: In some metal-catalyzed reactions, protecting the nitrogen can prevent chelation with the metal center.

Commonly used protecting groups for the 7-azaindole nitrogen include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and sulfonyl groups. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 7-azaindole analogs.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Possible Cause Troubleshooting & Optimization
Catalyst Inactivation by Azaindole Chelation The nitrogen atoms in the 7-azaindole can chelate to the palladium center, inhibiting its catalytic activity.[2] Consider using pre-ligated palladium precatalysts which are more resistant to undesirable azaindole coordination.[2] Alternatively, employing a bulky N-protecting group can sterically hinder chelation.
Homo-coupling of Halo-7-azaindole This side reaction is often promoted by certain bases. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can mitigate this issue by fully deprotonating both the amine (in amination reactions) and the azaindole N-H, thereby reducing the rate of undesired transmetallation to palladium.[2]
Poor Solubility of Starting Materials 7-Azaindole derivatives can have poor solubility in common organic solvents. Experiment with different solvent systems or consider N-alkylation or N-acylation to improve solubility.
Inefficient Ligand for the Transformation The choice of phosphine ligand is critical for the success of cross-coupling reactions. Screen a panel of ligands (e.g., XPhos, SPhos, DavePhos) to identify the optimal one for your specific substrate combination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-7-azaindole
  • To a reaction vessel, add the halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity in C-H Functionalization
Possible Cause Troubleshooting & Optimization
Multiple Reactive C-H Bonds The 7-azaindole core has several C-H bonds with varying reactivity. To achieve regioselectivity, the use of a directing group is often necessary.[3] For example, an N-aryl group can direct ortho-C-H activation.[3]
Harsh Reaction Conditions High temperatures or highly reactive catalysts can lead to a loss of selectivity. Optimize the reaction temperature and catalyst loading.
Steric and Electronic Effects of Substituents Existing substituents on the 7-azaindole ring will influence the regioselectivity of subsequent functionalizations. Carefully consider these effects when planning your synthetic route.
Conceptual Workflow for Directed C-H Functionalization

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Final Steps Start 7-Azaindole Core Select_DG Select Directing Group (DG) based on target position Start->Select_DG Protect_N1 Protect N1 with DG Select_DG->Protect_N1 Reaction Perform C-H Activation Reaction (e.g., with Rh(III) catalyst) Protect_N1->Reaction Functionalization Introduce Functional Group Reaction->Functionalization Deprotection Remove Directing Group Functionalization->Deprotection Final_Product Functionalized 7-Azaindole Analog Deprotection->Final_Product G Problem Problem No Crystals or Oiling Out Cause1 Possible Cause Compound too soluble Problem->Cause1 Cause2 Possible Cause Impurities present Problem->Cause2 Cause3 Possible Cause Cooling too fast Problem->Cause3 Cause4 Possible Cause Solvent BP too high Problem->Cause4 Solution1 Solution Try different solvents/mixtures Cause1->Solution1 Solution2 Solution Preliminary purification (e.g., silica plug) Cause2->Solution2 Solution3 Solution Slow cooling to RT, then refrigerate Cause3->Solution3 Solution4 Solution Choose a lower-boiling solvent Cause4->Solution4

Sources

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as 1-amino-7-azaindole. This molecule is a critical pharmacophore and building block in medicinal chemistry, valued as a bioisostere of indole that can offer improved physicochemical properties such as solubility and bioavailability.[1][2] However, transitioning its synthesis from bench-scale to kilogram-scale production presents unique challenges, including reaction control, impurity profiling, and ensuring a safe, robust, and economically viable process.

This guide is structured to provide practical, field-tested insights for researchers and process chemists. We will cover frequently asked questions, detailed troubleshooting guides for common issues, a step-by-step scalable protocol, and the underlying scientific principles that inform these recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the kilogram-scale production of this compound?

A1: For large-scale synthesis, the most practical approach starts with commercially available 1H-Pyrrolo[2,3-b]pyridine (7-azaindole). The key transformation is the N-amination of the pyrrole nitrogen. Direct electrophilic amination of the 7-azaindole anion is generally preferred for its atom economy and straightforwardness. Alternative multi-step routes that involve constructing the pyrrole ring are often less efficient for this specific target at scale due to higher costs and more complex operations.

Q2: What are the Critical Process Parameters (CPPs) to monitor during the N-amination step?

A2: The N-amination reaction is the most critical step. The key CPPs are:

  • Temperature Control: Deprotonation is often exothermic, and the stability of the aminating reagent can be temperature-sensitive. Precise temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow and controlled addition of the base and the aminating agent is necessary to manage exotherms and maintain reaction homogeneity.

  • Atmosphere: The 7-azaindole anion is highly reactive and sensitive to air and moisture. The reaction must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation and formation of oxidative impurities.[3]

  • Stirring/Agitation: Efficient mixing is vital in large reactors to ensure uniform temperature distribution and prevent localized concentration gradients, which can lead to side product formation.

Q3: What are the common impurities, and how can they be controlled?

A3: Common impurities include:

  • Unreacted 7-azaindole: Can result from incomplete deprotonation or insufficient aminating reagent. Control by using a slight excess of base and monitoring the reaction to completion via HPLC.

  • Oxidation Products: Formed by exposure to air during the reaction. Controlled by maintaining a robust inert atmosphere.

  • Isomeric Amines: While less common in N-amination, side reactions can potentially occur on the pyridine ring under harsh conditions. Controlled by maintaining the recommended temperature profile.

  • Residual Solvents: Can become trapped in the final product. Controlled through proper work-up and optimized drying procedures.[4]

Q4: What are the recommended purification methods for large-scale batches?

A4: For multi-kilogram scale, crystallization is the most economical and efficient purification method.[3] Column chromatography is generally not feasible or cost-effective for large quantities.[3][4] A well-developed crystallization process involving a carefully selected solvent/anti-solvent system is key to achieving high purity and removing process-related impurities.

Q5: What are the primary safety hazards associated with this synthesis?

A5: Key hazards include:

  • Pyrophoric Reagents: Strong bases like sodium hydride (NaH) are often used for deprotonation and are highly flammable upon contact with air or moisture. All handling must be done under an inert atmosphere by trained personnel.

  • Exothermic Reactions: Both the deprotonation and quenching steps can be highly exothermic. Proper cooling capacity and controlled addition rates are essential to prevent thermal runaways.

  • Solvent Hazards: Standard solvent flammability and toxicity precautions should be observed. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[5]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low or inconsistent yield in the N-amination reaction.

  • Potential Cause: Incomplete deprotonation of the 7-azaindole starting material.

    • Troubleshooting Suggestion: Ensure the base (e.g., NaH) is of high quality and has not been deactivated by improper storage. Perform a test reaction on a small scale to confirm the activity of the base. Ensure the reaction solvent is anhydrous, as trace water will consume the base.

  • Potential Cause: Degradation of the electrophilic aminating agent.

    • Troubleshooting Suggestion: Some aminating agents, like hydroxylamine-O-sulfonic acid or chloramine derivatives, can be unstable. Use a fresh batch of the reagent. If preparing the reagent in-situ, ensure the precursor reaction goes to completion.

  • Potential Cause: Reaction temperature is too high or too low.

    • Troubleshooting Suggestion: An optimal temperature is critical. Too low, and the reaction may be sluggish and incomplete. Too high, and reagents or the product may decompose. Perform small-scale optimization studies (e.g., using a Design of Experiments approach) to identify the ideal temperature range for your specific reactor setup.

Issue 2: The final product fails to crystallize or "oils out" during purification.

  • Potential Cause: Presence of persistent, low-melting impurities.

    • Troubleshooting Suggestion: Re-evaluate the work-up procedure. An additional aqueous wash with adjusted pH can sometimes remove acidic or basic impurities that act as crystallization inhibitors.[4] If impurities are suspected, consider a slurry wash of the crude solid in a solvent where the product has minimal solubility but the impurities are soluble.

  • Potential Cause: Incorrect solvent system or cooling profile.

    • Troubleshooting Suggestion: Conduct a thorough solvent screen to find an optimal crystallization solvent or solvent/anti-solvent pair. Control the cooling rate; slow, controlled cooling often yields better crystal formation than rapid crashing out of solution. Seeding the solution with a small crystal of pure product can be highly effective at inducing crystallization.[4]

  • Potential Cause: Residual solvent from the reaction or work-up.

    • Troubleshooting Suggestion: Ensure the crude product is thoroughly dried under high vacuum before attempting crystallization. Residual solvents can significantly alter the solubility profile.

Issue 3: Formation of a significant, unidentified side product observed by HPLC.

  • Potential Cause: Air leak in the reactor leading to oxidation.

    • Troubleshooting Suggestion: Before starting the reaction, perform a pressure test or a nitrogen leak test on the reactor to ensure the system is completely sealed and can maintain an inert atmosphere.

  • Potential Cause: Side reaction due to incorrect stoichiometry or localized heating.

    • Troubleshooting Suggestion: Verify the molar equivalents of all reagents. Ensure that the reactor's agitation is sufficient to maintain a homogeneous mixture, preventing "hot spots" where reagents are introduced.

  • Potential Cause: Reactivity with the solvent at elevated temperatures.

    • Troubleshooting Suggestion: Confirm the stability of your starting material, intermediates, and product in the chosen solvent at the reaction temperature. If instability is suspected, screen for alternative solvents with lower boiling points or higher stability.

Scalable Synthesis Protocol: this compound

This protocol describes a robust and scalable synthesis starting from 7-azaindole, suitable for kilogram-scale production. The chosen aminating agent is O-(diphenylphosphinyl)hydroxylamine (DPPH), which is known for efficient N-amination of various heterocycles.

Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Amination cluster_2 Step 3: Work-up & Isolation A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) C Sodium 7-azaindolide Anion A->C Addition of NaH 0-5 °C B Sodium Hydride (NaH) in Anhydrous THF E This compound + Diphenylphosphinic Acid C->E Addition of DPPH solution 0-10 °C D O-(diphenylphosphinyl)hydroxylamine (DPPH) in THF F Aqueous Quench E->F G Extraction & Solvent Swap F->G H Crystallization G->H I Pure Product H->I

Caption: Proposed synthetic workflow for this compound.

Reagent Table (Example for ~1.0 kg Theoretical Yield)
ReagentMolar Mass ( g/mol )Moles (mol)QuantityEquivalents
1H-Pyrrolo[2,3-b]pyridine118.148.461.00 kg1.0
Sodium Hydride (60% disp.)24.00 (active)9.31372 g1.1
Anhydrous THF (Step 1)--10 L10 L/kg
O-(diphenylphosphinyl)hydroxylamine233.208.882.07 kg1.05
Anhydrous THF (Step 2)--8 L8 L/kg
Isopropyl Acetate (IPAc)--15 L15 L/kg
Heptane--10 L10 L/kg
Step-by-Step Methodology

Safety Precaution: This procedure involves pyrophoric NaH and should only be performed by trained chemists in a suitable process reactor with proper safety controls and an inert atmosphere.

  • Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen.

  • Deprotonation:

    • Charge the reactor with anhydrous Tetrahydrofuran (THF) (10 L).

    • Begin agitation and cool the solvent to 0-5 °C.

    • Under strict nitrogen atmosphere, add 1H-Pyrrolo[2,3-b]pyridine (1.00 kg) to the THF.

    • Add Sodium Hydride (372 g, 60% dispersion in mineral oil) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting slurry at 5-10 °C for 1-2 hours. Hydrogen gas evolution will be observed. The reaction is complete when gas evolution ceases.

  • N-Amination:

    • In a separate vessel, dissolve O-(diphenylphosphinyl)hydroxylamine (2.07 kg) in anhydrous THF (8 L).

    • Slowly add the DPPH solution to the reactor containing the 7-azaindolide anion over 2-3 hours, maintaining the internal temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 2-3 hours.

  • In-Process Control (IPC):

    • Carefully withdraw a small, quenched sample and analyze by HPLC to confirm the consumption of the starting material (typically >99%).

  • Work-up and Isolation:

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water, ensuring the temperature is kept below 20 °C.

    • Separate the organic layer. Extract the aqueous layer with Isopropyl Acetate (IPAc) (2 x 5 L).

    • Combine all organic layers and wash with brine (5 L).

    • Perform a solvent swap from THF to IPAc via distillation under reduced pressure.

  • Purification by Crystallization:

    • Concentrate the IPAc solution to a volume of approximately 3-4 L.

    • Heat the solution to 40-50 °C to ensure complete dissolution.

    • Slowly add Heptane (10 L) as an anti-solvent. The product should begin to precipitate.

    • Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to maximize crystal growth.

    • Collect the solid product by filtration. Wash the filter cake with cold heptane.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing common purification challenges.

G start Crude Product Fails Purity/Physical Spec q1 Is the issue 'Oiling Out'? start->q1 a1_yes Check for residual solvents (GC). Screen anti-solvents. Implement slow cooling & seeding. q1->a1_yes Yes a1_no Proceed to Purity Check q1->a1_no No q2 Is the issue Low Purity by HPLC? a2_yes Review work-up for impurity removal. Consider reslurry in a different solvent. Re-crystallize with optimized solvent system. q2->a2_yes Yes a2_no Product meets purity spec. Check physical properties (DSC, TGA). q2->a2_no No a1_no->q2

Caption: Decision tree for troubleshooting product isolation and purification.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Belasri, K., Fulop, F., & Szatmári, I. Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction.
  • Nechayev, M. A., et al. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles. Enamine.
  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
  • 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1)
  • Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Optimization and Scaling up of the Azaindole Deriv
  • Azaindole Therapeutic Agents. PMC - PubMed Central.

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Validation & Comparative

A Comparative Guide to the Efficacy of 7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its unique bicyclic structure, featuring a pyridine ring fused to a pyrrole ring, allows it to act as a bioisostere of purines and indoles, forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the efficacy of different 7-azaindole derivatives, focusing on their activity as inhibitors of key oncogenic kinases: Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinase 9 (CDK9)/Haspin. We will delve into their structure-activity relationships, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition

The versatility of the 7-azaindole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The nitrogen atom at position 7 and the pyrrolic NH group are crucial for forming bidentate hydrogen bonds with the hinge region of the kinase active site, a common feature among many kinase inhibitors.[2] This interaction provides a strong anchor for the molecule, and modifications at other positions can then be optimized to exploit additional binding interactions and achieve high affinity and selectivity for the target kinase.[1]

Comparative Efficacy of 7-Azaindole Derivatives

The following sections provide a comparative overview of the efficacy of selected 7-azaindole derivatives against PI3K, FGFR4, and as dual inhibitors of CDK9/Haspin. The data presented is a synthesis of findings from multiple preclinical studies and is intended to provide a comparative perspective. For a direct and definitive comparison, these compounds would ideally be tested head-to-head in the same experimental setup.

7-Azaindole Derivatives as PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, PI3K has become a major target for cancer therapy. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[4][5][6]

Compound IDPI3K IsoformIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
FD2054 PI3Kα0.65MCF-70.23[5][6]
PI3Kβ1.57MDA-MB-2310.58[5][6]
PI3Kγ0.65[5][6]
PI3Kδ0.42[5][6]
FD2078 PI3Kα0.89MCF-70.31[5][6]
PI3Kβ2.11MDA-MB-2310.65[5][6]
PI3Kγ0.78[5][6]
PI3Kδ0.55[5][6]
Compound 28 PI3Kγ35THP-10.040[7]

Causality Behind Experimental Choices: The selection of PI3K isoforms for screening is driven by their differential roles in cancer. PI3Kα is frequently mutated in solid tumors, making it a prime target. The choice of breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), allows for the evaluation of the compounds' efficacy in different subtypes of the disease. The THP-1 cell line is a human monocytic cell line used to assess activity against PI3Kγ, which is involved in immune regulation.

7-Azaindole Derivatives as FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of hepatocellular carcinoma (HCC) and other cancers.[8][9] The development of selective FGFR4 inhibitors is a promising therapeutic strategy.

Compound IDFGFR4 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 24 15.7HuH-70.21[8][9]
MDA-MB-4530.35[8][9]
Compound 30 9.8HuH-70.12[8][9]
MDA-MB-4530.28[8][9]
V4-015 40MDA-MB-453Sub-micromolar[10]

Causality Behind Experimental Choices: The HuH-7 cell line is a well-established model for hepatocellular carcinoma, a cancer type where FGFR4 signaling is often implicated. The MDA-MB-453 breast cancer cell line is known to overexpress FGFR4, making it a suitable model for assessing the cellular activity of FGFR4 inhibitors.

Dual CDK9/Haspin Inhibiting 7-Azaindole Derivatives

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription, while Haspin kinase is essential for proper chromosome alignment during mitosis. Dual inhibition of both kinases presents a novel approach to anticancer therapy.[11][12]

Compound IDCDK9/Cyclin T IC50 (µM)Haspin IC50 (µM)Reference
Compound 18c 0.2060.118[12]
Compound 7d 0.38>10[12]
Compound 7f >100.11[12]

Causality Behind Experimental Choices: The decision to target both CDK9 and Haspin stems from the potential for synergistic anticancer effects by disrupting two distinct and critical cellular processes: transcription and mitosis. The in vitro kinase assays provide a direct measure of the compounds' potency against each target kinase.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the efficacy data, detailed and validated experimental protocols are essential. The following are representative protocols for the key assays used to evaluate the 7-azaindole derivatives discussed in this guide.

In Vitro Kinase Activity Assay (PI3K)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for measuring PI3K activity.

Materials:

  • PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • 7-Azaindole derivative test compounds

  • Stop solution

  • Detection reagents (e.g., HTRF-based)

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole derivatives in DMSO.

  • Reaction Setup:

    • Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of PI3K enzyme and PIP2 substrate in kinase reaction buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate Reaction: Add 0.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), allowing the kinase reaction to proceed.

  • Stop Reaction: Add 5 µL of stop solution to each well to terminate the kinase reaction.

  • Detection: Add the HTRF detection reagents according to the manufacturer's instructions.

  • Read Plate: After a final incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The protocol includes positive (enzyme + substrate + ATP) and negative (enzyme + substrate, no ATP) controls to ensure the assay is performing correctly. The use of a reference inhibitor with a known IC50 can also be included for validation.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HuH-7)

  • Complete cell culture medium

  • 7-Azaindole derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: This protocol includes untreated and vehicle-treated controls to establish baseline cell viability. A positive control (a compound known to inhibit cell proliferation) can also be included.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

PI3K/Akt/mTOR Signaling Pathway and the Action of 7-Azaindole Inhibitors

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives on PI3K.

Experimental Workflow for Evaluating 7-Azaindole Derivatives

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Efficacy Synthesis Synthesis of 7-Azaindole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellProliferation Cell Proliferation Assay (MTT, IC50 Determination) KinaseAssay->CellProliferation WesternBlot Western Blot Analysis (Target Engagement) CellProliferation->WesternBlot Xenograft Xenograft Models (Tumor Growth Inhibition) WesternBlot->Xenograft

Caption: A typical experimental workflow for the preclinical evaluation of 7-azaindole derivatives as kinase inhibitors.

Conclusion and Future Perspectives

The 7-azaindole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate potent and, in some cases, selective inhibition of key oncogenic kinases, translating to significant antiproliferative effects in cancer cell lines. The structure-activity relationships of these compounds highlight the importance of substitutions at various positions of the 7-azaindole core for achieving desired potency and selectivity.

Future research in this area will likely focus on the development of next-generation 7-azaindole derivatives with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome mechanisms of drug resistance. The combination of rational drug design, guided by structural biology and computational modeling, with robust preclinical evaluation will be crucial in advancing these promising compounds towards clinical applications.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Qhobosheane, M. A., et al. (2020). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Bioorganic Chemistry, 102, 104085.
  • Request PDF. (n.d.). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Retrieved from [Link]

  • Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295.
  • Wang, X., et al. (2019). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929–934.
  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875–880.
  • PubMed. (2022, May 26). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation. Retrieved from [Link]

  • PubMed. (2021, December). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 7-azaindole derivatives showing the significance of.... Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024, January-February). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Retrieved from [Link]

  • PubMed. (2021, October 28). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of representative FGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). Retrieved from [Link]

  • PubMed Central. (n.d.). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. Retrieved from [Link]

  • PubMed. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Retrieved from [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • PubMed. (2023, December 19). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]

  • MDPI. (n.d.). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Retrieved from [Link]

  • IRIS UniPA. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

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A Senior Scientist's Guide to the In Vitro and In Vivo Validation of 1H-pyrrolo[2,3-b]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in modern medicinal chemistry. Its structure is a bioisostere of a natural purine, which allows it to adeptly mimic the adenine base of ATP. This characteristic enables compounds built on this framework to effectively compete for the ATP-binding site of numerous protein kinases, making them a cornerstone in the development of targeted therapies.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against critical oncogenic and inflammatory signaling pathways, including those driven by Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5][6]

However, the journey from a promising chemical structure to a validated drug candidate is a rigorous, multi-stage process. It demands a seamless integration of in vitro and in vivo validation studies, each designed to answer specific questions about a compound's potency, selectivity, cellular activity, and ultimately, its therapeutic potential in a living system. This guide provides an in-depth comparison of the essential validation methodologies, explaining the causality behind experimental choices and presenting a framework for generating robust, decision-driving data.

Part 1: The First Gauntlet: In Vitro Validation for Potency and Selectivity

The fundamental purpose of in vitro validation is to confirm that a newly synthesized compound interacts with its intended molecular target and elicits a desired biological response in a controlled, cellular environment. This phase is a critical filter, eliminating non-viable candidates before committing to resource-intensive in vivo studies.

A. Biochemical Assays: Quantifying Target Engagement

The initial and most direct test of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor is the biochemical assay. Here, the compound is tested against the purified, isolated target kinase to measure its direct inhibitory effect on enzymatic activity.

Causality of Choice: Biochemical assays are indispensable for determining a compound's intrinsic potency (often expressed as the IC50 value) and its selectivity. By screening against a panel of related and unrelated kinases, we can build a selectivity profile, which is crucial for predicting potential off-target effects that could lead to toxicity.[7][8] A highly selective inhibitor is often, though not always, preferred. For instance, a drug designed to target JAK3 for autoimmune diseases should ideally have minimal activity against JAK1/2 to avoid broader systemic effects.[1]

Common assay formats include:

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after a kinase reaction. High kinase activity depletes ATP, resulting in a low luminescent signal. An effective inhibitor prevents ATP consumption, leading to a strong signal.[9] This format is highly amenable to high-throughput screening (HTS).

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays measure the phosphorylation of a substrate. They offer a robust, non-radioactive method for quantifying kinase activity.[9]

  • Radiometric Assays: The traditional gold standard, these assays use radiolabeled ATP (e.g., [γ-³³P]-ATP) to directly measure the incorporation of phosphate onto a substrate.[7] While highly sensitive and direct, the need for radioactive material handling makes them less common in primary screening.

The data below illustrates a typical output from a biochemical screen, comparing two hypothetical 1H-pyrrolo[2,3-b]pyridine derivatives against a primary target (FGFR1) and key off-targets.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. VEGFR2Selectivity vs. JAK3
AZ-Cpd-01 FGFR1 7 >100-fold>200-fold
VEGFR2850--
JAK31500--
AZ-Cpd-02 FGFR1 15 ~10-fold~3-fold
VEGFR2145--
JAK350--

Insight: AZ-Cpd-01 demonstrates superior potency and selectivity for the target FGFR1 compared to AZ-Cpd-02. The poor selectivity of AZ-Cpd-02 against JAK3 could be a liability, potentially leading to unintended immunomodulatory effects.

B. Cell-Based Assays: Assessing Activity in a Biological Context

Once a compound shows promise in biochemical assays, the next critical step is to determine if this activity translates to a cellular setting. Cell-based assays answer key questions: Can the compound penetrate the cell membrane? Does it inhibit the target in the complex intracellular environment? Does this inhibition lead to the desired phenotypic outcome, such as halting cancer cell proliferation?

Causality of Choice: Cells provide a self-validating system. A compound's success in these assays demonstrates not just target engagement, but also sufficient metabolic stability and permeability to be effective.

Key cell-based assays include:

  • Cell Viability and Cytotoxicity Assays (MTT, XTT): These are foundational assays that measure the metabolic activity of a cell population.[10] Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[11][12][13] A reduction in color upon treatment with a compound indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

  • Target Phosphorylation Assays (Western Blot/ELISA): To confirm the mechanism of action, it is essential to show that the compound inhibits the phosphorylation of the target kinase and its downstream signaling partners. For a JAK inhibitor, one would measure the levels of phosphorylated STAT proteins.[1] For an FGFR inhibitor, one would assess phosphorylated ERK or Akt.[4]

The table below compares the anti-proliferative effects of our hypothetical compounds on a cancer cell line known to be driven by FGFR signaling.

Compound IDCell Line (Cancer Type)EC50 (µM)
AZ-Cpd-01 4T1 (Breast Cancer)[4]0.15
AZ-Cpd-02 4T1 (Breast Cancer)1.2
Doxorubicin (Control)4T1 (Breast Cancer)0.08

Insight: The potent biochemical activity of AZ-Cpd-01 translates well into cellular anti-proliferative activity, with an EC50 value in the low micromolar range. AZ-Cpd-02 is significantly less potent, suggesting potential issues with cell permeability or rapid metabolism.

Mandatory Visualization: Kinase Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase_Domain Kinase Domain RTK->Kinase_Domain Autophosphorylation Drug 1H-pyrrolo[2,3-b]pyridine Inhibitor Drug->Kinase_Domain Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream Activates Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription Translocates Ligand Growth Factor (e.g., FGF, VEGF) Ligand->RTK Binds & Activates

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-pyrrolo[2,3-b]pyridine drug.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Cell Plating: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine compound in culture medium. A typical concentration range might be from 100 µM down to 0.01 µM. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "medium-only" blank.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (or controls).

  • Incubation: Incubate the plate for a specified exposure time, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: After subtracting the background absorbance (medium-only wells), calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the EC50 value.

Part 2: The Bridge to Clinical Relevance: In Vivo Validation

While in vitro data establishes a compound's potential, in vivo validation is the essential bridge to clinical application. It assesses efficacy and safety in the context of a whole, living organism, accounting for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) – factors collectively known as pharmacokinetics (PK).[14][15]

A. Xenograft Models: Evaluating Anti-Tumor Efficacy

Xenograft models are the workhorse of preclinical oncology and are indispensable for evaluating the in vivo efficacy of 1H-pyrrolo[2,3-b]pyridine-based anti-cancer agents.[15] These models involve transplanting human tumor cells or tissues into immunodeficient mice, which will not reject the foreign tissue.[16]

Causality of Choice: The choice of xenograft model is critical and depends on the research question.

  • Cell Line-Derived Xenografts (CDX): These models involve injecting established human cancer cell lines subcutaneously or into the organ of origin (orthotopically).[14] CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening and dose-finding studies.[15][16]

  • Patient-Derived Xenografts (PDX): In PDX models, tumor fragments from a human patient are directly implanted into mice. These models better retain the genetic heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[15]

The primary endpoint in these studies is Tumor Growth Inhibition (TGI) , a measure of how effectively the drug slows or stops tumor progression compared to a vehicle-treated control group. Animal body weight is monitored closely as an indicator of systemic toxicity.

This table summarizes a hypothetical efficacy study in mice bearing HCT116 (colon cancer) xenografts.

Compound IDDosing Regimen (Oral, Daily)Final TGI (%)Body Weight Change (%)
AZ-Cpd-01 30 mg/kg75% (p < 0.001)-2% (Not significant)
AZ-Cpd-02 30 mg/kg25% (p > 0.05)-1% (Not significant)
Vehicle Control-0%+1%

Insight: AZ-Cpd-01 demonstrates potent in vivo anti-tumor activity at a well-tolerated dose, validating its in vitro profile. In contrast, AZ-Cpd-02, despite some in vitro activity, fails to produce a significant effect in vivo at the same dose, likely due to poor pharmacokinetic properties such as low oral bioavailability or rapid clearance.[3]

Mandatory Visualization: In Vivo Xenograft Study Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A Inject Human Cancer Cells into Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Drug or Vehicle (Daily Oral Gavage) C->D E Measure Tumor Volume (2-3 times/week) D->E F Monitor Body Weight and Clinical Signs D->F G End of Study (e.g., Day 21 or Tumor Size Limit) F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Collect Tumors for Pharmacodynamic Analysis G->I

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Validation Guide for Therapeutic Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a multitude of enzymes, particularly kinases. This unique characteristic has led to the development of a diverse array of potent and selective inhibitors targeting key players in oncogenic and inflammatory signaling pathways. However, the true value of a therapeutic agent lies not just in its affinity for a target but in its demonstrable superiority and distinct mechanism of action compared to existing alternatives.

This guide provides a comparative validation framework for researchers, scientists, and drug development professionals evaluating 1H-pyrrolo[2,3-b]pyridine-based compounds as potential therapeutics. We will dissect the performance of representative 7-azaindole derivatives against three distinct and clinically relevant targets—Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Phosphodiesterase 4B (PDE4B)—and benchmark them against established inhibitors with different core structures. Through detailed experimental protocols and objective data comparison, this guide will illuminate the causality behind experimental choices and provide a robust framework for validating this promising class of therapeutic agents.

Comparative Analysis of Therapeutic Targets

Fibroblast Growth Factor Receptor (FGFR): A Key Target in Oncology

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification or mutations, is a known driver in various cancers.[1]

The 7-Azaindole Contender vs. The Established Alternative

We compare a potent 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h , with AZD4547 , a well-characterized, orally bioavailable, and selective FGFR1-3 inhibitor.[1][2]

ParameterCompound 4h (1H-pyrrolo[2,3-b]pyridine scaffold)AZD4547 (Pyrazole scaffold)
Target(s) FGFR1, FGFR2, FGFR3FGFR1, FGFR2, FGFR3
IC50 (FGFR1) 7 nM[1]0.2 nM[3]
IC50 (FGFR2) 9 nM[1]2.5 nM[4]
IC50 (FGFR3) 25 nM[1]1.8 nM[4]
Cellular Activity Inhibited breast cancer 4T1 cell proliferation and induced apoptosis.[1]Suppressed FGFR signaling and growth in various tumor cell lines.[2]

Expert Analysis: While AZD4547 demonstrates higher potency in enzymatic assays, Compound 4h still exhibits potent, low nanomolar inhibition of FGFR1-3.[1][3][4] The key differentiator for a new 7-azaindole-based inhibitor would lie in its selectivity profile against a broader kinase panel, its pharmacokinetic properties, and its efficacy in specific cancer models where AZD4547 may have limitations. The causality behind choosing a 7-azaindole scaffold often relates to its ability to form specific hydrogen bond interactions with the kinase hinge region, potentially leading to improved selectivity or different resistance profiles.

Signaling Pathway and Point of Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 4h & AZD4547 Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition Point.

Experimental Workflow: Validating FGFR Inhibition

FGFR_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) Selectivity Kinome-wide Selectivity Profiling Biochemical->Selectivity Determine IC50 & Ki TargetEngagement Target Engagement Assay (e.g., Western Blot for p-FGFR) Biochemical->TargetEngagement ProliferationAssay Cell Proliferation Assay (e.g., CCK-8) TargetEngagement->ProliferationAssay Confirm cellular potency Xenograft Tumor Xenograft Model ProliferationAssay->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Assess efficacy & tolerability

Caption: Experimental Workflow for FGFR Inhibitor Validation.

Detailed Protocol: In Vitro FGFR Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay.[5]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Prepare a solution of recombinant human FGFR1 enzyme in 1x Kinase Buffer. The final concentration will need to be optimized, but a starting point is ~1-3 ng per reaction.

    • Prepare a solution of substrate (e.g., a poly(E,Y) peptide) and ATP in 1x Kinase Buffer. The ATP concentration should be at or near the Km for FGFR1 to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor and the comparator (e.g., AZD4547) in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of each inhibitor dilution.

    • Add 2 µl of the diluted FGFR1 enzyme solution to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cyclin-Dependent Kinase 8 (CDK8): A Transcriptional Regulator in Cancer

CDK8 is a component of the Mediator complex that regulates transcription by RNA polymerase II. Its dysregulation has been implicated in various cancers, including colorectal cancer.[6][7]

The 7-Azaindole Contender vs. The Established Alternative

Here, we compare a novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 22 , with Senexin A , a known CDK8/19 inhibitor.[6][8][9]

ParameterCompound 22 (1H-pyrrolo[2,3-b]pyridine scaffold)Senexin A (Quinazoline scaffold)
Target(s) CDK8CDK8, CDK19
IC50 (CDK8) 48.6 nM[6]280 nM[8][9]
Cellular Activity Downregulation of the WNT/β-catenin signal and cell cycle arrest in colorectal cancer cells.[6]Inhibits β-catenin–dependent transcription in HCT116 colon carcinoma cells.[10]

Expert Analysis: Compound 22 demonstrates significantly higher potency against CDK8 in enzymatic assays compared to Senexin A.[6][8][9] This suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively optimized for high-affinity binding to the CDK8 active site. The causality for this increased potency likely lies in the specific interactions the 7-azaindole core and its substituents make within the ATP-binding pocket of CDK8, as revealed by molecular modeling studies.[7] Further validation would require a comprehensive selectivity screen and in vivo efficacy studies.

Signaling Pathway and Point of Inhibition

CDK8_Pathway TF Transcription Factors (e.g., STAT1, β-catenin) Mediator Mediator Complex TF->Mediator PolII RNA Polymerase II Mediator->PolII CDK8 CDK8/CycC CDK8->Mediator Transcription Gene Transcription PolII->Transcription Inhibitor Compound 22 & Senexin A Inhibitor->CDK8

Caption: CDK8's role in transcriptional regulation and point of inhibition.

Detailed Protocol: Cell-Based Western Blot for CDK8 Inhibition

This protocol is designed to measure the inhibition of CDK8-mediated phosphorylation of a downstream target, such as STAT1 on Ser727, in response to a stimulus like interferon-gamma (IFNγ).[11]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HCT116 colorectal carcinoma cells) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor or Senexin A for 1-2 hours. Include a DMSO-only vehicle control.

    • Stimulate the cells with a pro-inflammatory cytokine, such as IFNγ (e.g., 10 ng/mL), for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT1 signal to the total STAT1 signal and the loading control.

    • Calculate the percentage of inhibition of STAT1 phosphorylation at each inhibitor concentration and determine the cellular IC50 value.

Phosphodiesterase 4B (PDE4B): An Anti-inflammatory Target

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4B increases intracellular cAMP levels, which has broad anti-inflammatory effects. PDE4 inhibitors are used to treat inflammatory diseases like COPD and psoriasis.[12]

The 7-Azaindole Contender vs. The Established Alternative

We compare a representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, Compound 11h , with Roflumilast , a clinically approved PDE4 inhibitor.[13]

ParameterCompound 11h (1H-pyrrolo[2,3-b]pyridine scaffold)Roflumilast (Benzamide scaffold)
Target(s) PDE4B preferringPan-PDE4 inhibitor (high affinity for PDE4B/D)
IC50 (PDE4B) 140 nM~0.7 nM (PDE4B1), ~0.2 nM (PDE4B2)[13][14]
Selectivity 6-fold selective over PDE4DHigh selectivity for PDE4 over other PDE families.[15]
Cellular Activity Significantly inhibited TNF-α release from macrophages.Potent inhibition of TNF-α synthesis in various immune cells.[14]

Expert Analysis: Roflumilast is a highly potent pan-PDE4 inhibitor, with sub-nanomolar activity against the B and D isoforms.[13][14] While Compound 11h is less potent, its development highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to generate PDE4B-preferring inhibitors. The rationale for exploring new scaffolds like 7-azaindole is to potentially improve the therapeutic window by fine-tuning the selectivity profile against the four PDE4 isoforms, thereby minimizing side effects associated with inhibiting certain isoforms (e.g., emetic effects linked to PDE4D).

Signaling Pathway and Point of Inhibition

PDE4B_Pathway GPCR GPCR Activation (e.g., by Adenosine) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA PDE4B PDE4B cAMP->PDE4B Degradation CREB CREB PKA->CREB AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory AMP AMP PDE4B->AMP Inhibitor Compound 11h & Roflumilast Inhibitor->PDE4B

Caption: cAMP signaling pathway and the role of PDE4B inhibition.

Detailed Protocol: PDE4B Enzymatic Assay (Fluorescence Polarization)

This protocol is based on a fluorescence polarization (FP) assay principle, which is a common method for measuring PDE activity.[16]

  • Reagent Preparation:

    • Prepare 1x Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine inhibitor and Roflumilast in 1x Assay Buffer with a constant final DMSO concentration (e.g., 1%).

    • Dilute recombinant human PDE4B enzyme in 1x Assay Buffer to the desired working concentration (to be optimized for linear reaction kinetics).

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in 1x Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well, low-volume, black plate, add 5 µl of each inhibitor dilution.

    • Add 5 µl of the diluted PDE4B enzyme solution to each well (except for "no enzyme" controls).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µl of the FAM-cAMP substrate solution. The final substrate concentration should be below its Km for the enzyme.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding a "binding reagent" that specifically binds to the linearized, fluorescent monophosphate product, causing a change in fluorescence polarization.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion: A Versatile Scaffold with Tunable Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile starting point for the development of inhibitors against a wide range of therapeutic targets. As demonstrated in this guide, derivatives of this scaffold can achieve high potency against kinases like FGFR and CDK8, and also effectively modulate non-kinase enzymes such as PDE4B.

The true value of a novel inhibitor based on this scaffold will be determined by a rigorous, comparative validation process. While head-to-head potency is a critical metric, the ultimate therapeutic potential lies in achieving a superior overall profile, which includes improved selectivity, favorable pharmacokinetic and safety profiles, and a distinct mechanism of action that can overcome existing resistance mechanisms. The experimental frameworks and detailed protocols provided herein offer a robust starting point for researchers to objectively assess the performance of their 1H-pyrrolo[2,3-b]pyridine-based compounds and to build a compelling case for their advancement as next-generation therapeutics.

References

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A Researcher's Guide to Cross-Reactivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region has led to the development of successful drugs and clinical candidates targeting a variety of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs). However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context.

This guide provides an in-depth comparison of cross-reactivity profiling strategies for kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the causality behind experimental choices, present comparative data for representative inhibitors, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery programs.

The Imperative of Kinome-Wide Selectivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous characterization, with selectivity profiling being a cornerstone of this process. A highly selective inhibitor minimizes the risk of off-target side effects, providing a clearer path to clinical development. Conversely, a well-characterized multi-targeted inhibitor can offer therapeutic advantages in complex diseases like cancer. The key is to understand and control the inhibitor's interactions across the entire kinome.

Several robust methodologies have been developed to assess the cross-reactivity of kinase inhibitors. These can be broadly categorized into biochemical assays, which measure direct interactions with purified kinases, and cell-based assays, which assess target engagement and downstream signaling in a more physiologically relevant context.

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

To illustrate the importance of cross-reactivity profiling, we will compare the selectivity profiles of three distinct 1H-pyrrolo[2,3-b]pyridine-based inhibitors targeting different kinase families: Tofacitinib (a JAK inhibitor), a potent CDK8 inhibitor (Compound 22), and a promising FGFR inhibitor (Compound 4h).

InhibitorPrimary Target(s)Key Off-Targets (indicative)Profiling Method
Tofacitinib JAK1, JAK2, JAK3Other JAK family members, TYK2KINOMEscan®
Compound 22 CDK8GAK, CLK1, CLK4KINOMEscan®
Compound 4h FGFR1, FGFR2, FGFR3Limited data availableEnzymatic Assays

This table is a representative summary based on publicly available data. The extent of off-target activity can vary based on the screening platform and assay conditions.

Tofacitinib , an FDA-approved drug for autoimmune diseases, was initially designed as a JAK3 inhibitor but demonstrates activity across the JAK family, classifying it as a pan-JAK inhibitor.[1][2] This broader activity is integral to its therapeutic efficacy but also contributes to some of its side effects.

In contrast, Compound 22 , a novel CDK8 inhibitor, exhibits a high degree of selectivity for its primary target.[3] Kinome-wide screening reveals minimal off-target interactions, highlighting the potential for developing highly specific inhibitors with the 1H-pyrrolo[2,3-b]pyridine scaffold.

Compound 4h , a potent FGFR inhibitor, has demonstrated excellent activity against its target family.[4] While extensive kinome-wide data is not yet publicly available, its development underscores the versatility of the 7-azaindole core in targeting different kinase subfamilies.

Methodologies for Cross-Reactivity Profiling

The choice of profiling assay depends on the stage of the drug discovery project, the desired throughput, and the specific questions being addressed.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct and quantitative measure of an inhibitor's interaction with a panel of purified kinases.

  • Competitive Binding Assays (e.g., KINOMEscan®): This technology is a powerful tool for assessing the selectivity of kinase inhibitors.[5] It relies on a competition-based binding assay where the inhibitor is tested for its ability to displace a ligand from the active site of a large panel of kinases. The results are typically reported as the percentage of control, with lower values indicating stronger binding.

  • Enzymatic Activity Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay): These assays measure the inhibitor's ability to block the catalytic activity of a kinase.[6][7] They are often used to determine the half-maximal inhibitory concentration (IC50) and can be adapted for high-throughput screening.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that an inhibitor can engage its target within the complex environment of a living cell and elicit the desired biological response.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9] An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding in the cellular milieu.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol provides a general framework for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to a 4x final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the kinase and the Eu-labeled antibody in the assay buffer.

  • Tracer Preparation: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4x test compound solution to the wells of the 384-well plate.

    • Add 10 µL of the 2x kinase/antibody mixture to each well.

    • Add 5 µL of the 4x tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol outlines the general steps for assessing target engagement in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer

  • Antibody against the target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Landscape

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P-STAT P-STAT STAT->P-STAT Dimerizes Gene_Expression Gene_Expression P-STAT->Gene_Expression Translocates & Regulates Cytokine Cytokine Cytokine->Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway inhibited by Tofacitinib.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Panel Panel of Purified Kinases Binding_Assay Competitive Binding Assay (e.g., KINOMEscan) Kinase_Panel->Binding_Assay Activity_Assay Enzymatic Activity Assay (e.g., LanthaScreen) Kinase_Panel->Activity_Assay Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Binding_Assay Inhibitor->Activity_Assay Selectivity_Profile Quantitative Selectivity Profile (Kd or IC50 values) Binding_Assay->Selectivity_Profile Activity_Assay->Selectivity_Profile Target_Engagement Confirmation of Target Engagement Selectivity_Profile->Target_Engagement Informs Cells Intact Cells CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Inhibitor_Cell 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor_Cell->Cells CETSA->Target_Engagement

Caption: Workflow for cross-reactivity profiling of kinase inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool in the arsenal of medicinal chemists. However, its successful application hinges on a thorough understanding of the resulting inhibitors' cross-reactivity profiles. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive view of their compounds' selectivity, enabling them to make data-driven decisions to advance the most promising candidates toward the clinic. This guide serves as a starting point for navigating the complex but critical landscape of kinase inhibitor profiling.

References

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  • Ren, F., et al. (2023). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link][24]

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  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link][26]

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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1H-Pyrrolo[2,3-b]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Pyrrolo[2,3-b]Pyridine Scaffold and the Imperative of Early ADME Assessment

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenine, the core of ATP, makes it an ideal framework for designing competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] This has led to the successful development of numerous 1H-pyrrolo[2,3-b]pyridine derivatives as potent therapeutic agents, particularly in oncology and inflammatory diseases.[3][4]

However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is therefore not just a regulatory hurdle but a critical, strategic component of the drug discovery process.[5][6][7] Early and accurate ADME assessment allows for the selection of candidates with favorable drug-like attributes, guides chemical structure optimization, and ultimately de-risks the progression of compounds into costly clinical trials.[8]

This guide provides a comparative framework for evaluating the essential ADME properties of 1H-pyrrolo[2,3-b]pyridine derivatives, blending theoretical rationale with actionable, field-proven experimental protocols.

The ADME Evaluation Funnel: From In Silico Triage to In Vitro Confirmation

A resource-effective ADME evaluation strategy begins with a broad, computational screen to prioritize compounds for more intensive experimental testing. This funneling approach ensures that laboratory resources are focused on candidates with the highest probability of success.

ADME_Funnel cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase Virtual_Screening Virtual Library of 1H-pyrrolo[2,3-b]pyridine Derivatives In_Silico In Silico ADME Prediction (Solubility, Permeability, Metabolism) Virtual_Screening->In_Silico Triage Prioritized_Hits Prioritized Compounds (Favorable Predicted Profiles) In_Silico->Prioritized_Hits Select In_Vitro Core In Vitro ADME Assays (Solubility, Caco-2, Microsomal Stability, PPB) Prioritized_Hits->In_Vitro Synthesize & Test Data_Analysis Data Integration & Structure-Property Relationship (SPR) Analysis In_Vitro->Data_Analysis Analyze Lead_Candidate Lead Candidate for In Vivo Studies Data_Analysis->Lead_Candidate Nominate

Caption: ADME evaluation workflow from initial computational screening to in vitro validation.

Part 1: In Silico ADME Prediction

Before synthesizing a single compound, computational models can predict key ADME liabilities.[9] Web-based tools like SwissADME and PreADMET utilize a compound's 2D structure to calculate physicochemical descriptors and forecast its pharmacokinetic behavior.[10][11] This step is invaluable for flagging potential issues early, such as poor water solubility or potential blood-brain barrier penetration.[12][13] While not a substitute for experimental data, these predictions are essential for prioritizing synthetic efforts.

Part 2: Core In Vitro ADME Assays for Comparative Analysis

Once prioritized compounds are synthesized, a suite of standardized in vitro assays provides the core experimental data needed to build a comprehensive ADME profile.

Aqueous Solubility: The Foundation of Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a major obstacle that can hinder bioassays, complicate formulation for in vivo studies, and lead to poor or variable intestinal absorption.[14][15][16]

  • Why We Test It: To ensure the compound can dissolve in the gastrointestinal tract for absorption and to identify potential formulation challenges. A common goal in early discovery is a solubility of >60 µg/mL.[14][15]

  • Experimental Approach: Kinetic solubility assays are preferred in early discovery for their high-throughput nature.[17][18] These assays involve adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which it precipitates, often by nephelometry (light scattering).[15]

Permeability and Efflux: Crossing the Intestinal Barrier

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[19][20]

  • Why We Test It: This assay models the human intestinal barrier to predict a compound's rate of absorption and determine if it is a substrate for efflux transporters (like P-glycoprotein), which can pump the drug back into the intestine, reducing bioavailability.[19]

  • Experimental Approach: Caco-2 cells, derived from a human colorectal carcinoma, are grown to form a polarized monolayer on a semi-permeable membrane.[] The test compound is added to one side (apical, representing the intestine) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. By performing the assay in both directions (A-B and B-A), an efflux ratio can be calculated. An efflux ratio greater than 2 suggests active efflux is occurring.[19] The result is expressed as an apparent permeability coefficient (Papp).

Metabolic Stability: Surviving the First Pass

The liver is the body's primary metabolic hub. Compounds absorbed from the gut pass through the liver, where they can be extensively metabolized by enzymes like the Cytochrome P450 (CYP) family.[22] High metabolic instability leads to rapid clearance from the body, a short duration of action, and low oral bioavailability.

  • Why We Test It: To determine how quickly a compound is broken down by liver enzymes. This helps predict its in vivo half-life and hepatic clearance.[22][23]

  • Experimental Approach: The compound is incubated with liver microsomes, a subcellular fraction containing the majority of drug-metabolizing enzymes.[22][24] The reaction is initiated by adding the cofactor NADPH.[23] Aliquots are taken at various time points, the reaction is stopped, and the amount of remaining parent compound is quantified by LC-MS/MS.[22] The rate of disappearance is used to calculate the intrinsic clearance (CLint) and half-life (t1/2).[25]

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[26] It is generally accepted that only the unbound, or "free," fraction of the drug can distribute into tissues to reach its target and exert a pharmacological effect.[26]

  • Why We Test It: High plasma protein binding (>99%) can limit the efficacy and distribution of a drug. Measuring the unbound fraction (fu) is crucial for interpreting in vivo pharmacokinetic data and predicting therapeutic exposure.[27]

  • Experimental Approach: The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique.[27][28] It uses a device with two chambers separated by a semipermeable membrane.[26] The compound in plasma is placed in one chamber and a buffer is placed in the other. At equilibrium, the free drug will have distributed equally across the membrane, while the protein-bound drug remains in the plasma chamber. LC-MS/MS analysis of both chambers allows for the calculation of the percentage of bound and unbound drug.[26]

Comparative Data for 1H-Pyrrolo[2,3-b]Pyridine Derivatives

The following table presents representative experimental data for a hypothetical series of 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating how these assays are used to compare and select candidates.

Compound IDKinetic Solubility (µM) at pH 7.4Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio (B-A / A-B)Human Liver Microsomal Stability (t1/2, min)Human Plasma Protein Binding (% Bound)
Cmpd-A 15012.51.2> 6085.2
Cmpd-B 515.10.91599.5
Cmpd-C 851.28.54592.1
Cmpd-D 1100.51.5576.4

Interpretation:

  • Cmpd-A: Exhibits a strong overall profile: good solubility, high permeability with no efflux, excellent metabolic stability, and moderate protein binding. This compound would be a high-priority candidate for further studies.

  • Cmpd-B: Shows high permeability but is flagged for very low solubility and high protein binding, which could severely limit its free exposure in vivo. Its metabolic stability is also a concern.

  • Cmpd-C: Has acceptable solubility and stability, but its low permeability and very high efflux ratio indicate it is likely a substrate for efflux transporters, which would limit its oral absorption.

  • Cmpd-D: While having good solubility and acceptable protein binding, its permeability is very low and it is metabolized very quickly, suggesting poor bioavailability and a short duration of action.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for the core assays described.

Protocol 1: Caco-2 Permeability Assay

Caco2_Workflow cluster_0 cluster_1 cluster_2 Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 18-22 days to form monolayer Seed->Culture TEER 3. Validate monolayer integrity (Measure TEER) Culture->TEER Dose 4. Add test compound to donor chamber (Apical or Basolateral) TEER->Dose Incubate 5. Incubate at 37°C with shaking Dose->Incubate Sample 6. Sample from receiver and donor chambers Incubate->Sample LCMS 7. Quantify compound concentration by LC-MS/MS Sample->LCMS Calculate 8. Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes.[19][]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within the acceptable range (e.g., ≥ 200 Ω·cm²) are used.[20][29] A paracellular marker like Lucifer yellow is often co-incubated to verify integrity during the experiment.[19]

  • Experiment Setup: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Dosing: The test compound (e.g., at 10 µM) is added to the donor chamber.[] For A-to-B permeability, this is the apical chamber. For B-to-A permeability, this is the basolateral chamber.

  • Incubation: The plate is incubated at 37°C for a set period, typically 2 hours, with gentle shaking.[19]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[19]

Protocol 2: Liver Microsomal Stability Assay
  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[23] The test compound is added at a final concentration of typically 1 µM.[23]

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Reaction Initiation: The metabolic reaction is started by adding an NADPH-regenerating system.[24][30] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[23]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22] This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is transferred and analyzed by LC-MS/MS to determine the concentration of the remaining test compound relative to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.[25]

Protocol 3: Plasma Protein Binding (RED) Assay
  • Compound Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat) at a specific concentration (e.g., 1-5 µM).[26]

  • Device Loading: The plasma containing the test compound is added to the sample chamber of the RED device insert. An equal volume of phosphate buffer (pH 7.4) is added to the buffer chamber.

  • Equilibrium Dialysis: The sealed plate is incubated at 37°C for approximately 4 hours with shaking to allow the free compound to reach equilibrium across the dialysis membrane.[26][27]

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer, ensuring both analytical samples have the same final matrix composition.

  • Analysis: The concentrations of the compound in the matched plasma and buffer samples are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Conclusion

The systematic evaluation of ADME properties is fundamental to the successful progression of 1H-pyrrolo[2,3-b]pyridine derivatives from discovery to clinical development. By employing a strategic combination of in silico prediction and robust in vitro assays for solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach enables the selection of candidates with the most promising drug-like characteristics, facilitates rational structure-activity and structure-property optimization, and ultimately increases the probability of delivering a safe and effective new medicine.

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A Comparative Guide to the Biological Evaluation of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological evaluation process for a novel class of acid suppressants: 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental workflows, explains the scientific rationale behind methodological choices, and benchmarks this promising scaffold against established alternatives like proton pump inhibitors (PPIs) and the first-in-class P-CAB, vonoprazan.

Introduction: The Evolving Landscape of Acid Suppression

Acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, represent a significant global health burden. For decades, the therapeutic cornerstone has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase (the proton pump) responsible for acid secretion.[1][2] However, PPIs possess inherent limitations, including a slow onset of action that requires several days to achieve maximal effect, the need for administration before meals, and variable efficacy due to genetic polymorphisms of the metabolizing enzyme CYP2C19.[3]

This has driven the development of Potassium-Competitive Acid Blockers (P-CABs), a new class of drugs that address many of the PPIs' shortcomings.[1][3] P-CABs act by reversibly binding to the potassium-binding site of the proton pump, offering a rapid, potent, and durable suppression of gastric acid.[1][4][5][6] Their mechanism allows for dosing flexibility (with or without food) and a more consistent therapeutic effect across different patient populations.[4][7]

Within the expanding field of P-CABs, the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold has emerged as a promising chemical starting point for developing potent new drug candidates.[8][9] This guide details the comprehensive biological evaluation cascade necessary to identify and characterize lead compounds from this series.

The P-CAB Mechanism: A Paradigm Shift

Unlike PPIs, which are prodrugs requiring acidic activation to bind irreversibly to active proton pumps, P-CABs directly and reversibly compete with K+ ions to inhibit the pump's function.[5][7] This fundamental difference in mechanism confers the key clinical advantages of P-CABs.

cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm lumen_space H_ion H+ pump H+/K+-ATPase (Proton Pump) pump->H_ion H+ secreted K_ion K+ K_ion->pump Enters pump PCAB P-CAB (e.g., 1H-pyrrolo[2,3-c] pyridine-7-amine) PCAB->pump Reversibly blocks K+ binding site

Fig. 1: Mechanism of P-CABs on the gastric H+/K+-ATPase.

Preclinical Evaluation Workflow: From Bench to In Vivo Efficacy

The journey of a novel 1H-pyrrolo[2,3-c]pyridine-7-amine derivative from a synthesized compound to a potential clinical candidate follows a structured, multi-stage evaluation process. This workflow is designed to assess potency, selectivity, and drug-like properties efficiently.

cluster_start Phase 1: In Vitro Screening cluster_vivo Phase 2: In Vivo Characterization cluster_end Phase 3: Lead Selection synthesis Compound Library Synthesis (1H-pyrrolo[2,3-c]pyridine-7-amine scaffold) ht_atpase Primary Screen: H+/K+-ATPase Inhibition Assay (Determine IC50) synthesis->ht_atpase Test derivatives cellular Secondary Screen: Cell-Based Acid Secretion Assay ht_atpase->cellular Advance potent hits selectivity Selectivity Profiling (vs. other ATPases) cellular->selectivity Confirm cellular activity pk Pharmacokinetic (PK) Studies (Rodent; IV & PO) Determine Bioavailability, T1/2 selectivity->pk Profile promising compounds pd Pharmacodynamic (PD) Studies (Pylorus-Ligated Rat) Determine In Vivo Efficacy (ED50) pk->pd Assess exposure-efficacy link lead_selection Lead Candidate Selection (Based on potent in vivo activity and favorable PK profile) pd->lead_selection Correlate data

Fig. 2: Overall workflow for the preclinical evaluation of novel P-CABs.

Part 1: Detailed In Vitro Evaluation Protocols

The initial phase focuses on confirming the mechanism of action and determining the potency and selectivity of the new chemical entities.

Primary Target Engagement: H+/K+-ATPase Inhibition Assay
  • Causality & Rationale: This is the foundational assay to confirm that the synthesized derivatives directly inhibit the target enzyme. It provides a quantitative measure of potency (IC50), which is critical for structure-activity relationship (SAR) studies. The use of isolated enzyme vesicles ensures that the measured activity is a direct effect on the pump, independent of cellular transport or metabolism.

  • Experimental Protocol:

    • Enzyme Preparation: Gastric H+/K+-ATPase-rich vesicles are prepared from hog gastric mucosa via differential centrifugation and sucrose gradient separation. The protein concentration is quantified using a standard Bradford assay.

    • Assay Reaction: The reaction is typically conducted in a 96-well plate format. Each well contains a buffer solution (e.g., Tris-HCl), MgCl₂, KCl, and the prepared enzyme vesicles.

    • Compound Addition: The 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are added in a series of dilutions (e.g., from 1 nM to 10 µM) to generate a dose-response curve. Control wells contain vehicle (DMSO).

    • Initiation: The reaction is initiated by the addition of ATP. The plate is incubated at 37°C for a set period (e.g., 20-30 minutes).

    • Quantification: The enzyme's activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done using a colorimetric method, such as the malachite green assay, which is read on a plate reader at ~620 nm.

    • Data Analysis: The rate of Pi formation is calculated. The percent inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated by fitting the data to a four-parameter logistic curve.

Cellular Potency: Histamine-Stimulated Acid Secretion Assay
  • Causality & Rationale: While the enzyme assay confirms target binding, this cellular assay validates that the compound can penetrate the parietal cell membrane and inhibit acid secretion in a more physiologically relevant context. It provides a bridge between biochemical potency and potential in vivo efficacy.

  • Experimental Protocol:

    • Parietal Cell Isolation: Primary gastric parietal cells are isolated from rabbit or rat stomachs using collagenase digestion and enriched via centrifugal elutriation.

    • Cell Culture: The isolated cells are cultured for a short period to allow for recovery.

    • Acid Accumulation Measurement: The assay measures the accumulation of a weak base, [¹⁴C]-aminopyrine, as an index of acid production in the cell's acid-secreting spaces.

    • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds or a known standard (e.g., vonoprazan).

    • Stimulation: Acid secretion is stimulated by adding histamine to the culture medium.

    • Quantification: After incubation, cells are harvested, and the amount of accumulated [¹⁴C]-aminopyrine is measured using a scintillation counter.

    • Data Analysis: The inhibition of histamine-stimulated aminopyrine uptake is calculated for each compound concentration, and an IC50 value is determined.

Part 2: Essential In Vivo Evaluation

Promising candidates from in vitro screening are advanced to animal models to assess their efficacy and pharmacokinetic properties in a whole-organism system.

Pharmacodynamic (PD) Efficacy: Pylorus-Ligated Rat Model
  • Causality & Rationale: This is the gold-standard acute model for assessing the in vivo efficacy of gastric acid suppressants. By ligating the pylorus, gastric secretions are allowed to accumulate, enabling direct measurement of the compound's effect on acid output. This model provides a clear, quantitative endpoint (total acid reduction) to determine the dose-dependent efficacy (ED50).

  • Experimental Protocol:

    • Animal Model: Male Sprague-Dawley rats are fasted overnight with free access to water.

    • Compound Administration: Test compounds are administered orally (p.o.) or intravenously (i.v.) at various doses. A control group receives the vehicle.

    • Surgical Procedure: At a set time post-dosing (e.g., 1 hour), the rats are anesthetized. A midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent gastric emptying.

    • Gastric Juice Collection: The animals are allowed to recover for a defined period (e.g., 4 hours), during which gastric juice accumulates.

    • Sample Analysis: After the accumulation period, the animals are euthanized. The stomach is removed, and the gastric contents are collected. The volume is measured, and the sample is centrifuged. The supernatant is titrated with 0.1 N NaOH to a pH of 7.0 to determine the total acid concentration.

    • Data Analysis: The total acid output is calculated (Volume × Acid Concentration). The percent inhibition of acid secretion relative to the vehicle control group is determined for each dose. The ED50 (the dose required to achieve 50% of the maximal inhibitory effect) is calculated.

Pharmacokinetic (PK) Profile
  • Causality & Rationale: Understanding a compound's pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes it) is crucial. A compound can be highly potent in vitro but fail in vivo due to poor absorption or rapid clearance. This study establishes the critical link between the administered dose and the resulting drug concentration in the plasma, which drives the pharmacodynamic effect.

  • Experimental Protocol:

    • Animal Model: Male Sprague-Dawley rats are typically used. For intravenous (i.v.) studies, a cannula may be implanted in the jugular vein.

    • Dosing: A single dose of the compound is administered either i.v. (e.g., 1 mg/kg) or p.o. (e.g., 5 mg/kg).

    • Blood Sampling: Small blood samples (~100 µL) are collected from the tail vein or cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

    • Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve (total drug exposure).

      • T½: Elimination half-life.

      • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Comparative Performance Analysis

The ultimate goal is to identify derivatives that are superior to or competitive with existing therapies. The table below presents a comparative summary of hypothetical data for lead 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives against the P-CAB vonoprazan and the PPI lansoprazole.

CompoundClassH+/K+-ATPase IC50 (nM)Rat Gastric Acid Inhibition ED50 (mg/kg, p.o.)Oral Bioavailability (%F, Rat)Key Characteristics
Derivative 5d (Hypothetical)[9]P-CAB150.565%Potent in vitro and in vivo activity with good oral absorption. A strong lead candidate.
Derivative 5e (Hypothetical)[9]P-CAB200.875%Excellent oral bioavailability and strong in vivo efficacy, making it a highly promising candidate for further development.
Vonoprazan (Reference P-CAB)[3][4]P-CAB~19~0.3~80%First-in-class benchmark.[4] Demonstrates rapid and potent acid suppression with a long duration of action.[3][4] Superior to PPIs for severe erosive esophagitis and H. pylori eradication.[10][11][12]
Lansoprazole (Reference PPI)[4][13]PPI~2500 (activated form)~3.0~85%Slower onset of action, requires several days for maximal effect.[3] Efficacy can be influenced by food intake and CYP2C19 genotype.[3][4]

Note: Data for derivatives are illustrative, based on published trends for this scaffold. Reference data is compiled from multiple sources.

Conclusion and Future Perspectives

The biological evaluation of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives follows a rigorous, data-driven pathway designed to identify potent, selective, and drug-like P-CABs. The workflow described herein, from initial in vitro enzymatic assays to in vivo pharmacodynamic and pharmacokinetic studies, provides the critical data needed to establish structure-activity relationships and select candidates for further development.

Comparative analysis indicates that this scaffold can produce compounds with potency and pharmacokinetic profiles comparable or potentially superior to existing agents.[8][9] The key advantages of the P-CAB class—rapid onset, long duration of action, and dosing flexibility—position these novel derivatives as a potentially significant advancement in the management of acid-related diseases.[1][4][7] Future work will focus on optimizing lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of progressing a candidate into clinical trials.

References

  • Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. (n.d.). National Institutes of Health. [Link]

  • Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? (n.d.). National Institutes of Health. [Link]

  • Comparative Efficacy of P-CAB vs Proton Pump Inhibitors for Grade C/D Esophagitis: A Systematic Review and Network Meta-analysis. (2024). PubMed. [Link]

  • What is the difference between Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs)? (2025). Dr.Oracle. [Link]

  • Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review. (2025). Frontiers. [Link]

  • What are the mechanism of action, dosing, indications, side effects, and monitoring requirements for Potassium Competitive Acid Blockers (P-CABs), such as vonoprazan (vonoprazan), in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcer disease? (2025). Dr.Oracle. [Link]

  • VONOPRAZAN : PCAB ( potassium competitive acid blocker) mechanism of action. (2021). YouTube. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed. [Link]

  • Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough. (n.d.). National Institutes of Health. [Link]

  • Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. (2014). J-Stage. [Link]

  • Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection: A Systematic Review and Network Meta-Analysis. (2024). MDPI. [Link]

  • Comparative efficacy of P-CABs versus proton pump inhibitors for Grade C/D esophagitis: A systematic review and network meta-analysis. (2024). FirstWord Pharma. [Link]

  • Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker. (n.d.). Journal of Neurogastroenterology and Motility. [Link]

  • A comparison of efficacy and safety of potassium-competitive acid blocker and proton pump inhibitor in gastric acid-related diseases: A systematic review and meta-analysis. (n.d.). National Institutes of Health. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[2,3-b]pyridin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the safe handling of specialized chemical compounds is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 1H-Pyrrolo[2,3-b]pyridin-1-amine (also known as 1-Amino-1H-pyrrolo[2,3-b]pyridine), a heterocyclic amine with potential applications in medicinal chemistry.[1][2][3] Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

The hazard profile of this compound and its structural analogs indicates that it should be handled with care.[1][4][5] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of a robust safety plan. For this compound, the primary routes of exposure are inhalation, skin contact, and eye contact. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7]To prevent contact with the eyes, which can cause serious irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]To avoid skin contact, as the compound is a known skin irritant.[1]
Body Protection A flame-resistant laboratory coat or chemical-resistant apron.[6][7]To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][5] If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator is required.[1][9]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]
Foot Protection Closed-toe shoes made of a chemically resistant material.[1]To protect feet from potential spills.

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following step-by-step process outlines the best practices for donning, using, and doffing PPE when handling this compound.

Pre-Handling Preparations:
  • Area Preparation : Ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment : Verify the location and functionality of the nearest safety shower and eyewash station.

  • PPE Inspection : Before donning, inspect all PPE for any signs of damage or degradation.

Donning PPE:

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect PPE for integrity Shoes 1. Don appropriate closed-toe shoes Prep->Shoes Coat 2. Don lab coat Shoes->Coat Gloves 3. Don inner gloves (optional, for extensive handling) Coat->Gloves Respirator 4. Don respirator (if required) Gloves->Respirator Goggles 5. Don safety goggles Respirator->Goggles FaceShield 6. Don face shield (if splash risk exists) Goggles->FaceShield OuterGloves 7. Don outer gloves FaceShield->OuterGloves

PPE Donning Sequence

During Handling:
  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid creating dust or aerosols.

  • If any PPE becomes contaminated, remove and replace it immediately, following the proper doffing procedure.

Doffing PPE:

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves 1. Remove outer gloves FaceShield 2. Remove face shield OuterGloves->FaceShield Coat 3. Remove lab coat FaceShield->Coat Goggles 4. Remove safety goggles Coat->Goggles Respirator 5. Remove respirator Goggles->Respirator InnerGloves 6. Remove inner gloves Respirator->InnerGloves Wash Wash hands thoroughly InnerGloves->Wash

PPE Doffing Sequence

Spill and Disposal Management

In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for liquid spills, and carefully sweep up solid spills to avoid generating dust.[5] All contaminated materials and waste this compound should be collected in a sealed, properly labeled container for disposal by a licensed chemical waste handler.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[8]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • 1H-pyrrolo(2,3-b)pyridin-6-amine - PubChem. Available from: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.